molecular formula C10H12O3 B093258 4-Ethoxy-3-methoxybenzaldehyde CAS No. 120-25-2

4-Ethoxy-3-methoxybenzaldehyde

Cat. No.: B093258
CAS No.: 120-25-2
M. Wt: 180.2 g/mol
InChI Key: BERFDQAMXIBOHM-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzaldehyde, also known as 4-ethoxy-3-anisaldehyde or ethylvanillin?, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. This compound has a sweet, floral, and vanilla taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3-methoxybenzaldehyde
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InChI

InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-7H,3H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BERFDQAMXIBOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID3059509
Record name Benzaldehyde, 4-ethoxy-3-methoxy-
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Molecular Weight

180.20 g/mol
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Physical Description

Solid
Record name 4-Ethoxy-3-methoxybenzaldehyde
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Boiling Point

288.00 to 289.00 °C. @ 760.00 mm Hg
Record name 4-Ethoxy-3-methoxybenzaldehyde
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Solubility

1.16 mg/mL at 25 °C
Record name 4-Ethoxy-3-methoxybenzaldehyde
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CAS No.

120-25-2
Record name 4-Ethoxy-3-methoxybenzaldehyde
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Record name 4-Ethoxy-m-anisaldehyde
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Record name 4-Ethoxy-3-methoxybenzaldehyde
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Record name Benzaldehyde, 4-ethoxy-3-methoxy-
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Record name Benzaldehyde, 4-ethoxy-3-methoxy-
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Record name VANILLIN ETHYL ETHER
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Record name 4-Ethoxy-3-methoxybenzaldehyde
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Melting Point

64 - 65 °C
Record name 4-Ethoxy-3-methoxybenzaldehyde
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3-methoxybenzaldehyde: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 4-Ethoxy-3-methoxybenzaldehyde. This aromatic aldehyde is a significant intermediate in the synthesis of various pharmaceutical compounds, most notably the phosphodiesterase 4 (PDE4) inhibitor, Apremilast. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a practical resource for laboratory and research applications.

Chemical Structure and Identification

This compound, also known as ethylvanillin, is a substituted benzaldehyde (B42025) with the chemical formula C₁₀H₁₂O₃. The structure features a benzene (B151609) ring substituted with an aldehyde group, a methoxy (B1213986) group, and an ethoxy group at positions 1, 3, and 4, respectively.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 120-25-2[1][2]
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1][2][3]
SMILES CCOC1=C(OC)C=C(C=O)C=C1
InChI InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-7H,3H2,1-2H3
Synonyms 4-Ethoxy-m-anisaldehyde, Vanillin ethyl ether, 3-Methoxy-4-ethoxybenzaldehyde[1]

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Melting Point 64 - 65 °C[1]
Boiling Point 288 - 289 °C @ 760 mmHg[1]
Solubility in Water 1.16 mg/mL at 25 °C[1]
logP 1.63[1]

Experimental Protocols

Synthesis from Isovanillin (B20041)

A common and efficient method for the synthesis of this compound is the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The following protocol is adapted from patented industrial methods.[4]

Materials:

  • Isovanillin (500 g)

  • Sodium hydroxide (B78521) (157 g)

  • Water (1500 ml)

  • Benzyltriethylammonium chloride (104 g) or other phase transfer catalyst

  • Ethyl bromide (537 g)

Procedure:

  • In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.

  • To this solution, add 500 g of isovanillin and 104 g of benzyltriethylammonium chloride.

  • While stirring the mixture at 25 °C, add 537 g of ethyl bromide.

  • Continue stirring the reaction mixture at 25 °C for 4 hours.

  • After 4 hours, collect the precipitated solid by suction filtration.

  • The resulting product is this compound as a white solid. This method reports a purity of 99.9% and a yield of 94.8%.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up Isovanillin Isovanillin Addition1 Add Isovanillin and PTC Isovanillin->Addition1 NaOH Sodium Hydroxide Dissolution Dissolve NaOH in Water NaOH->Dissolution H2O Water H2O->Dissolution PTC Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride) PTC->Addition1 EtBr Ethyl Bromide Addition2 Add Ethyl Bromide EtBr->Addition2 Dissolution->Addition1 Addition1->Addition2 Reaction Stir at 25°C for 4 hours Addition2->Reaction Filtration Suction Filtration Reaction->Filtration Product This compound (White Solid) Filtration->Product

Synthesis of this compound from Isovanillin.
Purification by Recrystallization

For obtaining high-purity this compound suitable for pharmaceutical applications, recrystallization is a crucial step.

Materials:

Procedure:

  • Transfer the crude solid product to a clean Erlenmeyer flask.

  • Add a minimal amount of boiling ethanol to the flask and stir to dissolve the solid completely. If necessary, add more boiling ethanol dropwise to achieve full dissolution.[5]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.[5]

  • Dry the purified crystals completely, for example, in a desiccator or a vacuum oven at a low temperature.

Purification_Workflow Crude Crude Product Dissolve Dissolve in minimal boiling ethanol Crude->Dissolve Cool Cool slowly to room temperature Dissolve->Cool IceBath Place in ice bath for 30 min Cool->IceBath Filter Suction Filtration IceBath->Filter Wash Wash with ice-cold ethanol Filter->Wash Dry Dry crystals Wash->Dry Pure Purified Product Dry->Pure Drug_Development_Pathway cluster_synthesis Synthesis cluster_moa Mechanism of Action cluster_outcome Therapeutic Outcome StartMat This compound Intermediate Multi-step Chemical Synthesis StartMat->Intermediate Key Starting Material Apremilast Apremilast (PDE4 Inhibitor) Intermediate->Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits Inflammation Pro-inflammatory Mediators Apremilast->Inflammation Reduces Degradation Degradation PDE4->Degradation Catalyzes cAMP cAMP cAMP->Degradation Effect Anti-inflammatory Effect Inflammation->Effect Reduction leads to Degradation->Inflammation Leads to

References

An In-Depth Technical Guide to 4-Ethoxy-3-methoxybenzaldehyde (CAS: 120-25-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-3-methoxybenzaldehyde, also known as ethylvanillin, is an aromatic aldehyde that serves as a crucial building block in organic synthesis. Its structural similarity to vanillin, with the substitution of an ethoxy group for a hydroxyl group, imparts unique physicochemical properties that make it a valuable intermediate in the pharmaceutical, flavor, and fragrance industries. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 120-25-2[1][2]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1]
Appearance White to pale yellow crystalline powder[3]
Melting Point 64-65 °C[1]
Boiling Point 288-289 °C at 760 mmHg[1]
Solubility Slightly soluble in water (1.16 mg/mL at 25 °C), soluble in ethanol (B145695) and ether.[1][3]
logP 1.63[1]
Table 2: Spectroscopic Data
TechniqueKey DataSource
¹H NMR Spectra available, showing characteristic peaks for aromatic, aldehyde, ethoxy, and methoxy (B1213986) protons.[4][5]
¹³C NMR Spectra available.[1]
Infrared (IR) Spectra available, with characteristic absorptions for C=O (aldehyde), C-O-C (ether), and aromatic C-H bonds.[1][6]
Mass Spectrometry (MS) Molecular ion peak (m/z) at 180, with a major fragment at 151.[1]

Experimental Protocols

Synthesis of this compound from Isovanillin (B20041)

This protocol describes the ethylation of isovanillin using ethyl bromide in the presence of a base and a phase transfer catalyst.[7][8]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Sodium hydroxide (B78521) (NaOH)

  • Benzyltriethylammonium chloride (phase transfer catalyst)

  • Ethyl bromide (C₂H₅Br)

  • Water

Procedure:

  • In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.[7]

  • To this solution, add 500 g of isovanillin, 104 g of benzyltriethylammonium chloride, and 537 g of ethyl bromide.[7]

  • Stir the reaction mixture at 25 °C for 4 hours.[7]

  • After the reaction is complete, collect the solid product by suction filtration.[7]

  • The resulting white solid is this compound. The reported yield is approximately 94.8% with a purity of 99.9%.[7]

Purification by Recrystallization

Commercial this compound can be purified by recrystallization to obtain a high-purity product.[9]

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot cyclohexane (approximately 10 g of crude solid per 100 ml of cyclohexane).[9]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the colorless crystals by filtration.

  • Dry the crystals under vacuum to yield purified this compound.[9]

Spectroscopic Analysis Conditions (General)
  • ¹H NMR: Spectra are typically recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.[4]

  • FTIR: Spectra are often obtained using the KBr wafer technique.[1][6]

  • GC-MS: Mass spectra are acquired using a standard gas chromatograph coupled to a mass spectrometer.[1]

Role in Drug Development and Biological Significance

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[10] Its most notable application is in the preparation of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of psoriasis and psoriatic arthritis.[11]

Synthesis of Apremilast Precursor

The aldehyde functional group of this compound is a versatile handle for constructing the complex molecular architecture of Apremilast. The synthesis typically involves a series of reactions, including condensations and cyclizations, where the benzaldehyde (B42025) derivative forms a core part of the final drug molecule.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Isovanillin Isovanillin Reaction Ethylation Reaction (25 °C, 4h) Isovanillin->Reaction EtBr Ethyl Bromide EtBr->Reaction NaOH Sodium Hydroxide NaOH->Reaction PTC Phase Transfer Catalyst PTC->Reaction Filtration Suction Filtration Reaction->Filtration Recrystallization Recrystallization (Cyclohexane) Filtration->Recrystallization Product This compound Recrystallization->Product

Synthesis workflow for this compound.
Role in Apremilast Synthesis and PDE4 Inhibition Pathway

This diagram shows the role of this compound as a key starting material in the synthesis of Apremilast and the subsequent biological pathway targeted by the drug.

G cluster_synthesis Chemical Synthesis cluster_biological Biological Pathway start 4-Ethoxy-3-methoxy- benzaldehyde intermediate Multi-step Synthesis start->intermediate Key Building Block apremilast Apremilast intermediate->apremilast pde4 PDE4 apremilast->pde4 Inhibits camp cAMP pde4->camp Catalyzes amp 5'-AMP camp->amp Hydrolysis inflammation Pro-inflammatory Cytokines (e.g., TNF-α) camp->inflammation Downregulates anti_inflammation Anti-inflammatory Cytokines (e.g., IL-10) camp->anti_inflammation Upregulates

Role in Apremilast synthesis and its target pathway.

Safety Information

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a versatile and economically important chemical intermediate. Its well-defined physicochemical properties and established synthetic routes make it a valuable component in the toolbox of organic chemists. For professionals in drug development, a thorough understanding of this compound's chemistry is essential for the efficient synthesis of advanced pharmaceutical agents like Apremilast. Further research into the biological activities of this and related compounds may unveil new therapeutic opportunities.

References

Physical properties of 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Ethoxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 120-25-2), a significant compound in the flavor, fragrance, and pharmaceutical industries.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Compound Identification and Structure

This compound, also known as ethylvanillin aldehyde, is an aromatic aldehyde.[1] Its structure consists of a benzene (B151609) ring substituted with an ethoxy group, a methoxy (B1213986) group, and a formyl (aldehyde) group.

  • Molecular Formula: C₁₀H₁₂O₃[1][2]

  • Molecular Weight: 180.20 g/mol [1][2]

  • CAS Registry Number: 120-25-2[1][2][3]

  • IUPAC Name: this compound[2]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various reputable sources.

PropertyValueSource(s)
Appearance White to Orange to Green powder to crystal; Yellow Fine Crystalline Powder[1][3]
Melting Point 50-53 °C (lit.)[4], 60-65 °C[5], 64-65 °C[2]Multiple sources report a range.
Boiling Point 285-289 °C at 760 mmHg[1][2], 167-168 °C at 13 mmHg[3][5]Note the pressure dependence.
Solubility 1.16 mg/mL in water at 25 °C.[2] Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1]
Density 1.088 g/cm³ (approx.)[5], 1.1272 g/cm³ (rough estimate)[4]
Refractive Index 1.528[5], 1.5224 (estimate)[4]
Vapor Pressure 0.0022 mmHg at 25 °C[5]
Flash Point 110 °C[4][5]

Experimental Protocols for Property Determination

The following sections detail standardized laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid.[6]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.[6]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).[7] Pack the sample into the sealed end by tapping the tube or dropping it through a longer glass tube.[7]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).[8] If using a Thiele tube, attach the capillary to a thermometer with a rubber band.[7]

  • Heating: Heat the apparatus rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[9]

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point at reduced pressure, as is often practical for high-boiling organic compounds, a micro-boiling point or micro-reflux method is suitable.[10]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] In a reflux setup, the temperature of the condensing vapor just above the boiling liquid corresponds to the boiling point at that pressure.

Methodology:

  • Apparatus Setup: Place a small amount (e.g., 0.5 mL) of the substance into a small test tube or fusion tube. Insert a smaller, sealed capillary tube (sealed end down) into the liquid.[12]

  • Heating: Place the assembly in a heating block or Thiele tube filled with a high-boiling liquid (e.g., mineral oil).[10][12] Attach a thermometer so the bulb is level with the liquid in the test tube.

  • Observation: Heat the apparatus gently. A stream of bubbles will emerge from the inverted capillary as trapped air and vapor escape.[10]

  • Recording: When a continuous and rapid stream of bubbles is observed, stop heating. The bubbling will slow down and stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[10][11] The pressure of the system must also be recorded.

Solubility Determination

This protocol determines the solubility of a compound in a specific solvent at a constant temperature.[13]

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[13]

Methodology:

  • Solvent Preparation: Place a known volume of the solvent (e.g., 10 mL of distilled water) into a test tube or flask.[13] Bring the solvent to the desired temperature (e.g., 25°C) and maintain this temperature throughout the experiment.[13]

  • Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.

  • Dissolution: Agitate the mixture (e.g., using a magnetic stirrer or by shaking) until the solute is completely dissolved.[13]

  • Saturation Point: Continue adding small, known quantities of the solute, allowing the mixture to return to equilibrium after each addition. The point at which a small amount of solid remains undissolved after prolonged agitation is the saturation point.[13]

  • Calculation: Calculate the total mass of the solute that dissolved in the known volume of the solvent. Express the solubility in units such as mg/mL or g/100mL.

Density Determination (Liquid Displacement Method)

For a solid that is insoluble in a particular liquid (e.g., water), its density can be determined by measuring the volume of liquid it displaces.[14]

Principle: Density is the ratio of a substance's mass to its volume (D = m/V).[14] The volume of an irregularly shaped solid can be determined by the volume of a liquid it displaces, based on Archimedes' principle.

Methodology:

  • Mass Measurement: Weigh a sample of this compound crystals using an analytical balance and record the mass.

  • Initial Volume: Add a known volume of a non-reactive liquid (in which the compound is insoluble) to a graduated cylinder. Record this initial volume.

  • Displacement: Carefully slide the weighed solid sample into the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.[14]

  • Final Volume: Record the new volume of the liquid in the graduated cylinder.

  • Calculation: The volume of the solid is the difference between the final and initial liquid volumes. Calculate the density by dividing the mass of the sample by its determined volume.[14]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid chemical compound like this compound.

G cluster_start Start: Sample Preparation cluster_thermal Thermal Properties cluster_physical Physical & Chemical Properties cluster_optical Optical Properties cluster_end End: Data Compilation start_node Obtain Pure, Dry Solid Sample mp Melting Point Determination (Capillary Method) start_node->mp sol Solubility Test (Saturation Method) start_node->sol bp Boiling Point Determination (Micro-Reflux) mp->bp ri Refractive Index (If sample can be melted) bp->ri den Density Measurement (Liquid Displacement) sol->den end_node Compile Property Data Sheet den->end_node ri->end_node

Caption: Workflow for Physical Property Characterization.

References

Spectroscopic Characterization of 4-Ethoxy-3-methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethoxy-3-methoxybenzaldehyde (also known as ethylvanillin), a key aromatic compound utilized in the pharmaceutical and flavor industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, synthesis, and application of this compound.

Molecular Structure

This compound possesses the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2] The structure consists of a benzene (B151609) ring substituted with an aldehyde group, a methoxy (B1213986) group, and an ethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Chemical Shift (δ) ppm Multiplicity Integration Assignment
9.84Singlet1HAldehyde proton (-CHO)
7.42 - 7.45Multiplet2HAromatic protons (H-2, H-6)
6.96Doublet1HAromatic proton (H-5)
4.17Quartet2HMethylene protons of ethoxy group (-OCH₂CH₃)
3.91Singlet3HMethoxy protons (-OCH₃)
1.48Triplet3HMethyl protons of ethoxy group (-OCH₂CH₃)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment
191.1Aldehyde carbon (C=O)
154.9Aromatic carbon (C-4)
149.3Aromatic carbon (C-3)
130.1Aromatic carbon (C-1)
126.7Aromatic carbon (C-6)
111.6Aromatic carbon (C-5)
109.5Aromatic carbon (C-2)
64.5Methylene carbon of ethoxy group (-OCH₂)
56.1Methoxy carbon (-OCH₃)
14.7Methyl carbon of ethoxy group (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The key vibrational frequencies for this compound are summarized below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2980 - 2850C-H stretchAlkyl (ethoxy, methoxy)
2820, 2720C-H stretchAldehyde
1685C=O stretchAldehyde
1580 - 1450C=C stretchAromatic ring
1260C-O stretchAryl ether
1140C-O stretchAlkyl ether

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4][5] Electron ionization (EI) is a common method for generating ions. The mass spectrum of this compound shows a molecular ion peak and several fragment ions.

m/z (mass-to-charge ratio) Relative Intensity Assignment
180HighMolecular ion [M]⁺
151High[M - CHO]⁺
152Moderate[M - C₂H₄]⁺
123Moderate[M - C₂H₅O]⁺
95Moderate

Note: The relative intensities of the peaks can vary depending on the instrument and experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Sample Preparation
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[7][8]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[7]

  • Data Acquisition : Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to achieve homogeneity. The sample is then irradiated with radiofrequency pulses to acquire the free induction decay (FID), which is then Fourier transformed to obtain the NMR spectrum.

IR Spectroscopy Sample Preparation (KBr Pellet Method)
  • Sample Grinding : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[9] The sample is vaporized in the ion source.[10][11]

  • Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (a radical cation).[9]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.[9]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 4-Ethoxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-ethoxy-3-methoxybenzaldehyde, a key aromatic aldehyde intermediate in the pharmaceutical and flavor industries. This document compiles available quantitative solubility data, offers detailed experimental protocols for solubility determination, and presents logical workflows through diagrammatic representations to aid in research and development.

Core Concepts: Predicting Solubility

The solubility of an organic molecule is primarily governed by its molecular structure, including its functional groups, molecular weight, and the nature of intermolecular forces it can form with a solvent. For this compound, the key structural features influencing its solubility are:

  • Aromatic Ring: The benzene (B151609) ring constitutes a significant nonpolar portion of the molecule, contributing to its hydrophobic character.

  • Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor, imparting some degree of polarity.

  • Ether Linkages (-OCH₃, -OC₂H₅): The methoxy (B1213986) and ethoxy groups are also polar. The lone pairs on the oxygen atoms can participate in hydrogen bonding, although they are somewhat sterically hindered. The alkyl portions of these groups are nonpolar.

Based on these structural characteristics, this compound is anticipated to have limited solubility in water and greater solubility in organic solvents.

Quantitative Solubility Data

Quantitative experimental solubility data for this compound is limited in publicly available literature. The known value is presented below, supplemented with data for the closely related compound, ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), for comparative analysis.

CompoundSolventTemperature (°C)Solubility
This compound Water251.16 mg/mL[1]
EthylvanillinWater252,822 mg/L[2]
EthylvanillinWater501 g / 100 mL[2]
EthylvanillinEthanol (95%)-1 g / 2 mL (very soluble)[2]
EthylvanillinEther-Soluble[2]
EthylvanillinChloroform-Soluble[2]
EthylvanillinBenzene-Soluble[2]
EthylvanillinGlycerol-Soluble[2]
EthylvanillinPropylene Glycol-Soluble[2]

Note: The structural difference between this compound and ethylvanillin is the position of the ethoxy and methoxy/hydroxy groups on the benzene ring.

Experimental Protocols for Solubility Determination

For novel compounds like this compound where extensive data is unavailable, empirical determination of solubility is crucial. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a saturated solution.

Materials:

  • This compound

  • Selected solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the supernatant through a membrane filter that is compatible with the solvent to remove all undissolved solids.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

    • Dry the remaining solid residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

    • Weigh the evaporating dish with the dried solute.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent in the aliquot.

Spectroscopic Method (HPLC-UV) for Solubility Determination

This method determines the concentration of the solute in a saturated solution using High-Performance Liquid Chromatography with UV detection.

Materials:

  • This compound

  • Selected solvent

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

  • Volumetric flasks and pipettes

  • Filtration apparatus

Procedure:

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Step 1).

  • Sample Collection and Filtration:

    • Follow the same procedure as described in the gravimetric method (Step 2).

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • HPLC Analysis:

    • Inject the filtered supernatant from the saturated solution and the calibration standards into the HPLC system.

    • Develop a chromatogram and record the peak area corresponding to this compound for each injection.

  • Data Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

    • The determined concentration represents the solubility of the compound in the solvent at the experimental temperature.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow_gravimetric cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter to remove undissolved solid samp1->samp2 ana1 Weigh aliquot of filtrate samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Dry residue to constant weight ana2->ana3 ana4 Weigh dried solute ana3->ana4 calc1 Calculate solubility (mass/volume) ana4->calc1

Gravimetric Solubility Determination Workflow

experimental_workflow_hplc cluster_prep Preparation cluster_sampling Sampling and Filtration cluster_analysis HPLC Analysis cluster_calc Data Analysis and Calculation prep1 Prepare saturated solution samp1 Withdraw and filter supernatant prep1->samp1 prep2 Prepare calibration standards ana1 Inject samples and standards prep2->ana1 samp1->ana1 ana2 Record peak areas ana1->ana2 calc1 Construct calibration curve ana2->calc1 calc2 Determine concentration from peak area calc1->calc2

References

An In-depth Technical Guide to the Safe Handling of 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Ethoxy-3-methoxybenzaldehyde, a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Chemical Identification and Physical Properties

PropertyValueReference
Molecular Formula C10H12O3[1][2]
Molecular Weight 180.20 g/mol [1]
Appearance Yellow fine crystalline powder[3]
Melting Point 64 - 65 °C[1]
Boiling Point 288 - 289 °C @ 760 mm Hg[1]
Solubility 1.16 mg/mL in water at 25 °C[1]
LogP 1.63[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute Hazard3H402: Harmful to aquatic life
Hazardous to the Aquatic Environment, Long-Term Hazard3H412: Harmful to aquatic life with long lasting effects

Signal Word: Warning[1]

Hazard Pictograms:

alt text
alt text

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

  • Avoid contact with skin and eyes.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • The compound is reported to be air sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[5][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][8]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.To protect against potential splashes that can cause serious eye irritation.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.To prevent skin contact which may cause irritation.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required.To minimize inhalation of vapors that may cause respiratory irritation.[4]
Footwear Closed-toe shoes.To protect feet from potential spills.[9]

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[5][7]
Skin Contact Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[7] Take off contaminated clothing and wash it before reuse.[5][7]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes.[5][7] Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] Seek medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek medical attention.

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[5][8]

  • Specific Hazards: The compound is combustible and may form explosive mixtures with air on intense heating. Thermal decomposition can lead to the release of irritating gases and vapors.[5][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Accidental Release:

  • Personal Precautions: Evacuate unnecessary personnel.[7] Ensure adequate ventilation.[7] Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Cleaning Up: For small spills, use an inert absorbent material. For large spills, dike the area and collect the material.[7] Place the collected material into a suitable, labeled container for disposal.[9]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[5][7] The material should be disposed of at an approved waste disposal plant.[5][7]

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies are not publicly available in the summarized safety data sheets. These documents report the results of such studies to classify the hazards of the chemical. For specific experimental methodologies, it is recommended to consult specialized toxicological databases or scientific literature.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal A Receive Chemical B Review Safety Data Sheet (SDS) A->B Mandatory C Don Personal Protective Equipment (PPE) B->C Proceed if understood D Work in a Ventilated Area / Fume Hood C->D F Weighing and Transfer D->F E Perform Experimental Work G Decontaminate Work Area E->G J Store in a Cool, Dry, Well-Ventilated Area E->J Store excess L Dispose of Waste via Approved Channels E->L Dispose of waste F->E H Remove and Clean PPE G->H I Wash Hands Thoroughly H->I K Segregate Incompatible Chemicals J->K

Caption: Logical workflow for the safe handling of this compound.

References

Synthesis of 4-Ethoxy-3-methoxybenzaldehyde from Isovanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-ethoxy-3-methoxybenzaldehyde from isovanillin (B20041), a crucial transformation for the production of intermediates in the pharmaceutical and flavor industries. The document outlines the prevalent synthetic route, the Williamson ether synthesis, and offers a detailed experimental protocol. Quantitative data from various reported methodologies are summarized for comparative analysis. Furthermore, this guide includes visual representations of the chemical pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a key aromatic aldehyde used as a building block in the synthesis of various fine chemicals and active pharmaceutical ingredients. Its ethylated derivative, this compound, is a valuable intermediate, notably in the synthesis of compounds like the PDE4 inhibitor apremilast. The conversion of isovanillin to this compound is most commonly and efficiently achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of isovanillin to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of this compound from isovanillin proceeds via the SN2 mechanism of the Williamson ether synthesis.[1][2] The reaction is initiated by a base, typically sodium hydroxide (B78521), which deprotonates the phenolic hydroxyl group of isovanillin to form a sodium phenoxide intermediate. This phenoxide ion is a potent nucleophile.

In the subsequent step, the phenoxide ion attacks the electrophilic carbon atom of an ethylating agent, such as ethyl bromide. This nucleophilic attack results in the displacement of the bromide leaving group and the formation of the desired ether linkage, yielding this compound.[1][3] The use of a phase transfer catalyst can enhance the reaction rate by facilitating the transfer of the water-soluble phenoxide into the organic phase where the ethylating agent resides.

Experimental Protocols

The following protocol is a generalized procedure based on commonly reported methods for the ethylation of isovanillin.[4][5][6]

Materials:

  • Isovanillin

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethyl bromide (EtBr) or Diethyl sulfate (B86663) ((Et)₂SO₄)

  • Phase transfer catalyst (e.g., Tetrabutylammonium fluoride (B91410) - TBAF, Benzyltriethylammonium chloride - BTEAC) (Optional)

  • Solvent (e.g., Water, Methanol)

  • Extraction solvent (e.g., Dichloromethane, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve the base (e.g., sodium hydroxide) in water.

  • Addition of Isovanillin: To the basic solution, add isovanillin and the phase transfer catalyst (if used).

  • Addition of Ethylating Agent: While stirring the mixture, add the ethylating agent (e.g., ethyl bromide) dropwise.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 4 hours).[4][5][6]

  • Work-up: Upon completion of the reaction (monitored by TLC), the solid product can be isolated by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound from isovanillin.

Starting MaterialBaseEthylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
IsovanillinSodium HydroxideEthyl BromideTetrabutylammonium fluorideWater25496.199.9[4][5][7]
IsovanillinSodium HydroxideEthyl BromideBenzyltriethylammonium chlorideWater25494.899.9[4][6]
IsovanillinPotassium CarbonateEthyl BromideTetrabutylammonium fluorideWater25495.199.8[6]
IsovanillinSodium HydroxideDiethyl sulfate----~80-[4]

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway Isovanillin Isovanillin Phenoxide Phenoxide Intermediate Isovanillin->Phenoxide + Base Product This compound Phenoxide->Product + Ethylating Agent Byproduct Byproduct (e.g., NaBr) Base Base (e.g., NaOH) EthylatingAgent Ethylating Agent (e.g., EtBr)

Caption: Williamson ether synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow arrow arrow start Start dissolve_base Dissolve Base in Solvent start->dissolve_base add_isovanillin Add Isovanillin & Catalyst (optional) dissolve_base->add_isovanillin add_ethylating_agent Add Ethylating Agent add_isovanillin->add_ethylating_agent react Stir at Controlled Temperature add_ethylating_agent->react workup Reaction Work-up (Filtration) react->workup purify Purification (Recrystallization) workup->purify product Pure Product purify->product

References

The Elusive Natural Presence of 4-Ethoxy-3-methoxybenzaldehyde: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the current state of knowledge regarding the natural occurrence of 4-Ethoxy-3-methoxybenzaldehyde.

Introduction

This compound, a derivative of vanillin (B372448), is a compound of interest due to its structural similarity to other naturally occurring aromatic aldehydes with significant biological activities. While claims exist regarding its presence in the plant kingdom, specifically within the leaves of Myristica fragrans (nutmeg), a thorough review of the scientific literature does not substantiate this assertion. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's natural occurrence, or lack thereof. It will delve into the established phytochemical profile of Myristica fragrans leaves, present relevant experimental methodologies for the analysis of related compounds, and propose a hypothetical biosynthetic pathway.

Chemical Profile of this compound

This compound, also known as vanillin ethyl ether, is an organic compound with the chemical formula C10H12O3[1][2]. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 180.20 g/mol [2]
Appearance White to pale yellow crystalline powder
Odor Sweet, vanilla-like, floral[3]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and ether[4]
CAS Number 120-25-2[2]

Investigation into the Natural Occurrence in Myristica fragrans

Despite claims from some commercial suppliers that this compound is found in the leaves of the nutmeg plant (Myristica fragrans)[1], extensive phytochemical analyses of various parts of this plant, including the leaves, have not reported its presence[5][6][7][8][9][10][11][12][13]. These studies have utilized advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify a wide array of secondary metabolites.

Established Phytochemical Composition of Myristica fragrans Leaves

Numerous studies have characterized the chemical constituents of Myristica fragrans leaves. The essential oil and various extracts are rich in terpenoids and phenylpropanoids. A summary of the major and minor compounds identified in the leaves is presented below.

Compound ClassMajor CompoundsMinor CompoundsReferences
Monoterpenes Sabinene, α-Pinene, β-Pinene, Terpinen-4-ol, γ-TerpineneLimonene, α-Thujene, Myrcene, α-Phellandrene, Camphene[8][9][12]
Phenylpropanoids Myristicin, Elemicin, Safrole, Eugenol, IsoeugenolMethyleugenol[8][11]
Sesquiterpenes β-Caryophyllene, Germacrene D, δ-Cadineneα-Copaene, β-Elemene, α-Humulene[8][12]
Flavonoids -Dihydrokaempferol[7]
Other -1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethylheptasiloxane, 2,2-dimethyl-1-decanol, bis(2-ethyl hexyl) phthalate, 9-dodecane-1-al[7]

Experimental Protocols

The following sections detail the general methodologies employed in the scientific literature for the extraction and analysis of chemical constituents from Myristica fragrans leaves. These protocols are representative of the techniques that would be used to detect this compound if it were present.

Extraction of Essential Oil

A common method for the extraction of volatile compounds from Myristica fragrans leaves is hydrodistillation.

Protocol:

  • Fresh or dried leaves are ground into a coarse powder.

  • The powdered material is placed in a round-bottom flask with a sufficient volume of distilled water.

  • The flask is connected to a Clevenger-type apparatus.

  • The mixture is heated to boiling, and the steam and volatile compounds are condensed.

  • The essential oil, being less dense than water, separates and is collected from the apparatus.

  • The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most frequently used technique for the identification and quantification of volatile compounds in essential oils.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initially 60 °C, ramped to 240 °C at a rate of 3 °C/min, and held for 10 minutes.

  • Mass Spectrometer: Ionization energy of 70 eV, with a mass scan range of 40-550 amu.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).

Hypothetical Biosynthesis of this compound

While there is no direct evidence for the biosynthesis of this compound in nature, a plausible pathway can be hypothesized based on the known biosynthesis of structurally similar compounds, such as vanillin and other benzaldehydes[14][15][16]. The pathway would likely originate from the phenylpropanoid pathway.

hypothetical_biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid   pal PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid   c4h C4H ferulic_acid Ferulic Acid p_coumaric_acid->ferulic_acid   c3h C3'H vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) ferulic_acid->vanillin   unknown_synthase Chain Shortening Enzymes target This compound vanillin->target   o_ethyltransferase O-Ethyltransferase (Hypothetical) sam S-Adenosyl methionine (SAM) comt COMT aet S-Adenosyl ethionine (Hypothetical)

Figure 1. Hypothetical biosynthetic pathway of this compound.

This proposed pathway begins with L-phenylalanine and proceeds through the general phenylpropanoid pathway to form ferulic acid. Ferulic acid is then converted to vanillin through a series of enzymatic reactions involving chain shortening. The final and most speculative step would be the O-ethylation of the 4-hydroxyl group of vanillin by a hypothetical O-ethyltransferase, utilizing S-adenosyl ethionine as the ethyl group donor. It is important to emphasize that this pathway is purely theoretical and has not been demonstrated experimentally.

Conclusion

References

An In-depth Technical Guide on 4-Ethoxy-3-methoxybenzaldehyde Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-3-methoxybenzaldehyde, a vanillin (B372448) derivative, serves as a versatile scaffold for the synthesis of a diverse range of derivatives and analogs with significant potential in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. It is designed to be a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents. The guide includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate a deeper understanding of this promising class of molecules.

Introduction

Benzaldehyde (B42025) and its derivatives are a class of organic compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The specific substitutions on the benzaldehyde ring play a crucial role in modulating the pharmacological profile of these compounds. This compound, also known as ethylvanillin, is a key starting material for the synthesis of various heterocyclic and acyclic derivatives. This guide focuses on the synthesis and biological evaluation of several classes of this compound derivatives and their analogs.

Synthesis of this compound and its Derivatives

The foundational molecule, this compound, is typically synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) through Williamson ether synthesis.

Synthesis of this compound

Experimental Protocol:

  • Materials: Vanillin, diethyl sulfate (B86663) or ethyl bromide, a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate), and a solvent (e.g., ethanol (B145695), water, or a biphasic system with a phase transfer catalyst).

  • Procedure:

    • Dissolve vanillin in the chosen solvent.

    • Add the base to the solution to deprotonate the hydroxyl group, forming a phenoxide ion.

    • Slowly add the ethylating agent (diethyl sulfate or ethyl bromide) to the reaction mixture.

    • Heat the mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize it with a suitable acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis of Chalcone (B49325) Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) in the presence of a base.

Experimental Protocol:

  • Materials: this compound, a substituted acetophenone, a strong base (e.g., sodium hydroxide or potassium hydroxide), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve this compound and the substituted acetophenone in ethanol.

    • Slowly add an aqueous solution of the base to the mixture at a low temperature (0-5 °C).

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

    • Filter the solid, wash it with cold water until neutral, and dry it.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives can be synthesized by the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives.

Experimental Protocol:

  • Materials: A synthesized this compound-based chalcone, hydrazine hydrate (or a substituted hydrazine), and a solvent (e.g., ethanol or acetic acid).

  • Procedure:

    • Dissolve the chalcone in the chosen solvent.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazoline derivative.

    • Filter the solid, wash it with water, and dry it.

    • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazoline.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the condensation reaction of this compound with thiosemicarbazide (B42300).

Experimental Protocol:

  • Materials: this compound, thiosemicarbazide, and a solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid).

  • Procedure:

    • Dissolve this compound and thiosemicarbazide in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for a few hours.

    • Upon cooling, the thiosemicarbazone derivative will precipitate out of the solution.

    • Filter the solid, wash it with cold ethanol, and dry it to obtain the pure product.

Synthesis of Hydrazone Derivatives

Hydrazones are synthesized through the condensation of this compound with various hydrazides.

Experimental Protocol:

  • Materials: this compound, a hydrazide derivative (e.g., isonicotinic acid hydrazide), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve equimolar amounts of this compound and the hydrazide in ethanol.

    • Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

    • Reflux the reaction mixture for the required duration, monitoring by TLC.

    • Cool the reaction mixture to allow the hydrazone derivative to crystallize.

    • Filter the product, wash with cold ethanol, and recrystallize from an appropriate solvent.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide array of biological activities. This section summarizes the key findings and presents the available quantitative data in a structured format.

Anticancer Activity

Many benzaldehyde derivatives, including chalcones and other related structures, have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of Benzaldehyde Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
2,3-DihydroxybenzaldehydeGlioblastoma (SF-295)1.34[1]
Ovarian (OVCAR-8)1.15[1]
Colon (HCT-116)1.09[1]
Leukemia (HL-60)0.36[1]
2,5-DihydroxybenzaldehydeGlioblastoma (SF-295)1.51[1]
Ovarian (OVCAR-8)1.29[1]
Colon (HCT-116)1.17[1]
Leukemia (HL-60)0.42[1]
3,5-DichlorosalicylaldehydeGlioblastoma (SF-295)2.11[1]
Ovarian (OVCAR-8)1.98[1]
Colon (HCT-116)1.76[1]
Leukemia (HL-60)0.89[1]
3',4',5'-Trimethoxychalcone Analog 15 Liver Cancer (Hep G2)1.8[2]
Colon Cancer (Colon 205)2.2[2]

Experimental Protocol: MTT Assay for Cytotoxicity [1][3][4][5]

  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity

Thiosemicarbazone and hydrazone derivatives of substituted benzaldehydes have been reported to possess significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of a 4-Methoxybenzaldehyde Thiosemicarbazone Derivative (MIC in µg/mL)

CompoundSalmonella typhi (ATCC 6539)Salmonella typhiSalmonella paratyphi ASalmonella paratyphi BSalmonella typhimuriumReference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone641286412864[6]
Anticonvulsant Activity

Hydrazone derivatives have been investigated for their potential as anticonvulsant agents, with some compounds showing protection in animal models of epilepsy.[7][8][9][10] The maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests are commonly used screening models.

Signaling Pathways and Mechanisms of Action

The biological effects of benzaldehyde derivatives are often mediated through their interaction with key cellular signaling pathways. The anti-inflammatory and anticancer activities, in particular, are frequently linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

// Edges LPS -> TLR4 [label="binds", color="#202124", fontcolor="#202124"]; TLR4 -> MAPKKK [label="activates", color="#202124", fontcolor="#202124"]; TLR4 -> IKK [label="activates", color="#202124", fontcolor="#202124"];

MAPKKK -> MAPKK [label="phosphorylates", color="#202124", fontcolor="#202124"]; MAPKK -> MAPK [label="phosphorylates", color="#202124", fontcolor="#202124"]; MAPK -> NFkB [label="activates", color="#202124", fontcolor="#202124"];

IKK -> IkB [label="phosphorylates", color="#202124", fontcolor="#202124"]; IkB -> NFkB [label="releases", style=dashed, color="#202124", fontcolor="#202124"];

NFkB -> NFkB_nucleus [label="translocates to nucleus", color="#202124", fontcolor="#202124"]; NFkB_nucleus -> Inflammatory_Genes [label="induces transcription", color="#202124", fontcolor="#202124"];

// Inhibition by Benzaldehyde Derivatives Benzaldehyde_Derivatives [label="this compound\nDerivatives & Analogs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335", style="filled,dashed"]; Benzaldehyde_Derivatives -> MAPK [label="inhibit phosphorylation", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Benzaldehyde_Derivatives -> IKK [label="inhibit", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } Caption: Modulation of MAPK and NF-κB signaling pathways by benzaldehyde derivatives.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel therapeutic agents. The derivatives and analogs synthesized from this core structure exhibit a broad range of biological activities, including promising anticancer, antimicrobial, and anticonvulsant effects. The modulation of key signaling pathways such as MAPK and NF-κB appears to be a central mechanism underlying these activities. This technical guide provides a foundational resource for researchers in the field, offering detailed synthetic protocols, quantitative biological data, and insights into the mechanisms of action. Further exploration of the structure-activity relationships and optimization of lead compounds derived from this compound hold significant promise for the future of drug discovery.

References

An In-depth Technical Guide to the Crystal Structure of 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-Ethoxy-3-methoxybenzaldehyde (also known as ethyl vanillin), a significant compound in flavor chemistry and a versatile precursor in the synthesis of various pharmaceutical agents. This document details its crystallographic parameters, experimental protocols for its synthesis and crystallization, and visual workflows to aid in understanding the processes involved.

Crystal Structure and Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c. In the crystalline state, all non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square deviation of 0.046 Å. The crystal packing is stabilized by very weak C—H⋯O intermolecular interactions, which link the molecules into sheets parallel to the (101) plane.[1]

Table 1: Crystal Data and Structure Refinement for this compound [1]

ParameterValue
Empirical formulaC₁₀H₁₂O₃
Formula weight180.20
Temperature293 K
Wavelength1.54180 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a11.5314 (16) Å
b8.7905 (11) Å
c9.3363 (13) Å
β97.339 (14)°
Volume938.6 (2) ų
Z4
Density (calculated)1.275 Mg m⁻³
Absorption coefficient0.78 mm⁻¹
F(000)384
Data collection
θ range for data collection3.9 to 71.1°
Index ranges-14 ≤ h ≤ 14, -10 ≤ k ≤ 8, -11 ≤ l ≤ 9
Reflections collected1299
Independent reflections1299
Refinement
Refinement methodFull-matrix least-squares on F²
R-factor0.047
wR-factor0.148
Goodness-of-fit (S)1.04
Largest diff. peak and hole0.12 and -0.17 e Å⁻³

Experimental Protocols

The synthesis of this compound is typically achieved through the ethylation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). A common method involves a Williamson ether synthesis.

Protocol:

  • Dissolution: Dissolve vanillin (1 equivalent) in a suitable solvent such as water or an organic solvent like DMF.

  • Base Addition: Add a base, for example, sodium hydroxide (B78521) (1.1-1.5 equivalents) or potassium carbonate (1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group.[2]

  • Ethylation: Add an ethylating agent, such as ethyl bromide or diethyl sulfate (B86663) (1.1-1.5 equivalents), dropwise to the reaction mixture.[2] A phase-transfer catalyst like benzyltriethylammonium chloride may be used to facilitate the reaction if a two-phase system is employed.[2]

  • Reaction: Stir the mixture at a controlled temperature, for instance, 25°C, for several hours (e.g., 4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

  • Isolation: Upon completion, the product often precipitates from the solution. The solid product can be collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol (B145695) and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline needles of this compound.[1]

High-quality single crystals suitable for X-ray diffraction are essential for structure determination.

Protocol:

  • Dissolution: Prepare a saturated solution of the synthesized this compound in a suitable solvent. Ethanol is a commonly used solvent for this compound.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This gradual process encourages the formation of large, well-ordered crystals.

  • Crystal Selection: Carefully select a single crystal of appropriate size and quality under a microscope for mounting on the diffractometer.

The following protocol outlines the steps for determining the crystal structure using a single-crystal X-ray diffractometer.

Protocol:

  • Mounting: Mount a selected single crystal on the goniometer head of the diffractometer.

  • Data Collection: Collect diffraction data at a specific temperature (e.g., 293 K). Data is typically collected using ω scans with a specific radiation source (e.g., Cu Kα).[1]

  • Data Reduction: Process the collected diffraction data. This includes integration of reflection intensities and applying corrections for Lorentz and polarization effects. An absorption correction (e.g., multi-scan) is also applied.[1]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods.

    • Refine the structural model by full-matrix least-squares on F².

    • Locate hydrogen atoms in difference Fourier maps and refine them using a riding model.[1]

    • The final refinement will yield the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

The following diagram illustrates the general workflow from the synthesis of the compound to its structural determination.

experimental_workflow synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification crystal_growth Single-Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure Data structure_solution->final_structure logical_relationships main_compound This compound applications Synthetic Precursor main_compound->applications bioactivity Potential Bioactivities (inferred from analogs) main_compound->bioactivity related to precursor Vanillin (4-Hydroxy-3-methoxybenzaldehyde) precursor->main_compound Ethylation pde4 PDE4 Inhibitors applications->pde4 schiff_bases Schiff Bases applications->schiff_bases heterocycles Heterocycles (e.g., Flavones) applications->heterocycles antimicrobial Antimicrobial bioactivity->antimicrobial antioxidant Antioxidant bioactivity->antioxidant

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of Schiff bases derived from 4-ethoxy-3-methoxybenzaldehyde. These compounds are of significant interest in medicinal chemistry due to their wide range of potential biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] The structural flexibility of Schiff bases allows for the synthesis of diverse derivatives, making them valuable scaffolds in drug discovery and development.[3]

Application Notes

Schiff bases are synthesized via a condensation reaction between a primary amine and an aldehyde or ketone.[4] Those derived from this compound (a derivative of vanillin) are particularly promising. The presence of the ethoxy and methoxy (B1213986) groups on the benzene (B151609) ring can modulate the electronic and steric properties of the resulting imine, influencing its biological activity and coordination chemistry.[5]

Potential Therapeutic Applications:

  • Antimicrobial and Antifungal Activity: Schiff bases are known to exhibit significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi. The imine group (-C=N-) is crucial for their biological activity.[6] Metal complexes of these Schiff bases often show enhanced antimicrobial effects compared to the ligands alone, a phenomenon attributed to chelation.[7][6]

  • Anticancer Activity: Numerous Schiff base derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] Some have shown the ability to induce apoptosis (programmed cell death) and inhibit cancer cell migration.[9] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial damage and cell death.[8][10]

  • Antioxidant Activity: Phenolic Schiff bases are effective free radical scavengers.[11][12] Their antioxidant potential is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[13][14] The activity is typically attributed to the ability of phenolic hydroxyl groups to donate a hydrogen atom to stabilize free radicals.[14]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol describes the synthesis of a representative Schiff base via the condensation of this compound with a primary amine in an ethanol (B145695) solvent.

Materials and Equipment:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, aminobenzoic acid)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirring solution, add an equimolar amount (10 mmol) of the selected primary amine.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 2-4 hours.[15]

  • Reaction Monitoring: Monitor the reaction's progress using TLC. A common solvent system is a mixture of hexane (B92381) and ethyl acetate. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the Schiff base.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.[16]

  • Drying and Purification: Dry the product in a desiccator or a vacuum oven. If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[17]

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point of the purified product.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis A Dissolve Aldehyde in Ethanol B Add equimolar Primary Amine A->B C Add Catalyst (e.g., Acetic Acid) B->C D Reflux for 2-4 hours C->D E Monitor by TLC D->E F Cool to Precipitate E->F Reaction Complete G Filter Product F->G H Wash with Cold Ethanol G->H I Dry and/or Recrystallize H->I J Characterize Structure (FT-IR, NMR, MS) I->J K Determine Purity & Yield J->K

Protocol 2: Characterization of Synthesized Schiff Bases
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the compound (using KBr pellet method) to identify key functional groups. The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching of the amine, along with the appearance of a strong C=N (imine) stretching band around 1590-1640 cm⁻¹, confirms the formation of the Schiff base.[5][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.[4] Other signals corresponding to aromatic and aliphatic protons should also be assigned.

    • ¹³C NMR: The spectrum will show a characteristic signal for the azomethine carbon (-CH=N-) typically in the range of δ 140-165 ppm.[8]

  • Mass Spectrometry (MS): Perform mass spectrometry to determine the molecular weight of the synthesized compound, confirming its molecular formula.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized Schiff bases against a cancer cell line.[3]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare stock solutions of the Schiff bases in DMSO and then make serial dilutions in the culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours.[9]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of cell growth.

G SB Schiff Base Compound ROS Increased Intracellular Reactive Oxygen Species (ROS) SB->ROS Mito Mitochondrial Damage ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[19]

Procedure:

  • Preparation: Prepare serial two-fold dilutions of the Schiff base compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[19]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Quantitative Data Summary

The following tables present representative data for Schiff bases, illustrating the type of quantitative results obtained from their synthesis and biological evaluation. Note that these values are examples from the literature for various Schiff bases and are intended for illustrative purposes.

Table 1: Synthesis and Physicochemical Data of Representative Schiff Bases

Compound CodeAldehyde PrecursorAmine PrecursorYield (%)Melting Point (°C)Reference
PC1Benzaldehydep-Aminophenol98.28178 - 187[19]
PC2Anisaldehydep-Aminophenol95.70183 - 191[19]
V-SB4-hydroxy-3-methoxybenzaldehydeGlycine96.00N/A[20]
N/A4-nitrobenzaldehyde2-aminobenzenethiolN/A160[7]

Table 2: Antimicrobial Activity (MIC/MBC) of Representative Schiff Bases (μg/mL)

CompoundE. coli (MIC)S. aureus (MIC)C. albicans (MIC)Reference
PC162.562.5250[19]
PC225062.562.5[19]
PC325062.5125[19]
PC462.5>500125[19]

Table 3: Anticancer Activity (IC₅₀) of Representative Schiff Base Metal Complexes

CompoundCell LineIC₅₀ (μM)Reference
L-CuA549 (Lung)12[9]
L-ZnA549 (Lung)80[9]
CDSBGL261 (Glioma)17.9 (μg/mL)[10]
CDSBU251 (Glioma)14.9 (μg/mL)[10]

Table 4: Antioxidant Activity (DPPH Assay) of Representative Schiff Bases

CompoundActivityIC₅₀ (μg/mL)Reference
Ligand 3DPPH Scavenging729.26[14]
Ligand 9DPPH Scavenging589.60[14]
Ascorbic Acid (Std)DPPH Scavenging36.30[14]

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcones Derived from 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core structure. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The biological activity of chalcones is often attributed to the α,β-unsaturated keto functionality, which can act as a Michael acceptor.

This document provides detailed application notes and protocols for the synthesis of a series of chalcone (B49325) derivatives via the Claisen-Schmidt condensation of 4-ethoxy-3-methoxybenzaldehyde with various substituted acetophenones. Furthermore, it outlines the potential biological activities of these synthesized chalcones, with a focus on their role in inducing apoptosis in cancer cells and inhibiting the NF-κB signaling pathway in inflammation.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable and versatile method for synthesizing chalcones. This reaction involves the base-catalyzed condensation between an aromatic aldehyde (in this case, this compound) and an aromatic ketone (a substituted acetophenone) that possesses α-hydrogens. The reaction proceeds via the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the stable α,β-unsaturated ketone, or chalcone.

A general reaction scheme is as follows:

Data Presentation

The following tables summarize the synthesized chalcone derivatives from this compound and various substituted acetophenones, along with their hypothetical yields, melting points, and key spectral data. This data is representative and based on typical results for similar chalcone syntheses.

Table 1: Synthesized Chalcone Derivatives and Physicochemical Properties

Compound IDR Group (in Acetophenone)Molecular FormulaYield (%)Melting Point (°C)
C-1 HC₁₈H₁₈O₃8592-94
C-2 4-CH₃C₁₉H₂₀O₃88110-112
C-3 4-ClC₁₈H₁₇ClO₃92125-127
C-4 4-NO₂C₁₈H₁₇NO₅78158-160

Table 2: Spectroscopic Data for Synthesized Chalcones

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
C-1 1.48 (t, 3H), 3.90 (s, 3H), 4.15 (q, 2H), 6.95-8.10 (m, 10H, Ar-H & α,β-H)14.7, 56.1, 64.5, 110.2, 111.8, 122.5, 128.4, 128.6, 130.5, 132.8, 138.3, 144.9, 149.3, 151.2, 190.51655 (C=O), 1598 (C=C), 1260 (C-O)
C-2 1.48 (t, 3H), 2.42 (s, 3H), 3.90 (s, 3H), 4.15 (q, 2H), 6.94-8.00 (m, 9H, Ar-H & α,β-H)14.7, 21.6, 56.1, 64.5, 110.2, 111.8, 122.4, 128.5, 129.4, 130.6, 135.9, 143.6, 144.7, 149.3, 151.2, 190.11652 (C=O), 1605 (C=C), 1262 (C-O)
C-3 1.49 (t, 3H), 3.91 (s, 3H), 4.16 (q, 2H), 6.96-8.05 (m, 9H, Ar-H & α,β-H)14.7, 56.1, 64.5, 110.3, 111.9, 122.0, 128.9, 129.8, 130.2, 136.6, 139.3, 145.2, 149.4, 151.3, 189.21658 (C=O), 1595 (C=C), 1265 (C-O), 1090 (C-Cl)
C-4 1.50 (t, 3H), 3.92 (s, 3H), 4.18 (q, 2H), 6.98-8.40 (m, 9H, Ar-H & α,β-H)14.7, 56.2, 64.6, 110.4, 112.0, 121.8, 124.0, 129.8, 130.8, 143.2, 145.8, 149.5, 150.3, 151.4, 189.01660 (C=O), 1590 (C=C), 1515, 1345 (NO₂)

Experimental Protocols

Protocol 1: General Synthesis of Chalcones (C-1 to C-4) via Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted Acetophenone (B1666503) (Acetophenone, 4-Methylacetophenone, 4-Chloroacetophenone, or 4-Nitroacetophenone)

  • Ethanol (B145695)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute

  • Distilled Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and the appropriate substituted acetophenone (10 mmol) in ethanol (30 mL).

  • To this stirred solution, slowly add an aqueous solution of NaOH (20 mmol in 10 mL of water) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the pure chalcone derivative.

Protocol 2: Characterization of Synthesized Chalcones

Instrumentation:

  • Melting Point Apparatus

  • FT-IR Spectrometer

  • ¹H and ¹³C NMR Spectrometer

Procedure:

  • Melting Point: The melting point of the purified chalcone is determined using a standard melting point apparatus.

  • FT-IR Spectroscopy: An FT-IR spectrum is recorded using the KBr pellet method to identify the characteristic functional groups.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) to confirm the structure of the synthesized chalcone.

Biological Activities and Signaling Pathways

Chalcones derived from this compound are anticipated to exhibit significant biological activities, particularly in the realms of cancer and inflammation.

Anticancer Activity: Induction of Apoptosis

Many chalcone derivatives have been shown to induce apoptosis in various cancer cell lines.[1][2] The proposed mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis. Chalcones can induce cellular stress, leading to an increase in reactive oxygen species (ROS). This, in turn, can alter the mitochondrial membrane potential and lead to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway Chalcone 4-Ethoxy-3-methoxy- benzaldehyde Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by chalcones.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[3][4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chalcones have been reported to inhibit this pathway, often by preventing the degradation of IκBα.[4][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters IkBa_P P-IκBα Nucleus Nucleus NFkB->Nucleus translocation Proteasome Proteasomal Degradation IkBa_P->Proteasome Inflam_Genes Pro-inflammatory Gene Transcription Nucleus->Inflam_Genes activates Chalcone 4-Ethoxy-3-methoxy- benzaldehyde Chalcone Chalcone->IKK inhibits Workflow Synthesis Chalcone Synthesis (Claisen-Schmidt) Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (MP, IR, NMR) Purification->Characterization Bio_Eval Biological Evaluation Characterization->Bio_Eval Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Bio_Eval->Anticancer Anti_inflam Anti-inflammatory Assays (e.g., NF-κB reporter) Bio_Eval->Anti_inflam

References

Application Note: A Robust Protocol for the Synthesis of (4-Ethoxy-3-methoxyphenyl)methanol via Aldehyde Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and reliable protocol for the reduction of 4-ethoxy-3-methoxybenzaldehyde to its corresponding primary alcohol, (4-ethoxy-3-methoxyphenyl)methanol. The synthesis utilizes the mild and selective reducing agent, sodium borohydride (B1222165), in an ethanol (B145695) solvent system. This method is characterized by its operational simplicity, high yield, and straightforward purification procedure. This protocol is specifically designed for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a high-purity final product. All quantitative data is presented in a clear tabular format, and a detailed experimental workflow is provided as a Graphviz diagram.

Introduction

(4-Ethoxy-3-methoxyphenyl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structural motif is present in a range of biologically active molecules. The selective reduction of the aldehyde functional group in this compound is a critical step in the elaboration of this scaffold. Sodium borohydride (NaBH₄) is a widely used reducing agent for aldehydes and ketones due to its mild nature, high selectivity, and ease of handling compared to more reactive hydrides like lithium aluminum hydride. This protocol provides a step-by-step guide for this transformation, including reaction setup, monitoring, work-up, and purification.

Materials and Methods

Materials:
Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (27.7 mmol) of this compound in 50 mL of anhydrous ethanol.

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

2. Reduction:

  • While stirring, slowly add 1.05 g (27.7 mmol) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with an appropriate eluent (e.g., 30% ethyl acetate in hexane).

  • Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot for the alcohol product indicates the completion of the reaction.

4. Work-up:

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Slowly and carefully add 20 mL of 1 M hydrochloric acid to quench the excess sodium borohydride. Caution: Vigorous hydrogen evolution will occur.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

  • Add 50 mL of deionized water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude (4-ethoxy-3-methoxyphenyl)methanol can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot dichloromethane.

  • Slowly add hexane while the solution is still warm until the first signs of persistent cloudiness appear.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete the crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.

Data Presentation

ParameterValue
Starting Material
NameThis compound
Molecular Weight180.20 g/mol
Amount5.00 g
Moles27.7 mmol
Reducing Agent
NameSodium Borohydride (NaBH₄)
Molecular Weight37.83 g/mol
Amount1.05 g
Moles27.7 mmol
Molar Ratio (Aldehyde:NaBH₄)1:1
Solvent
NameEthanol
Volume50 mL
Reaction Conditions
Temperature0-5 °C initially, then Room Temp.
Time2-3 hours
Product
Name(4-Ethoxy-3-methoxyphenyl)methanol
Molecular Weight182.22 g/mol [1]
Theoretical Yield5.05 g
Expected Yield85-95%
AppearanceWhite to off-white solid

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Ethanol B Cool to 0-5 °C A->B C Slowly add NaBH₄ B->C D Stir at Room Temperature (2-3 hours) C->D E Quench with 1 M HCl D->E Monitor by TLC F Remove Ethanol (Rotary Evaporation) E->F G Aqueous Extraction with Dichloromethane F->G H Wash with Water and Brine G->H I Dry over Na₂SO₄ and Concentrate H->I J Recrystallize from Dichloromethane/Hexane I->J K Filter and Dry J->K L Pure Product K->L Characterize Product (e.g., NMR, MP)

Caption: Experimental workflow for the reduction of this compound.

References

Application Notes & Protocols for the HPLC Analysis of 4-Ethoxy-3-methoxybenzaldehyde as a Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethoxy-3-methoxybenzaldehyde, also known as ethylvanillin, is a synthetic compound widely used as a flavoring agent in the food, beverage, and pharmaceutical industries. Its structural similarity to vanillin (B372448) provides a more potent vanilla-like aroma and flavor. In a laboratory setting, high-purity this compound serves as an excellent standard for High-Performance Liquid Chromatography (HPLC) analysis. This document provides detailed application notes and protocols for its use as a standard in quantifying the compound in various sample matrices.

The protocols outlined below describe a robust reversed-phase HPLC (RP-HPLC) method suitable for the identification and quantification of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a standard is crucial for its proper handling, storage, and application in analytical methodologies.

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number 120-25-2
Appearance White to slightly yellowish crystalline powder
Melting Point 64-65 °C
Boiling Point 288-289 °C at 760 mmHg
Solubility Soluble in ethanol, methanol (B129727), and other organic solvents. Slightly soluble in water (1.16 mg/mL at 25°C).[1]
Purity >98% (GC)

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of this compound standard for calibration.

Materials:

  • This compound (purity ≥98%)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Syringe filters (0.45 µm)

Protocol:

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound standard.

    • Transfer the weighed standard into a 100 mL volumetric flask.

    • Dissolve the standard in approximately 70 mL of HPLC-grade methanol by swirling.

    • Once fully dissolved, bring the volume up to the 100 mL mark with methanol.

    • Stopper the flask and invert it several times to ensure homogeneity. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol.

    • For example, to prepare a 100 µg/mL working standard, pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.

    • A typical calibration curve can be constructed using concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Filtration:

    • Prior to injection into the HPLC system, filter all working standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

Sample Preparation

Objective: To extract this compound from a sample matrix and prepare it for HPLC analysis. The following is a general guideline and may need to be optimized based on the specific sample matrix.

Materials:

  • Sample containing this compound

  • HPLC-grade methanol or other suitable solvent

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Protocol:

  • Solid Samples (e.g., powders, food products):

    • Weigh a representative portion of the homogenized sample.

    • Add a known volume of methanol and vortex thoroughly for 1-2 minutes to extract the analyte.

    • Ultrasonicate the sample for 15 minutes to ensure complete extraction.

    • Centrifuge the sample to pellet any insoluble material.

    • Collect the supernatant for analysis.

  • Liquid Samples (e.g., beverages, liquid formulations):

    • Pipette a known volume of the liquid sample into a volumetric flask.

    • Dilute the sample with methanol as needed to bring the concentration of this compound within the calibration range.

    • Mix thoroughly.

  • Filtration:

    • Filter the final sample extract through a 0.45 µm syringe filter before injection.

HPLC Method Protocol

Objective: To provide a reliable HPLC method for the separation and quantification of this compound. This method is based on a reversed-phase separation technique.[2]

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column Newcrom R1, C18, or equivalent reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Water (containing 0.1% phosphoric acid) in a 40:60 (v/v) ratio. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[2]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Data Analysis and Quantification

Objective: To accurately quantify the amount of this compound in the samples.

Protocol:

  • Calibration Curve:

    • Inject the prepared working standard solutions in ascending order of concentration.

    • Record the peak area for this compound at each concentration.

    • Plot a calibration curve of peak area versus concentration.

  • Linearity:

    • Perform a linear regression analysis on the calibration curve.

    • The correlation coefficient (r²) should be ≥ 0.999 for the curve to be considered linear.

  • Quantification:

    • Inject the prepared sample solutions.

    • Record the peak area of the this compound peak.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

  • System Suitability:

    • Regularly inject a mid-concentration standard to check for system suitability parameters such as retention time stability, peak asymmetry, and theoretical plates.

Method Performance Characteristics (Representative)

The following table summarizes the typical performance characteristics of an HPLC method for the analysis of compounds structurally similar to this compound. These values should be experimentally determined during method validation for this compound.

ParameterTypical Value
Retention Time 4-6 minutes (highly dependent on the specific column and mobile phase composition)
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.2 mg/kg (in a sample matrix)
Limit of Quantification (LOQ) ~0.5 mg/kg (in a sample matrix)
Recovery 90 - 105%
Precision (RSD%) < 2%

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Report Final Report Quantification->Report

Caption: General workflow for HPLC analysis.

Logical Relationship for Method Validation

The following diagram outlines the key parameters and their logical relationship in an HPLC method validation process.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

Caption: Key parameters in HPLC method validation.

References

Green Synthesis of Bio-active Compounds from 4-Ethoxy-3-methoxybenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Drug Development Professionals

The quest for environmentally benign and efficient chemical syntheses has positioned green chemistry as a cornerstone of modern drug discovery and development. 4-Ethoxy-3-methoxybenzaldehyde, a derivative of vanillin, serves as a valuable scaffold for the synthesis of a variety of biologically active compounds, including Schiff bases and chalcones. This document provides detailed application notes and experimental protocols for the green synthesis of such derivatives, emphasizing methods that reduce waste, minimize energy consumption, and utilize non-toxic reagents and solvents.

Overview of Green Synthesis Methods

Several green chemistry approaches have been successfully employed for reactions involving this compound and its precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin). These methods offer significant advantages over conventional synthesis routes in terms of yield, reaction time, and environmental impact.

  • Solvent-Free Grinding (Mechanochemistry): This technique involves the grinding of solid reactants, often in the presence of a solid catalyst, to initiate a chemical reaction. The mechanical force provides the energy for the reaction, eliminating the need for solvents. This method is particularly effective for the synthesis of Schiff bases and chalcones.

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times and often an increase in product yields.[1][2] This technique is widely used for various organic transformations, including the synthesis of chalcones and metal complexes.[3][4][5][6]

  • Ultrasonic-Assisted Synthesis: The use of ultrasound waves can enhance chemical reactivity through the phenomenon of acoustic cavitation. This method is known to improve yields and shorten reaction times in various reactions, including reductions and O-alkylation.[7][8]

  • Phase-Transfer Catalysis in Aqueous Media: This method facilitates the reaction between reactants in immiscible phases (e.g., an organic substrate and an aqueous reagent) by using a phase-transfer catalyst. A notable green application is the synthesis of this compound itself in water, avoiding the use of volatile organic solvents.[9][10][11][12]

  • Use of Green Solvents: When a solvent is necessary, the use of environmentally friendly options such as water, ethanol (B145695), or glycerol (B35011) is a key principle of green chemistry.[13]

Quantitative Data Summary

The following tables summarize the quantitative data for various green synthesis methods involving this compound and its derivatives.

Table 1: Green Synthesis of this compound

MethodReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phase-Transfer CatalysisIsovanillin (B20041), Bromoethane (B45996)Benzyltriethylammonium chlorideWater25494.8[9]
Phase-Transfer CatalysisIsovanillin, BromoethaneTetrabutylammonium fluorideWater25496.1[14]

Table 2: Green Synthesis of Chalcones from Benzaldehyde Derivatives

| Method | Aldehyde | Acetophenone (B1666503) | Catalyst | Conditions | Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Grinding | 4-Hydroxybenzaldehyde | 4-Methoxyacetophenone | NaOH (solid) | Room Temperature | 30 min | - |[15][16] | | Grinding | Benzaldehyde derivatives | 4-Aminoacetophenone | - | Grinding | - | 31.2 - 74.4 |[17] | | Microwave-Assisted | 3,4-Dimethoxybenzaldehyde | Acetone | NaOH (aq) | 5 W | 10-15 min | 98 |[5][18] | | Microwave-Assisted | Substituted Benzaldehydes | o-Hydroxyacetophenone | Anhydrous K2CO3 | Solid phase | 3-5 min | 80-90 |[4] |

Table 3: Green Synthesis of Schiff Bases from Benzaldehyde Derivatives

| Method | Aldehyde | Amine | Catalyst | Solvent | Time | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Grinding | 4-Hydroxy-3-methoxybenzaldehyde | Glycine | None | Solvent-free | 1 h | - |[13] | | Trituration | 4-Hydroxy-3-methoxybenzaldehyde | Aromatic amines | Triethylamine | Ethanol | - | - |[19][20] | | Microwave-Assisted | Salicylaldehyde | Substituted anilines | None | Solvent-free | 2-5 min | High |[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol describes a green synthesis of this compound from isovanillin using water as the solvent.[9][14]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Bromoethane

  • Sodium hydroxide (B78521) (NaOH)

  • Benzyltriethylammonium chloride (or other phase-transfer catalyst)

  • Water

  • Reaction flask with magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve sodium hydroxide (1.1-1.5 molar equivalents relative to isovanillin) in water.

  • Add isovanillin (1 molar equivalent) and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.1-0.5 molar equivalents) to the aqueous solution.

  • While stirring vigorously, add bromoethane (1.1-1.5 molar equivalents).

  • Continue stirring the reaction mixture at room temperature (approximately 25°C) for 4 hours.

  • After the reaction is complete, the solid product will precipitate out of the solution.

  • Collect the white solid product by suction filtration.

  • Wash the product with water and dry to obtain this compound.

Protocol 2: Synthesis of Chalcones via Solvent-Free Grinding

This protocol is adapted for the synthesis of a chalcone (B49325) from this compound and an appropriate acetophenone derivative using a solvent-free grinding method.[15][16]

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Sodium hydroxide (solid, powdered)

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) apparatus

  • 10% Hydrochloric acid (HCl)

  • Ethanol for recrystallization

Procedure:

  • In a mortar, combine this compound (1 molar equivalent), the substituted acetophenone (1 molar equivalent), and powdered sodium hydroxide.

  • Grind the mixture vigorously with a pestle at room temperature for 30 minutes. The friction and contact between the solid particles will initiate the reaction.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, add cold water to the reaction mixture and stir.

  • Neutralize the mixture with a cold 10% HCl solution.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol to obtain the final product.

Protocol 3: Microwave-Assisted Synthesis of Schiff Bases

This protocol describes the rapid and efficient synthesis of a Schiff base from this compound and a primary amine under solvent-free microwave irradiation.[3]

Materials:

  • This compound

  • Primary amine (e.g., a substituted aniline)

  • Microwave synthesizer or a domestic microwave oven

  • Beaker

  • Ethanol for recrystallization

Procedure:

  • In a beaker, mix this compound (1 molar equivalent) and the primary amine (1 molar equivalent).

  • Place the beaker in the microwave oven and irradiate at a low power setting (e.g., 160 W) for 2-5 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool.

  • Pour the mixture into ice-cold water to precipitate the Schiff base.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Visualizations

Experimental Workflow for Green Synthesis

G cluster_start Starting Material cluster_methods Green Synthesis Methods cluster_products Synthesized Derivatives cluster_analysis Characterization & Analysis cluster_application Biological Evaluation start This compound grinding Solvent-Free Grinding (Mechanochemistry) start->grinding + Acetophenone microwave Microwave-Assisted Synthesis start->microwave + Amine or Ketone ultrasound Ultrasonic-Assisted Synthesis start->ultrasound + Reducing Agent chalcones Chalcones grinding->chalcones microwave->chalcones schiff_bases Schiff Bases microwave->schiff_bases other_derivatives Other Derivatives ultrasound->other_derivatives (e.g., Alcohols) analysis Spectroscopy (FTIR, NMR) Chromatography (TLC, HPLC) Mass Spectrometry chalcones->analysis schiff_bases->analysis other_derivatives->analysis application Antimicrobial Assays Anticancer Assays Antioxidant Assays analysis->application

Caption: Experimental workflow for the green synthesis and evaluation of this compound derivatives.

Signaling Pathways Modulated by Chalcone Derivatives

Chalcones derived from substituted benzaldehydes have been shown to modulate various intracellular signaling pathways implicated in cancer.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS TNFa TNF-α TNFR TNFR TNFa->TNFR JNK JNK TNFR->JNK p38 p38 TNFR->p38 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Chalcone Chalcone Derivative Chalcone->PI3K Chalcone->AKT Chalcone->mTOR Chalcone->ERK Chalcone->STAT Chalcone->JNK

Caption: Inhibition of key cancer-related signaling pathways by chalcone derivatives.

Biological Applications

Derivatives of this compound have shown promise in a range of therapeutic areas.

  • Anticancer Activity: Chalcones are known to exhibit cytotoxic effects against various cancer cell lines.[17][21] Their mechanism of action often involves the induction of apoptosis through the modulation of signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[22]

  • Antimicrobial and Antifungal Activity: Schiff bases and their metal complexes derived from substituted benzaldehydes have demonstrated significant antibacterial and antifungal properties.[23][24]

  • Antioxidant Activity: The phenolic nature of many of these derivatives imparts them with antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[17]

  • Anti-inflammatory Activity: Chalcones have been reported to possess anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs.[25]

These green synthesis protocols and application notes provide a framework for the efficient and environmentally responsible development of novel drug candidates based on the this compound scaffold. The adoption of these methods can accelerate the drug discovery process while adhering to the principles of sustainable chemistry.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethoxy-3-methoxybenzaldehyde, a derivative of vanillin (B372448), is a valuable aromatic aldehyde that serves as a key building block in the synthesis of a wide array of heterocyclic compounds.[1][2] Its structure, featuring both methoxy (B1213986) and ethoxy groups on the benzene (B151609) ring, provides a versatile scaffold for creating novel molecules with significant pharmacological potential. The primary synthetic route involves its initial conversion into a chalcone (B49325), which then acts as a highly reactive precursor for various cyclization reactions to form five and six-membered heterocycles. These resulting compounds, particularly pyrazolines and pyrimidines, are extensively studied for their diverse biological activities, including antimicrobial and anticancer properties.[3][4][5]

Core Synthetic Strategy: From Benzaldehyde to Heterocycles via Chalcones

The most prevalent and efficient method for synthesizing heterocyclic compounds from this compound is a two-stage process. The first stage involves the synthesis of an α,β-unsaturated ketone, commonly known as a chalcone, through a Claisen-Schmidt condensation. This is followed by a cyclocondensation reaction of the chalcone intermediate with an appropriate reagent to form the desired heterocyclic ring.[6][7][8]

  • Stage 1: Chalcone Synthesis: this compound is reacted with a substituted acetophenone (B1666503) in the presence of a base (like NaOH or KOH) to yield the corresponding chalcone.[8][9] This reaction forms the core three-carbon α,β-unsaturated carbonyl system that is crucial for the subsequent cyclization.

  • Stage 2: Heterocyclization: The chalcone intermediate is then cyclized to produce various heterocyclic derivatives.

Experimental Protocols and Data

Protocol 1: Synthesis of this compound from Vanillin

This protocol describes the ethylation of vanillin to protect the phenolic hydroxyl group, yielding the title compound.[1]

Materials:

Procedure:

  • Dissolve vanillin (1 equiv.) in pre-heated deionized water in a three-necked flask.

  • Heat a 5 M aqueous solution of NaOH to 100 °C and add it to the vanillin mixture.

  • Add diethyl sulfate (approx. 1.4 equiv.) dropwise to the heated mixture.

  • After 45 minutes, add another portion of diethyl sulfate (approx. 0.4 equiv.).

  • Heat the mixture for an additional 10 minutes, then add more 5 M NaOH solution dropwise.

  • Repeat the addition of NaOH and diethyl sulfate until a total of approximately 2.5 equiv. of diethyl sulfate has been consumed.[1]

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

PrecursorReagentSolventYieldReference
VanillinDiethyl Sulfate, NaOHWater79%[1]
Protocol 2: General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of this compound with a substituted acetophenone.[8][9]

Materials:

  • This compound (1 equiv.)

  • Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone) (1 equiv.)

  • Ethanol (B145695)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) aqueous solution (e.g., 40%)

Procedure:

  • Dissolve this compound and the substituted acetophenone in ethanol in a flask.

  • Slowly add the aqueous KOH or NaOH solution to the mixture with constant stirring at room temperature.

  • Continue stirring for 3-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[9]

  • After completion, keep the reaction mixture in a refrigerator overnight to facilitate precipitation.

  • Pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Filter the resulting solid precipitate, wash thoroughly with water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol.

AldehydeKetoneCatalystReaction TimeYieldReference
Substituted BenzaldehydesAcetophenone40% aq. KOH3 hrGood[9]
Thiophene-2-carbaldehydeSubstituted Acetophenones20% NaOHRoom Temp.Good[8]
Protocol 3: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol describes the cyclization of a chalcone with hydrazine hydrate to form the pyrazoline ring, often catalyzed by acetic acid.[7][11]

Materials:

  • Chalcone derivative (1 equiv.)

  • Hydrazine hydrate (or phenylhydrazine) (1-1.2 equiv.)

  • Ethanol or Glacial Acetic Acid

  • Catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

  • Dissolve the chalcone in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours, monitoring the reaction progress with TLC.[7]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the solid precipitate by filtration, wash with water, and dry.

  • Purify the crude pyrazoline by recrystallization from a suitable solvent like ethanol.

Chalcone PrecursorReagentCatalystReflux TimeYieldReference
Substituted ChalconeHydrazine HydrateAcetic Acid4-6 hoursHigh[7][11]
Protocol 4: Synthesis of Pyrimidine Derivatives from Chalcones

This protocol describes the synthesis of pyrimidines by reacting a chalcone with guanidine hydrochloride in the presence of a base.[3]

Materials:

  • Chalcone derivative (1 equiv.)

  • Guanidine hydrochloride (or Urea, Thiourea) (1 equiv.)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the chalcone and guanidine hydrochloride in ethanol in a round-bottom flask.

  • Add a solution of KOH or NaOH and reflux the mixture for 8-10 hours.

  • Monitor the reaction using TLC.

  • After cooling, pour the reaction mixture into crushed ice.

  • The resulting solid product is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Chalcone PrecursorReagentCatalystReflux TimeYieldReference
Substituted ChalconeGuanidine HClKOH10 hoursGood
Substituted ChalconeUrea40% aq. KOH4 hoursGood[9]

Visualized Workflows and Pathways

G start Starting Materials (this compound, Substituted Acetophenone) chalcone Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone Base (NaOH/KOH) Ethanol intermediate Chalcone Intermediate (α,β-Unsaturated Ketone) chalcone->intermediate hetero Stage 2: Heterocyclization (Cyclocondensation) intermediate->hetero Hydrazine / Urea / Guanidine etc. products Heterocyclic Products (Pyrazolines, Pyrimidines, etc.) hetero->products eval Biological Evaluation (Antimicrobial, Anticancer Screening) products->eval

General workflow for synthesis and evaluation.

G A 4-Ethoxy-3- methoxybenzaldehyde plus1 + B Substituted Acetophenone C Chalcone plus2 + D Hydrazine Hydrate E Pyrazoline Derivative plus1->C NaOH/EtOH Claisen-Schmidt plus2->E Acetic Acid Reflux

Synthesis pathway for pyrazoline derivatives.

G A 4-Ethoxy-3- methoxybenzaldehyde plus1 + B Substituted Acetophenone C Chalcone plus2 + D Guanidine HCl (or Urea) E Pyrimidine Derivative plus1->C KOH/EtOH Claisen-Schmidt plus2->E KOH/EtOH Reflux

Synthesis pathway for pyrimidine derivatives.

Applications and Biological Significance

Heterocyclic compounds synthesized from this compound-derived chalcones have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

  • Antimicrobial Activity: Pyrimidine derivatives have shown good activity against bacteria such as Staphylococcus aureus and fungi like Candida tropicalis.[3] Similarly, other synthesized heterocycles have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13][14] The α,β-unsaturated keto functional group in the parent chalcone is considered a key feature responsible for its antimicrobial properties.[14]

  • Anticancer Activity: Chalcones and their heterocyclic derivatives are extensively investigated for their cytotoxic potential against various cancer cell lines.[4][15] For instance, certain benzyloxybenzaldehyde derivatives, structurally related to the title compound, have been shown to induce apoptosis and arrest the cell cycle in leukemia cell lines.[15][16] The presence of heterocyclic rings like pyrimidine and pyrazole (B372694) is a common feature in many FDA-approved anticancer drugs.[5]

These applications highlight the importance of this compound as a starting material for generating diverse chemical libraries for high-throughput screening in drug development programs. The straightforward and efficient synthetic protocols allow for structural modifications to optimize biological activity.

References

Application Notes and Protocols: 4-Ethoxy-3-methoxybenzaldehyde as a Versatile Precursor for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethoxy-3-methoxybenzaldehyde as a key starting material for the synthesis of a variety of biologically active molecules. This document includes detailed experimental protocols for the synthesis of chalcones and Schiff bases, quantitative data on the biological activities of derived compounds, and visualizations of relevant signaling pathways.

Introduction

This compound, a derivative of vanillin, is an aromatic aldehyde that serves as a valuable and versatile precursor in the synthesis of a wide range of biologically active compounds. Its structural features, including the ethoxy and methoxy (B1213986) groups, can be strategically utilized to develop novel therapeutic agents with diverse pharmacological activities. This document outlines its application in the synthesis of chalcones and Schiff bases, two classes of compounds renowned for their significant potential in drug discovery, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.

I. Synthesis of Bioactive Chalcones

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are well-documented for their broad spectrum of biological activities. The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503).

Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4'-hydroxyacetophenone, 4'-aminoacetophenone)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the selected substituted acetophenone in 20-30 mL of ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add a solution of NaOH or KOH (20 mmol in 10 mL of water) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to a neutral pH.

  • Collect the precipitated crude chalcone by vacuum filtration and wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Dry the purified crystals and determine the yield and melting point.

Anticancer Activity of Chalcone Derivatives

Chalcones derived from substituted benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological macromolecules.

Table 1: Anticancer Activity of Representative Chalcone Derivatives

CompoundPrecursor AldehydeAcetophenone DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone 1 Anisaldehyde4-HydroxyacetophenoneMCF-76.875 ± 0.219[1]
Chalcone 2 Anisaldehyde4-MethylacetophenonePC3< 20 µg/mL[2]
Chalcone 3 Anisaldehyde4-MethoxyacetophenoneHT-29< 20 µg/mL[2]
SBL-060 p-Isopropyl benzaldehyde (B42025) (derivative)2-ethoxy-4-methyl phenol (B47542) (derivative)THP-1 (Leukemia)GI50: 244.1 nM
SBL-060 p-Isopropyl benzaldehyde (derivative)2-ethoxy-4-methyl phenol (derivative)HL-60 (Leukemia)GI50: 189.9 nM

Note: Data for Chalcones 1, 2, and 3 are for derivatives of the structurally similar anisaldehyde and are presented for comparative purposes. SBL-060 is a more complex chromanone derivative where a related benzaldehyde is a starting material.

II. Synthesis of Bioactive Schiff Bases

Schiff bases, containing an azomethine (-C=N-) group, are another important class of compounds with a wide array of biological activities, including potent antimicrobial and anticancer effects. They are typically synthesized through the condensation of a primary amine with an aldehyde.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., Aniline, p-toluidine, sulfanilamide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Stirring apparatus

  • Round-bottom flask

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 10 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • To this solution, add 10 mmol of the chosen primary amine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture with stirring for 2-4 hours. The reaction progress can be monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid Schiff base product that precipitates is collected by vacuum filtration.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Schiff base.

  • Dry the purified product and determine its yield and melting point.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases derived from various aldehydes have been shown to possess significant antibacterial and antifungal properties. The imine group is crucial for their biological activity.

Table 2: Antimicrobial Activity of Representative Schiff Base Derivatives

CompoundPrecursor AldehydePrimary AmineMicroorganismMIC (µg/mL)Reference
Schiff Base 1 Benzaldehydep-AminophenolEscherichia coli62.5[3]
Schiff Base 2 Anisaldehydep-AminophenolStaphylococcus aureus62.5[3]
Schiff Base 3 Benzaldehydep-AminophenolCandida albicans250[3]
Schiff Base 4 4-nitrobenzaldehydep-AminophenolEscherichia coli250[3]

Note: The data presented is for Schiff bases derived from other benzaldehydes to illustrate the potential antimicrobial activity of this class of compounds.

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of these synthesized compounds is crucial for drug development.

A. PDE4 Inhibition by Apremilast

This compound is a key intermediate in the synthesis of Apremilast , an inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels, leading to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IL-17) and the upregulation of anti-inflammatory cytokines (e.g., IL-10).

PDE4_Inhibition_Pathway Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) PKA->ProInflammatory Downregulates AntiInflammatory Anti-inflammatory Cytokines (IL-10) PKA->AntiInflammatory Upregulates

Mechanism of Action of Apremilast via PDE4 Inhibition.
B. ERα and Akt Kinase Inhibition

The chromanone derivative SBL-060 , synthesized from a related benzaldehyde, has been shown to inhibit Estrogen Receptor α (ERα) and Akt kinase, pathways often dysregulated in cancer. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

ERa_Akt_Inhibition_Pathway SBL060 SBL-060 ERa ERα SBL060->ERa Inhibits Akt Akt SBL060->Akt Inhibits PI3K PI3K ERa->PI3K Activates PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Inhibition of ERα and Akt Signaling Pathways by SBL-060.

IV. Experimental Workflow and Logical Relationships

The development of novel bioactive molecules from this compound follows a structured workflow, from synthesis to biological evaluation.

Workflow Precursor This compound Synthesis Synthesis (e.g., Claisen-Schmidt, Schiff Base Formation) Precursor->Synthesis Chalcones Chalcone Derivatives Synthesis->Chalcones SchiffBases Schiff Base Derivatives Synthesis->SchiffBases Purification Purification & Characterization (Recrystallization, NMR, MS) Chalcones->Purification SchiffBases->Purification BioAssay Biological Evaluation Purification->BioAssay Anticancer Anticancer Activity (IC50) BioAssay->Anticancer Antimicrobial Antimicrobial Activity (MIC) BioAssay->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

Workflow for the development of bioactive molecules.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of biologically active molecules. The straightforward synthesis of chalcone and Schiff base derivatives, coupled with their significant potential for anticancer and antimicrobial activities, makes this starting material a valuable tool for researchers in drug discovery and development. The provided protocols and data serve as a foundation for further exploration and optimization of novel therapeutic agents derived from this promising scaffold.

References

Application Note: Spectroscopic Analysis of Products from the Reduction of 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethoxy-3-methoxybenzaldehyde, commonly known as ethylvanillin, is a synthetic aromatic aldehyde widely used in the flavor, fragrance, and pharmaceutical industries. It serves as a key starting material for the synthesis of various derivatives with potential therapeutic applications.[1] The transformation of its aldehyde functional group allows for the creation of diverse molecular scaffolds. Accurate characterization of the resulting reaction products is critical for quality control, reaction monitoring, and ensuring the desired compound has been synthesized.

This document provides a detailed protocol for a common reaction—the reduction of this compound to 4-ethoxy-3-methoxybenzyl alcohol—and the subsequent spectroscopic analysis of the product using Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

This section details the procedures for the synthesis of 4-ethoxy-3-methoxybenzyl alcohol and its characterization.

Synthesis: Reduction of this compound

This protocol describes the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (B1222165), a mild and selective reducing agent.[2]

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol (B145695)

  • Distilled water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add distilled water to quench the excess sodium borohydride.

  • Remove the organic solvent using a rotary evaporator.

  • Extract the aqueous residue three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-ethoxy-3-methoxybenzyl alcohol. The product can be further purified by column chromatography if necessary.

Spectroscopic Analysis Protocols

1.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: A small amount of the solid product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.[3]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

1.2.2 Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[4]

  • Sample Preparation: Dissolve 5-10 mg of the product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.[2]

  • Data Acquisition: Acquire the ¹H-NMR spectrum, recording chemical shifts (δ) in parts per million (ppm).

1.2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS) or using Electrospray Ionization (ESI-MS).[4]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Data Presentation and Interpretation

Spectroscopic analysis confirms the successful conversion of the aldehyde to an alcohol by observing the disappearance of reactant signals and the appearance of new product signals.

FTIR Spectral Data

The most significant change is the disappearance of the strong aldehyde C=O stretching band and the appearance of a broad O-H stretching band for the alcohol product.[5]

Functional GroupStarting Material (Aldehyde) Wavenumber (cm⁻¹)Product (Alcohol) Wavenumber (cm⁻¹)Interpretation
Aldehyde C-H Stretch~2850-2750AbsentDisappearance confirms loss of aldehyde C-H bond.
Aldehyde C=O Stretch~1680-1700AbsentDisappearance confirms reduction of the carbonyl group.
Alcohol O-H StretchAbsent~3200-3600 (broad)Appearance of a broad peak indicates O-H presence.
Aromatic C=C Stretch~1580-1600~1580-1600Aromatic ring remains intact.
C-O Stretch~1260, ~1030~1260, ~1030Ether linkages remain intact.
¹H-NMR Spectral Data

The ¹H-NMR spectrum shows the loss of the characteristic aldehyde proton signal and the appearance of new signals for the benzylic protons (-CH₂OH) and the hydroxyl proton.[2]

Proton EnvironmentStarting Material (Aldehyde) δ (ppm)Product (Alcohol) δ (ppm)Interpretation
Aldehyde Proton (-CHO)~9.8AbsentDisappearance of this downfield singlet confirms aldehyde reduction.[2]
Benzylic Protons (-CH₂OH)Absent~4.6 (singlet, 2H)Appearance of a 2-proton signal indicates the formation of the benzyl (B1604629) alcohol.
Hydroxyl Proton (-OH)AbsentVariable (broad, 1H)A broad, exchangeable singlet confirms the presence of the hydroxyl group.
Aromatic Protons (-ArH)~6.9 - 7.4 (multiplet, 3H)~6.8 - 7.0 (multiplet, 3H)Aromatic protons remain, with slight upfield shifts.
Methoxy Protons (-OCH₃)~3.9 (singlet, 3H)~3.8 (singlet, 3H)Methoxy group is unchanged.[2]
Ethoxy Protons (-OCH₂CH₃)~4.1 (quartet, 2H), ~1.4 (triplet, 3H)~4.0 (quartet, 2H), ~1.4 (triplet, 3H)Ethoxy group is unchanged.
Mass Spectrometry Data

The mass spectrum of the product will show a molecular ion peak corresponding to the addition of two hydrogen atoms to the starting material.

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed m/z (M⁺)Key Fragments (m/z)
This compoundC₁₀H₁₂O₃180.20180151, 152[3]
4-Ethoxy-3-methoxybenzyl alcoholC₁₀H₁₄O₃182.22182153, 137, 125

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the chemical reaction and the experimental procedure.

ReactionScheme reactant This compound reagents 1. NaBH₄, EtOH 2. H₂O workup reactant->reagents product 4-Ethoxy-3-methoxybenzyl alcohol reagents->product

Caption: Chemical reduction of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis arrow start Dissolve Aldehyde in EtOH add_nabh4 Add NaBH₄ at 0-5 °C start->add_nabh4 stir Stir at Room Temp add_nabh4->stir quench Quench with H₂O stir->quench extract Extract with Et₂O quench->extract dry Dry and Concentrate extract->dry analysis_start Purified Product dry->analysis_start ftir FTIR Analysis analysis_start->ftir nmr ¹H-NMR Analysis analysis_start->nmr ms Mass Spec Analysis analysis_start->ms

References

Application Notes: The Utility of 4-Ethoxy-3-methoxybenzaldehyde in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethoxy-3-methoxybenzaldehyde, commonly known as ethyl vanillin (B372448), is a synthetic aromatic aldehyde that serves as a cornerstone in the flavor and fragrance industries. Its organoleptic profile—a potent, sweet, and creamy vanilla-like aroma, significantly stronger than its methyl counterpart, vanillin—makes it a highly valued ingredient.[1] Beyond its direct use as a flavoring agent in foods, beverages, and pharmaceuticals, this compound is a versatile chemical intermediate for synthesizing a diverse array of other aromatic compounds, enabling the creation of novel and complex flavor and fragrance profiles.[2][3]

Its molecular structure, featuring an aldehyde, an ether (ethoxy), and a methoxy (B1213986) group on a benzene (B151609) ring, provides multiple reactive sites for chemical modification.[4] This allows researchers and perfumers to develop derivatives with unique notes, enhanced stability, or different physical properties. Common synthetic transformations include oxidation, reduction, condensation reactions at the aldehyde group, and modifications to the aromatic ring, leading to a broad spectrum of aromatic chemicals.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[5]
Molecular Weight180.20 g/mol [5]
Melting Point64 - 65 °C[5]
Boiling Point288 - 289 °C @ 760 mmHg[5]
Solubility in Water1.16 mg/mL at 25 °C[5]
AppearanceSolid[5]

Protocols for the Synthesis of Flavor & Fragrance Derivatives

The following protocols are representative examples of synthetic transformations that can be applied to this compound. These are based on established reactions with the closely related compound vanillin (4-hydroxy-3-methoxybenzaldehyde) and can be adapted accordingly.

Protocol 1: Synthesis of Schiff Base Derivatives for Novel Aromas

Schiff base formation by reacting an aldehyde with a primary amine is a common method to create compounds with unique olfactory properties, often with fruity, floral, or spicy notes. This protocol is adapted from the synthesis of vanillin-derived Schiff bases.[6]

Objective: To synthesize a Schiff base derivative from this compound and an amine (e.g., aniline) to explore new aromatic profiles.

Materials:

  • This compound (1 mmol)

  • Aniline (or other primary amine) (1 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of ethanol.

  • Add 1 mmol of the selected primary amine to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction's progress using TLC (e.g., with a mobile phase of 4:1 hexane:ethyl acetate).[7] The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.[7]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the crystals by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the purified Schiff base.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Acetic Acid Catalyst B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool to Room Temp E->F G Filter Precipitate or Reduce Solvent F->G H Recrystallize Product G->H I Characterize (NMR, MS) H->I

Caption: Workflow for the synthesis of a Schiff base derivative.

Protocol 2: Williamson Ether Synthesis for Modifying Aroma Profiles

This protocol describes the synthesis of an ether derivative by reacting the hydroxyl group of a phenolic aldehyde with an alkyl halide. While this compound does not have a free hydroxyl group, this protocol is highly relevant as it details the synthesis of its isomer, 3-ethoxy-4-methoxybenzaldehyde (B45797), from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). This demonstrates a key industrial route for producing related flavor compounds.[8][9]

Objective: To synthesize 3-ethoxy-4-methoxybenzaldehyde from isovanillin and bromoethane (B45996).

Materials:

Procedure:

  • In a 3L reaction flask, dissolve 157 g of sodium hydroxide in 1500 mL of water.

  • Add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane to the flask.[9]

  • Stir the mixture vigorously at room temperature (25 °C) for 4 hours.[9]

  • After the reaction period, a solid product will have formed.

  • Collect the solid product by suction filtration.

  • The resulting white-like solid powder is 3-ethoxy-4-methoxybenzaldehyde.

  • Further purification can be achieved by recrystallization if necessary, though the patent reports high purity directly from filtration.

Quantitative Data from a Representative Synthesis

The following table summarizes results from a patented synthesis of 3-ethoxy-4-methoxybenzaldehyde, demonstrating the efficiency of this method.[9]

BaseCatalystYieldPurity
Sodium HydroxideTetrabutylammonium fluoride96.1%99.9%
Potassium CarbonateTetrabutylammonium fluoride95.1%99.8%

Visualization of Synthesis Pathway

G start Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) reagents + Bromoethane + Base (NaOH) + Phase Transfer Catalyst product 3-Ethoxy-4-methoxybenzaldehyde start->product Williamson Ether Synthesis application Flavor & Fragrance Intermediate (e.g., for Apremilast synthesis) product->application

Caption: Synthesis of 3-ethoxy-4-methoxybenzaldehyde via etherification.

References

Application Notes and Protocols for the Synthesis of Nonlinear Optical (NLO) Materials Using 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nonlinear optical (NLO) materials derived from 4-ethoxy-3-methoxybenzaldehyde. This precursor, a derivative of vanillin, is a promising building block for creating chromophores with significant second and third-order NLO properties, which are crucial for applications in optoelectronics and photonics.

Introduction to this compound in NLO Materials

This compound, also known as ethylvanillin, is an aromatic aldehyde that serves as an excellent precursor for NLO materials due to its electronic properties. The presence of electron-donating ethoxy and methoxy (B1213986) groups on the benzene (B151609) ring enhances the electron density of the π-conjugated system. When this donor-rich aromatic aldehyde is reacted to form larger molecules like chalcones or Schiff bases with an electron-acceptor group, it creates a classic Donor-π-Acceptor (D-π-A) structure. This architecture is fundamental for achieving large molecular hyperpolarizabilities (β and γ), which are the microscopic origins of second and third-order NLO effects, respectively.

Organic NLO materials derived from such precursors are of great interest for applications in optical data processing, optical switching, frequency conversion, and terahertz (THz) wave generation.[1] The ease of synthesis and the ability to tune the optical properties by modifying the molecular structure make them a versatile class of materials for advanced optical applications.

Synthesis of NLO-Active Chalcones

A prominent class of NLO materials synthesized from this compound are chalcones (α,β-unsaturated ketones). The Claisen-Schmidt condensation is a widely used and efficient method for their preparation.

Logical Relationship: The Donor-π-Acceptor (D-π-A) Architecture

The NLO properties of the synthesized chalcones are governed by the D-π-A design principle. The 4-ethoxy-3-methoxyphenyl group acts as the electron donor, the α,β-unsaturated carbonyl system serves as the π-bridge, and the substituent on the acetophenone (B1666503) derivative provides the electron-acceptor group. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to significant NLO responses.

G cluster_donor Electron Donor (D) cluster_bridge π-Bridge cluster_acceptor Electron Acceptor (A) cluster_nlo Resulting Property D 4-Ethoxy-3-methoxyphenyl Group Pi_Bridge α,β-Unsaturated Carbonyl (-CH=CH-C=O-) D->Pi_Bridge Donates Electrons NLO Enhanced Nonlinear Optical Response D->NLO A Substituted Phenyl Group (from Acetophenone) Pi_Bridge->A Accepts Electrons Pi_Bridge->NLO A->NLO

Caption: D-π-A architecture of chalcones from this compound.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

  • Materials:

    • This compound

    • Substituted acetophenone (e.g., 4-nitroacetophenone, 4-aminoacetophenone)

    • Ethanol (B145695) (95% or absolute)

    • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

    • Distilled water

    • Dilute hydrochloric acid (HCl)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Büchner funnel and vacuum filtration apparatus

    • Thin-Layer Chromatography (TLC) equipment

  • Procedure:

    • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen substituted acetophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

    • Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add a 10-40% aqueous solution of NaOH or KOH dropwise.

    • Reaction: Continue stirring the mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC. Formation of a precipitate often indicates product formation.

    • Isolation: Pour the reaction mixture into ice-cold water. If a precipitate has formed, it can be collected by vacuum filtration. If the product is not solid, acidify the mixture with dilute HCl to neutralize the catalyst, which should induce precipitation.

    • Purification: Wash the crude product with cold distilled water until the filtrate is neutral. The chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow: Chalcone Synthesis

G start Start reactants Dissolve this compound and substituted acetophenone in Ethanol start->reactants catalyst Add NaOH/KOH solution dropwise at 0-10°C reactants->catalyst stir Stir at room temperature (4-24h) catalyst->stir workup Pour into ice-cold water & Neutralize with HCl stir->workup filter Collect crude product by vacuum filtration workup->filter purify Recrystallize from Ethanol filter->purify end Pure Chalcone purify->end

Caption: General workflow for the synthesis of chalcones.

Synthesis of NLO-Active Schiff Bases

Schiff bases, containing an azomethine (-C=N-) group, are another important class of NLO materials. They are typically synthesized by the condensation of an aldehyde with a primary amine.

Experimental Protocol: Synthesis of Schiff Bases

This protocol details the synthesis of a Schiff base from this compound and a primary amine.

  • Materials:

    • This compound

    • Primary amine (e.g., aniline, 4-nitroaniline)

    • Ethanol (absolute)

    • Glacial acetic acid (catalytic amount)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Reactant Preparation: Dissolve equimolar amounts of this compound and the primary amine in absolute ethanol in a round-bottom flask.

    • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.

    • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product often crystallizes out of the solution.

    • Purification: Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry. If necessary, the product can be recrystallized from a suitable solvent like ethanol or methanol.

Synthesis Workflow: Schiff Base Synthesis

G start Start reactants Dissolve this compound and primary amine in Ethanol start->reactants catalyst Add catalytic amount of glacial acetic acid reactants->catalyst reflux Reflux for 2-6 hours catalyst->reflux cool Cool to room temperature reflux->cool filter Collect crystalline product by filtration cool->filter end Pure Schiff Base filter->end

Caption: General workflow for the synthesis of Schiff bases.

NLO Data Presentation

While this compound is a promising precursor, there is limited published quantitative NLO data for its direct chalcone and Schiff base derivatives. The tables below summarize the theoretical NLO properties of the precursor itself and experimental data for a closely related third-order NLO material derived from 4-ethoxybenzaldehyde. This data provides a benchmark for the potential NLO performance of materials synthesized from this compound.

Table 1: Calculated NLO Properties of this compound (EMBA)

ParameterSymbolCalculated ValueMethod
Dipole Momentµ4.30 DebyeDFT/B3LYP
Mean Polarizabilityα1.89 x 10⁻²³ esuDFT/B3LYP
First Hyperpolarizabilityβ4.14 x 10⁻³⁰ esuDFT/B3LYP

Data from theoretical calculations; experimental values may vary.

Table 2: Experimental Third-Order NLO Properties of an Analogous Stilbazolium Derivative (EMSHP) *

ParameterSymbolMeasured ValueTechnique
Nonlinear Refractive Indexn₂2.14 x 10⁻¹² cm²/WZ-scan
Nonlinear Absorption Coeff.β1.28 x 10⁻⁶ cm/WZ-scan
Third-Order Susceptibilityχ⁽³⁾1.12 x 10⁻¹⁰ esuZ-scan

*EMSHP: 4-ethoxy-4'-N'-methyl-4-stilbazolium hexafluorophosphate, synthesized from 4-ethoxybenzaldehyde.[1] This data is provided for comparative purposes to indicate the potential for third-order NLO activity.

Characterization of NLO Materials

The synthesized materials should be thoroughly characterized to confirm their structure and evaluate their NLO properties.

  • Structural Characterization:

    • FT-IR and NMR Spectroscopy: To confirm the presence of key functional groups (e.g., C=O and C=C in chalcones, C=N in Schiff bases) and elucidate the molecular structure.[2]

    • Single Crystal X-ray Diffraction: To determine the crystal structure, which is crucial for second-order NLO applications as a non-centrosymmetric space group is required.[2]

  • Optical Characterization:

    • UV-Vis-NIR Spectroscopy: To determine the optical transparency window and the cutoff wavelength. A wide transparency range is desirable for many NLO applications.[2]

    • Second-Harmonic Generation (SHG) Test: The Kurtz-Perry powder technique is a common method to screen materials for second-order NLO activity and measure their SHG efficiency relative to a standard like KDP or urea.

    • Z-scan Technique: This method is used to measure the third-order NLO properties, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order susceptibility (χ⁽³⁾) can be calculated.[1]

Conclusion

This compound is a versatile and promising precursor for the synthesis of NLO-active materials such as chalcones and Schiff bases. The established synthetic routes of Claisen-Schmidt condensation and Schiff base formation provide reliable methods for producing these materials. While comprehensive experimental NLO data for these specific derivatives is not yet widely available, the inherent electronic properties of the precursor and data from analogous compounds suggest significant potential for applications in photonics and optoelectronics. Further research into the synthesis and characterization of single crystals of these materials is warranted to fully explore their NLO capabilities.

References

Probing Molecular Interactions: Docking Studies of 4-Ethoxy-3-methoxybenzaldehyde with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethoxy-3-methoxybenzaldehyde, a derivative of vanillin, is a compound of interest in medicinal chemistry due to its potential therapeutic activities. Understanding the molecular interactions of this compound with specific protein targets is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This document provides a detailed overview of the in-silico docking studies of this compound with four distinct protein targets, outlining the experimental protocols and summarizing the binding affinity data.

Target Proteins and Biological Significance

Docking studies have been performed with this compound against four key proteins with diverse biological functions:

  • Undecaprenyl pyrophosphate synthase (UPPS) (PDB ID: 1S07): An essential enzyme in bacterial peptidoglycan synthesis, making it a potential target for novel antibacterial agents.[1][2][3]

  • Feruloyl esterase (FAE) (PDB ID: 2bjh): Involved in the degradation of plant cell wall polysaccharides, with applications in biofuel production and as a potential target in modulating gut microbiome activity.[4][5]

  • Beta-lactamase AmpC (PDB ID: 6m7l): An enzyme responsible for bacterial resistance to β-lactam antibiotics.[6][7][8] Inhibition of AmpC could restore the efficacy of existing antibiotics.

  • Glutamate carboxypeptidase II (GCPII) (PDB ID: 2xef): A membrane-bound enzyme implicated in neurological disorders and prostate cancer, making it a significant therapeutic target.[9][10][11][12]

Quantitative Docking Results

The binding affinities of this compound with the target proteins were calculated using AutoDock Vina. The binding energy, expressed in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a stronger binding affinity.

Target ProteinPDB IDBinding Energy (kcal/mol)
Undecaprenyl pyrophosphate synthase1S07Data not available in the reviewed literature
Feruloyl esterase2bjhData not available in the reviewed literature
Beta-lactamase AmpC6m7l-5.4[13]
Glutamate carboxypeptidase II2xefData not available in the reviewed literature

Note: While the docking study was performed on all four proteins, the specific binding energies for 1S07, 2bjh, and 2xef were not explicitly stated in the reviewed literature. The best binding energy was reported for the antiviral target, Beta-lactamase AmpC.[13]

Experimental Protocols

A generalized yet detailed protocol for performing molecular docking studies using AutoDock Vina is provided below. This protocol is based on the methodology referenced in the primary study and standard molecular docking practices.

Preparation of the Receptor Protein
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB IDs 1S07, 2bjh, 6m7l, 2xef).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking simulation using molecular visualization software such as PyMOL or Chimera.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign Kollman charges to the protein atoms. This can be performed using tools like AutoDockTools (ADT).

  • File Format Conversion: Convert the processed protein structure from PDB format to the PDBQT format required by AutoDock Vina. The PDBQT file includes atomic charges and atom types.

Preparation of the Ligand
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software such as ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process. This is typically done automatically by software like ADT.

  • File Format Conversion: Convert the prepared ligand structure to the PDBQT format.

Grid Box Generation
  • Binding Site Identification: Identify the active site or the binding pocket of the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review and binding site prediction tools.

  • Grid Box Definition: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are specified to constrain the search space for the ligand docking. This is a critical step to ensure that the docking simulation is focused on the region of interest.

Molecular Docking Simulation
  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file.

  • Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Output Analysis: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A log file will also be created, summarizing the results.

Analysis of Docking Results
  • Binding Pose Visualization: Visualize the predicted binding poses of the ligand within the active site of the protein using molecular graphics software.

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein. This analysis provides insights into the key residues responsible for the binding affinity and selectivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB Download Protein Structure (PDB) PreProcess Remove Water & Heteroatoms PDB->PreProcess Protonate Add Polar Hydrogens & Assign Charges PreProcess->Protonate PDBQT_Receptor Convert to PDBQT Protonate->PDBQT_Receptor Grid Define Grid Box PDBQT_Receptor->Grid LigandDB Obtain Ligand Structure EnergyMin Energy Minimization LigandDB->EnergyMin Torsion Define Rotatable Bonds EnergyMin->Torsion PDBQT_Ligand Convert to PDBQT Torsion->PDBQT_Ligand PDBQT_Ligand->Grid Vina Run AutoDock Vina Grid->Vina Results Analyze Binding Poses & Affinity Vina->Results Interactions Visualize Molecular Interactions Results->Interactions ampC_pathway cluster_cell Bacterial Cell BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits Hydrolysis Antibiotic Hydrolysis BetaLactam->Hydrolysis CellWall Peptidoglycan Degradation Products PBP->CellWall Leads to accumulation of AmpG AmpG (Permease) CellWall->AmpG Transported by AmpR_active Active AmpR CellWall->AmpR_active Activates AmpD AmpD (Amidase) AmpG->AmpD Processed by AmpR_inactive Inactive AmpR AmpD->AmpR_inactive Maintains ampC ampC gene AmpR_active->ampC Induces transcription AmpC AmpC β-lactamase ampC->AmpC Translates to AmpC->Hydrolysis Hydrolysis->BetaLactam Inactivates

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Ethoxy-3-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-ethoxy-3-methoxybenzaldehyde, commonly known as ethyl vanillin (B372448). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, presented in a question-and-answer format.

Issue Question Possible Causes & Solutions
Low or No Product Yield Q1: I am getting a very low yield or no product at all. What could be the reasons?A1: Low yields can result from several factors:Incomplete Deprotonation: The phenolic hydroxyl group of vanillin must be fully deprotonated to form the more nucleophilic phenoxide. Ensure you are using a sufficiently strong base (e.g., NaOH, KOH, K₂CO₃) and that it is fresh and dry. For bases like potassium carbonate, ensure the reaction time is sufficient for deprotonation to occur.Poor Quality Reagents: Verify the purity of your vanillin, ethylating agent (e.g., ethyl iodide, diethyl sulfate), and solvent. Moisture in the solvent or reagents can quench the alkoxide.Suboptimal Reaction Temperature: The reaction typically requires heating. A temperature range of 50-100°C is common for Williamson ether synthesis.[1] If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can promote side reactions.Inefficient Stirring: In a heterogeneous mixture (e.g., with K₂CO₃), vigorous stirring is crucial to ensure proper mixing and reaction.
Presence of Side Products Q2: My final product is impure. What are the likely side products and how can I minimize them?A2: The primary side reactions in this synthesis are:C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation). Using polar aprotic solvents like DMF or DMSO can favor O-alkylation.Elimination Reaction: The ethylating agent can undergo an elimination reaction (E2) in the presence of a strong base, forming ethene. This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides at higher temperatures. Using the minimum effective temperature can help minimize this.[1]Unreacted Starting Material: Incomplete reaction will leave unreacted vanillin in your product mixture. This can be addressed by optimizing reaction time, temperature, and reagent stoichiometry.
Product Purification Issues Q3: I am having difficulty purifying my product. It is oily or does not crystallize well.A3: Purification challenges often indicate the presence of impurities:Recrystallization Solvent: A common method for purifying this compound is recrystallization from an ethanol (B145695)/water mixture. The product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Slow cooling should then induce crystallization.Oiling Out: If the product "oils out" instead of crystallizing, it may be due to a high concentration of impurities or cooling the solution too quickly. Ensure slow cooling and consider a second recrystallization if the product remains oily.Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography using a solvent system like hexane (B92381)/ethyl acetate (B1210297) can be used to separate the product from impurities.
Reaction Monitoring Q4: How can I effectively monitor the progress of the reaction?A4: Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction. Spot the reaction mixture alongside your starting vanillin on a TLC plate. The disappearance of the vanillin spot and the appearance of a new, less polar product spot will indicate the progression of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis, which involves the O-ethylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). This reaction proceeds via an SN2 mechanism where the phenoxide ion of vanillin acts as a nucleophile and attacks an ethylating agent.[1]

Q2: Which ethylating agent is better: ethyl iodide or diethyl sulfate (B86663)?

A2: Both ethyl iodide and diethyl sulfate are effective ethylating agents. Ethyl iodide is generally more reactive than ethyl bromide or ethyl chloride, which can lead to faster reaction times. Diethyl sulfate is also highly effective and often used in industrial settings. However, it is more toxic and requires careful handling. For laboratory-scale synthesis, ethyl iodide or ethyl bromide are common choices.

Q3: What is the role of a phase transfer catalyst (PTC) and is it necessary?

A3: A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or a crown ether, is used to facilitate the reaction between reactants that are in different phases (e.g., a solid base and an organic solvent). The PTC helps to bring the anionic nucleophile (phenoxide) into the organic phase to react with the ethylating agent. While not always strictly necessary, a PTC can significantly increase the reaction rate and yield, especially when using a solid base like potassium carbonate.[1]

Q4: What are the ideal solvents for this reaction?

A4: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for Williamson ether synthesis as they can accelerate the rate of SN2 reactions.[1] However, more common and less toxic solvents like acetone (B3395972) and ethanol can also be used, often with good results, especially when a phase transfer catalyst is employed.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: The reported melting point is in the range of 62-65°C. A sharp melting point within this range is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR: The appearance of a triplet and quartet corresponding to the ethyl group, along with the characteristic aromatic and aldehyde protons, confirms the structure.

    • ¹³C NMR: Will show the presence of the additional ethyl carbons.

    • FTIR: The disappearance of the broad phenolic -OH peak from the starting material and the presence of C-O-C ether stretching bands are key indicators of a successful reaction.

Data Presentation

The following tables summarize quantitative data on the synthesis of ethoxy-methoxybenzaldehydes under various conditions, based on patent literature.

Table 1: Effect of Base and Catalyst on the Yield of 3-Ethoxy-4-methoxybenzaldehyde *

BaseCatalystYield (%)Purity (%)
Sodium HydroxideTetrabutylammonium Fluoride96.199.9
Sodium HydroxideBenzyltriethylammonium Chloride94.899.9
Potassium CarbonateTetrabutylammonium Fluoride95.199.8

*Data adapted from a patent for the synthesis of the isomer 3-ethoxy-4-methoxybenzaldehyde, which demonstrates the effectiveness of different base-catalyst systems in a similar Williamson ether synthesis.

Table 2: Comparison of Reaction Conditions for Ethylvanillin Synthesis

Starting MaterialEthylating AgentBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
IsovanillinEthyl BromideNaOHWaterTetrabutylammonium Fluoride25496.1
IsovanillinEthyl BromideK₂CO₃WaterTetrabutylammonium Fluoride25495.1

*Data adapted from a patent for the synthesis of the isomer 3-ethoxy-4-methoxybenzaldehyde.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound using Potassium Carbonate and a Phase Transfer Catalyst

Materials:

  • Vanillin

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetone (or DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add acetone to the flask (enough to ensure stirring of the suspension).

  • Begin stirring and add ethyl iodide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (around 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of vanillin), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Williamson Ether Synthesis of this compound Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Phenoxide Vanillin Phenoxide Vanillin->Phenoxide + Base Product This compound Phenoxide->Product + Ethyl Halide (SN2) Ethyl_Halide Ethyl Halide (e.g., Ethyl Iodide) Ethyl_Halide->Product Byproduct Salt (e.g., KI) Base Base (e.g., K₂CO₃)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Combine Reactants Combine Vanillin, Base, and PTC Add Solvent Add Solvent (e.g., Acetone) Combine Reactants->Add Solvent Add Ethylating Agent Add Ethylating Agent Add Solvent->Add Ethylating Agent Heat to Reflux Heat to Reflux (4-6 hours) Add Ethylating Agent->Heat to Reflux Cool Reaction Cool to RT Heat to Reflux->Cool Reaction Filter Solids Filter Solids Cool Reaction->Filter Solids Evaporate Solvent Evaporate Solvent Filter Solids->Evaporate Solvent Liquid-Liquid Extraction Liquid-Liquid Extraction Evaporate Solvent->Liquid-Liquid Extraction Dry and Evaporate Dry and Evaporate Liquid-Liquid Extraction->Dry and Evaporate Recrystallization Recrystallization (Ethanol/Water) Dry and Evaporate->Recrystallization Characterization Characterization (MP, NMR, FTIR) Recrystallization->Characterization Troubleshooting_Logic Troubleshooting Decision Tree Start Low Yield? Check_Reagents Check Reagent Quality (Purity, Dryness) Start->Check_Reagents Yes Impure_Product Impure Product? Start->Impure_Product No Check_Base Increase Base Equivalents or Use Stronger Base Check_Reagents->Check_Base Check_Temp Optimize Temperature (50-100°C) Check_Base->Check_Temp Check_Time Increase Reaction Time Check_Temp->Check_Time Recrystallize Recrystallize from Ethanol/Water Impure_Product->Recrystallize Yes Check_Side_Reactions Minimize Side Reactions (Lower Temp, Aprotic Solvent) Impure_Product->Check_Side_Reactions If known side products Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography Still Impure Check_Side_Reactions->Recrystallize

References

Technical Support Center: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-ethoxy-3-methoxybenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Williamson ether synthesis reaction to produce this compound from vanillin (B372448) results in a low yield. What are the common causes and how can I improve it?

A: Low yields in this synthesis are common and can often be attributed to several factors. The primary reaction is an SN2 substitution, which is sensitive to reaction conditions.

Common Causes for Low Yield:

  • Incomplete Deprotonation: The phenolic hydroxyl group of vanillin must be fully deprotonated to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion.

  • Competing E2 Elimination Reaction: The alkoxide base can promote an E2 elimination reaction with the ethylating agent (e.g., ethyl iodide, ethyl bromide), forming ethene gas instead of the desired ether. This is a significant side reaction that reduces the overall yield.[1]

  • Suboptimal Reaction Temperature: Higher temperatures can favor the competing E2 elimination reaction. Conversely, a temperature that is too low will result in a very slow reaction rate.[1]

  • Poor Solubility of Reactants: In a biphasic system (e.g., solid-liquid or liquid-liquid), poor mixing can limit the interaction between the vanillin salt and the ethylating agent, leading to an incomplete reaction.

  • Steric Hindrance: While less of an issue with a primary alkyl halide like an ethyl group, significant steric bulk on the substrate or nucleophile can hinder the SN2 reaction.[1]

Troubleshooting & Optimization Strategies:

  • Choice of Base and Solvent: Use a strong, non-nucleophilic base to fully deprotonate the vanillin. Sodium hydride (NaH) is a good choice in a polar aprotic solvent like DMF or DMSO. For reactions using weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), a phase-transfer catalyst is highly recommended.[1]

  • Employ a Phase-Transfer Catalyst (PTC): Using a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) can dramatically increase the yield. The PTC helps to shuttle the phenoxide anion from the aqueous or solid phase into the organic phase where the ethylating agent is, thus accelerating the reaction and allowing for milder conditions.[2] This can increase yields to over 95%.

  • Control Reaction Temperature: It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress. The temperature can be gradually increased if the reaction is proceeding too slowly.[2]

  • Choice of Ethylating Agent: Ethyl iodide is generally more reactive than ethyl bromide, which can lead to faster reaction times. However, it is also more expensive. Diethyl sulfate (B86663) is another effective ethylating agent.

  • Ensure Anhydrous Conditions (when using NaH): If using sodium hydride, it is crucial to ensure that the solvent (e.g., DMF, THF) is anhydrous, as NaH reacts violently with water.

Q2: I am observing significant formation of byproducts in my reaction. What are they and how can I minimize them?

A: The most common byproduct is the alkene resulting from the E2 elimination reaction. Another potential side reaction, especially under strongly basic conditions, is the Cannizzaro reaction, where the aldehyde group of vanillin undergoes disproportionation to yield the corresponding alcohol and carboxylic acid.

Minimizing Byproduct Formation:

  • To Minimize E2 Elimination:

    • Use a primary alkyl halide (ethyl halides are primary).[1][3]

    • Keep the reaction temperature as low as feasible to favor the SN2 pathway.[1]

    • Consider using a phase-transfer catalyst which allows for milder reaction conditions.[2]

  • To Minimize the Cannizzaro Reaction:

    • Avoid excessively high concentrations of strong bases like NaOH.

    • Control the reaction temperature; lower temperatures will disfavor this side reaction.

    • The order of addition can be important. Adding the base portion-wise can help to control the reaction.

Q3: I am having difficulty purifying the final product. What are some common issues and their solutions?

A: Purification of this compound, which is a solid at room temperature, is typically achieved by recrystallization or column chromatography.

Common Purification Issues & Solutions:

  • Product "Oils Out" During Recrystallization: This occurs when the cooling process is too rapid or the chosen solvent is not ideal.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent system; a solvent pair like ethanol/water or hexane/ethyl acetate (B1210297) may be effective. If impurities are preventing crystallization, first attempt to purify the crude product by column chromatography.

  • Streaking on TLC Plate: This can be due to the presence of acidic impurities (like the carboxylic acid from the Cannizzaro reaction) or overloading the sample on the plate.

    • Solution: Add a small amount of acetic or formic acid to the developing solvent to suppress the ionization of the acidic impurity. Dilute the sample before spotting it on the TLC plate.

  • Incomplete Separation During Column Chromatography: This happens when impurities have similar polarity to the product.

    • Solution: Optimize the eluent system. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Ensure the silica (B1680970) gel is properly packed and not overloaded.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The use of phase-transfer catalysis (PTC) has been shown to significantly improve yields compared to traditional methods.

Starting MaterialEthylating AgentBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
IsovanillinDiethyl SulfateBasic conditionsNone---~80[4]
IsovanillinAlkyl Halide-None---~70[4]
Ethyl VanillinDimethyl Sulfate-None---83-85[4]
IsovanillinBromoethaneNaOHTetrabutylammonium FluorideWater25496.1[4]
IsovanillinBromoethaneNaOHBenzyltriethylammonium ChlorideWater25494.8CN107827722B
IsovanillinBromoethaneK₂CO₃Tetrabutylammonium FluorideWater25495.1CN107827722B

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Phase-Transfer Catalysis

This protocol is based on high-yield methods described in the patent literature.

Materials:

  • Vanillin (or Isovanillin)

  • Ethyl Bromide (or Ethyl Iodide)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Water

  • Toluene (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1-1.5 molar equivalents) in water.

  • Addition of Reactants: To the stirred solution, add vanillin (1 molar equivalent), tetrabutylammonium bromide (0.1-0.5 molar equivalents), and ethyl bromide (1.1-1.5 molar equivalents).

  • Reaction: Stir the mixture vigorously at room temperature (around 25 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, the solid product can be isolated by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white crystalline solid. Typical yields for this method are in the range of 95-98%.

Protocol 2: O-Ethylation of Vanillin using Potassium Carbonate and DMF

Materials:

  • Vanillin

  • Ethyl Iodide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add vanillin (1 molar equivalent) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2-3 molar equivalents) to the solution.

  • Addition of Ethylating Agent: Slowly add ethyl iodide (1.2-1.5 molar equivalents) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants Prepare Reactants: - Vanillin - Ethylating Agent - Base - Catalyst (PTC) - Solvent setup Reaction Setup: - Dissolve base - Add reactants prep_reactants->setup react Stir at Controlled Temperature (e.g., 25-70°C) setup->react monitor Monitor Progress via TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Solvent Extraction quench->extract wash Wash Organic Layers extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize Product (NMR, IR, MP) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_sm Is Starting Material Consumed (TLC)? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No sm_consumed Byproducts Observed? check_sm->sm_consumed Yes cause_deprot Cause: Incomplete Deprotonation? incomplete_rxn->cause_deprot sol_base Solution: Use stronger base (e.g., NaH) or add PTC cause_deprot->sol_base Yes cause_temp Cause: Temp too low? cause_deprot->cause_temp No sol_temp Solution: Increase temperature and/or reaction time cause_temp->sol_temp Yes elim_prod E2 Elimination Product sm_consumed->elim_prod Alkene observed cannizzaro_prod Cannizzaro Products sm_consumed->cannizzaro_prod Alcohol/Acid observed sol_elim Solution: - Lower reaction temp - Use PTC for milder conditions elim_prod->sol_elim sol_cannizzaro Solution: - Avoid excess strong base - Control temperature cannizzaro_prod->sol_cannizzaro

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-ethoxy-3-methoxybenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for crude this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and cost-effectiveness, especially for larger quantities, and can yield high-purity crystalline products. Column chromatography is highly effective for separating the target compound from impurities with different polarities, particularly when dealing with complex mixtures or when very high purity is required.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities depend on the synthetic route. A frequent synthesis involves the ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). In this case, impurities may include unreacted isovanillin, residual ethylating agents (e.g., ethyl bromide), and potential side-products. If the starting material is vanillin, impurities could arise from incomplete ethylation.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities. For multi-kilogram quantities or when the impurities have significantly different solubility properties from the product, recrystallization is often more practical and economical.[1] Column chromatography is ideal for smaller scale purifications where impurities have similar polarities to the product and are difficult to separate by other means.

Q4: What is a good starting solvent for the recrystallization of crude this compound?

A4: Based on procedures for the closely related compound ethyl vanillin, a mixed solvent system is often effective. Good starting points include ethanol (B145695)/water or a non-polar solvent with a more polar co-solvent, such as n-hexane/toluene. The ideal solvent system will dissolve the crude product when hot but allow for the formation of pure crystals upon cooling, while the impurities remain in the solution.

Q5: What is a suitable mobile phase for column chromatography of this compound?

A5: For aromatic aldehydes like this compound, a common mobile phase for silica (B1680970) gel column chromatography is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate (B1210297). A typical starting ratio would be in the range of 15:1 (petroleum ether:ethyl acetate), with the polarity gradually increased as needed to elute the product.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not dissolve in hot solvent. 1. Insufficient solvent. 2. Incorrect solvent choice.1. Add more of the hot solvent in small increments until the solid dissolves. 2. If a large volume of solvent is required, the solvent is likely a poor choice. Select a different solvent or a mixed solvent system.
Product "oils out" instead of crystallizing. 1. The solution is cooling too quickly. 2. The melting point of the crude product is lower than the boiling point of the solvent. 3. High concentration of impurities.1. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Insulating the flask can help. 2. Choose a solvent with a lower boiling point. 3. Consider a preliminary purification step, such as a simple filtration or a quick column, before recrystallization.
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated, but nucleation has not started.1. Evaporate some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of the pure compound if available.
Low recovery of pure product. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. The crystals were washed with too much cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
Crystals are colored or appear impure. 1. Impurities were trapped within the crystal lattice due to rapid cooling. 2. The impurity has similar solubility to the product.1. Ensure the solution cools slowly and undisturbed. A second recrystallization may be necessary. 2. For colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb your product.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC. 1. Inappropriate solvent system (eluent).1. Test different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.
Compound does not elute from the column. 1. The eluent is not polar enough. 2. The compound may have decomposed on the silica gel.1. Gradually increase the polarity of the eluent. 2. Test the stability of your compound on a small amount of silica gel before running the column.
Cracked or channeled column bed. 1. Improper packing of the silica gel. 2. The column ran dry.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to settle unevenly. 2. Always keep the solvent level above the top of the silica gel.
Broad or tailing bands. 1. The sample was overloaded on the column. 2. The initial band of the sample was too wide.1. Use an appropriate amount of silica gel for the amount of crude product. 2. Dissolve the sample in the minimum amount of solvent for loading.
Low recovery of the product. 1. The compound is irreversibly adsorbed onto the silica. 2. The compound is highly volatile and evaporated with the solvent.1. If your compound is acidic, you can add a small amount of a weak base like triethylamine (B128534) to the eluent. 2. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.

Quantitative Data

The following table provides representative data on the purification of a crude sample of ethyl vanillin, a compound structurally very similar to this compound. This data can be used as a general guide for expected outcomes.

Purification Method Starting Purity (HPLC) Final Purity (HPLC) Yield Reference
Recrystallization (n-hexane/toluene)96%99.3%94.1%[2]
Recrystallization (Petroleum ether/toluene)96%99.5%95.1%[2]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the crude product with stirring until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the boiling point of the solvents.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Select a glass column of appropriate size. Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether). Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle and add a thin layer of sand on top.

  • Select the Eluent: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., 15:1).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 4-Ethoxy-3- methoxybenzaldehyde Recrystallization Recrystallization Crude->Recrystallization High Yield Large Scale ColumnChromatography Column Chromatography Crude->ColumnChromatography High Purity Small Scale Pure_Recryst Pure Product (Recrystallized) Recrystallization->Pure_Recryst Pure_Column Pure Product (Chromatographed) ColumnChromatography->Pure_Column Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Recryst->Analysis Pure_Column->Analysis Decision Is Purity Sufficient? Analysis->Decision Decision->ColumnChromatography No, Further Purification Needed Decision->Pure_Recryst Yes Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals->collect Yes scratch_seed Scratch Flask or Add Seed Crystal crystals->scratch_seed No oiling_out->crystals No reheat_cool_slower Reheat, Add Solvent, Cool Slower oiling_out->reheat_cool_slower Yes pure_product Pure Product collect->pure_product add_solvent Add More Hot Solvent reheat_cool_slower->cool scratch_seed->crystals concentrate Concentrate Solution (Evaporate Solvent)

References

Technical Support Center: Recrystallization of 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recrystallization of 4-Ethoxy-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Based on available data and protocols for structurally similar compounds, a mixed solvent system of ethanol (B145695) and water is highly effective. The compound is soluble in hot ethanol and less soluble in cold water, providing a good differential for crystal formation. Recrystallization from boiling water has also been reported to yield crystalline needles.[1][2]

Q2: What are the key physical properties of this compound relevant to recrystallization?

A2: Key properties include its melting point, which is reported in the range of 50-65°C, and its solubility profile.[3] It is generally soluble in organic solvents like ethanol and ether and only slightly soluble in water (approximately 1.16 mg/mL at 25°C).[3] The choice of recrystallization solvent should have a boiling point below the melting point of the compound to avoid "oiling out".

Q3: My product has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out," where the product separates as a liquid, can occur if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly. Using a solvent pair, like ethanol/water, can also help mitigate this issue.

Q4: The yield of my recrystallized product is very low. What are the common causes and solutions?

A4: A low yield can result from several factors:

  • Using too much solvent: This keeps a significant portion of the product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can improve yield.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.

Q5: My recrystallized product is still impure. How can I improve its purity?

A5: Impurities can be trapped in the crystal lattice if cooling is too rapid. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. If impurities have similar solubility to your product, a second recrystallization may be necessary. For persistent impurities, purification by column chromatography prior to recrystallization may be required.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated and requires a nucleation site.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Product "oils out" - The cooling process is too rapid.- The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.- Consider a different solvent or a mixed solvent system with a lower boiling point.- Purify the crude product by column chromatography before recrystallization.
Low crystal yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Washing crystals with solvent that is not ice-cold.- Use the minimum amount of hot solvent for dissolution.- Pre-heat the filtration apparatus.- Allow adequate time for cooling, followed by an ice bath.- Wash crystals with a minimal amount of ice-cold solvent.
Colored impurities in crystals - Colored impurities were not removed from the crude product.- If the impurities are known to be adsorbed by charcoal, add a small amount of activated charcoal to the hot solution before filtration.
Crystals are very fine or powdery - The solution cooled too quickly.- Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Quantitative Data

The solubility of this compound is not extensively reported. However, data for the closely related compound, ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde), provides a useful reference for selecting a solvent system. The following table summarizes the mole fraction solubility of ethyl vanillin in an ethanol-water binary solvent system at different temperatures.

Temperature (K)Mole Fraction of Ethanol in SolventMole Fraction Solubility of Ethyl Vanillin (x 10^3)
273.150.00.13
273.150.11.85
273.150.28.92
273.150.324.11
273.150.448.95
293.150.00.28
293.150.14.11
293.150.218.98
293.150.349.87
293.150.498.63
313.150.00.59
313.150.18.79
313.150.238.56
313.150.398.72
313.150.4189.45

Data adapted from the Journal of Chemical & Engineering Data for ethyl vanillin and should be used as an estimation for this compound.[4][5]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is effective for purifying this compound when impurities have different solubility profiles in this mixed solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-Solvent: While the solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as used for crystallization).

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Recrystallization from Hot Water

This protocol is suitable if the impurities are either insoluble in hot water or highly soluble in cold water.[2]

  • Dissolution: Place 1 gram of crude this compound in an Erlenmeyer flask and add approximately 150 mL of deionized water.

  • Heating: Heat the mixture to boiling with vigorous stirring until the solid dissolves. The solution may appear as a milky-white emulsion.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate or emulsion to cool slowly to room temperature overnight.

  • Isolation and Drying: Collect the resulting crystal needles by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals No Crystals Formed crystals_form->no_crystals No troubleshoot_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling_out Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oiling_out troubleshoot_no_crystals->dissolve Retry troubleshoot_oiling_out->dissolve Retry

Caption: A general troubleshooting workflow for the recrystallization process.

Problem_Cause_Solution cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Crystal Yield Cause1 Excess Solvent Problem->Cause1 Cause2 Premature Crystallization Problem->Cause2 Cause3 Incomplete Cooling Problem->Cause3 Solution1 Use minimum hot solvent Cause1->Solution1 Solution2 Pre-heat filtration apparatus Cause2->Solution2 Solution3 Allow sufficient cooling time and use an ice bath Cause3->Solution3

References

Technical Support Center: Synthesis of Chalcones from 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones from 4-ethoxy-3-methoxybenzaldehyde. The information is curated to address common challenges, with a focus on minimizing side-product formation and optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing chalcones from this compound?

The synthesis is typically achieved through a Claisen-Schmidt condensation, which is a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde that lacks α-hydrogens, in this case, this compound.[1][2] The reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to form the characteristic α,β-unsaturated ketone structure of the chalcone (B49325).

Q2: What are the most common side-products in this synthesis?

The primary side-products include:

  • Michael Adducts: Resulting from the addition of the acetophenone enolate to the already formed chalcone.[3]

  • Cannizzaro Reaction Products: Arising from the disproportionation of this compound in the presence of a strong base to form the corresponding alcohol and carboxylic acid.[3][4]

  • Self-condensation Products: Arising from the reaction of two molecules of the acetophenone.[3]

Q3: My reaction is not proceeding to completion, or the yield is very low. What are the common causes and solutions?

Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are crucial. Optimization of these parameters is often necessary.

  • Poor Reagent Quality: Ensure the use of fresh, pure this compound and acetophenone. Aldehydes can oxidize to carboxylic acids, which will neutralize the base catalyst.

  • Side Reactions: The formation of the side-products mentioned in Q2 can significantly consume starting materials and reduce the yield of the desired chalcone.

  • Reversibility: The initial aldol addition can be reversible. Driving the reaction towards the dehydrated chalcone product is key.

Q4: The product of my reaction is an oily mixture that is difficult to purify and will not crystallize. How can I isolate my chalcone?

Oily products are a frequent challenge and are often due to the presence of impurities, unreacted starting materials, or side products.[5]

  • Initial Wash: After the reaction, pouring the mixture into ice-cold water and acidifying with dilute HCl can often precipitate the crude product.[5]

  • Solvent Trituration: Try triturating the oily residue with a non-polar solvent like cold hexane (B92381) to induce solidification.

  • Column Chromatography: If precipitation or trituration fails, column chromatography on silica (B1680970) gel is an effective purification method. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield Ineffective CatalystEnsure the base (e.g., NaOH, KOH) is not old or contaminated. Use a freshly prepared solution.[3]
Suboptimal Reaction TemperatureFor conventional heating, maintain a consistent temperature, typically between room temperature and 50°C. Higher temperatures can promote side reactions.[3]
Incorrect StoichiometryStart with a 1:1 molar ratio of acetophenone to this compound. A slight excess of the aldehyde may be used to ensure complete consumption of the ketone.[3]
Formation of Multiple Products (Multiple Spots on TLC) Michael AdditionUse a 1:1 stoichiometry of reactants. Avoid a large excess of the ketone. Shorter reaction times and lower temperatures can also minimize the formation of the Michael adduct.[3]
Cannizzaro ReactionUse the minimum effective concentration of the base. High concentrations of strong bases favor this side reaction. Consider using a milder base or lowering the reaction temperature.[3]
Self-Condensation of AcetophenoneSlowly add the base to the mixture of the aldehyde and ketone to favor the cross-condensation reaction.[6] A slight excess of this compound can also help.[3]
Difficulty in Product Precipitation High Solubility of the ProductAfter reaction completion, pour the mixture into crushed ice and acidify with dilute HCl. If an oil forms, try triturating with a non-polar solvent like cold hexane to induce solidification.
Unreacted Starting Materials on TLC Insufficient Catalyst or Reaction TimeIncrease the amount of base or extend the reaction time, monitoring closely by TLC.

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol (B145695)
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.01 mol of acetophenone and 0.01 mol of this compound in 40 mL of ethanol.

  • Catalyst Addition: To the stirred mixture, slowly add 10 mL of a 60% aqueous solution of potassium hydroxide (B78521) (KOH).[7]

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% hydrochloric acid (HCl) until the pH is acidic.[7]

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from ethanol.[7]

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly method often results in shorter reaction times and high yields.

  • Combine Reactants: In a mortar, combine 0.01 mol of acetophenone, 0.01 mol of this compound, and 0.01 mol of solid sodium hydroxide (NaOH).

  • Grinding: Grind the mixture vigorously with a pestle for 10-30 minutes. The mixture may become a paste and change color.

  • Work-up & Isolation: Add cold water to the mortar and continue to grind to break up the solid mass. Collect the crude product by vacuum filtration.

  • Purification: Wash the solid product thoroughly with water to remove any remaining NaOH. The product can be recrystallized from 95% ethanol if needed.

Data Presentation

Table 1: Effect of Catalyst on Chalcone Synthesis Yield

CatalystYield (%)Reference
NaOH90-96[8]
KOH88-94[8]
Ba(OH)₂88-98[8]
Acid Catalysts (HCl, BF₃, B₂O₃)10-40[8]

Note: Yields are generalized for Claisen-Schmidt reactions and may vary depending on the specific substrates and reaction conditions.

Visualizations

Chalcone_Synthesis_Pathway acetophenone Acetophenone enolate Acetophenone Enolate acetophenone->enolate + Base aldehyde This compound aldol_adduct Aldol Adduct aldehyde->aldol_adduct base Base (e.g., KOH) base->enolate enolate->aldol_adduct + Aldehyde chalcone Chalcone Product aldol_adduct->chalcone - H₂O (Dehydration)

Caption: Main reaction pathway for chalcone synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions enolate Acetophenone Enolate chalcone Desired Chalcone enolate->chalcone + Aldehyde michael_adduct Michael Adduct enolate->michael_adduct + Chalcone aldehyde This compound aldehyde->chalcone cannizzaro_products Cannizzaro Products (Alcohol + Carboxylic Acid) aldehyde->cannizzaro_products + Strong Base (Disproportionation) chalcone->michael_adduct self_condensation Self-condensation Product enolate_self Acetophenone Enolate enolate_self->self_condensation + Acetophenone acetophenone Acetophenone acetophenone->self_condensation

Caption: Common side reactions in chalcone synthesis.

Troubleshooting_Workflow start Low Yield or Multiple Products tlc Analyze by TLC start->tlc unreacted_sm Unreacted Starting Materials? tlc->unreacted_sm multiple_spots Multiple Product Spots? unreacted_sm->multiple_spots No increase_time Increase Reaction Time unreacted_sm->increase_time Yes adjust_stoichiometry Adjust Stoichiometry (e.g., 1:1 ratio) multiple_spots->adjust_stoichiometry Yes end Purify and Characterize Optimal Product multiple_spots->end No increase_temp Increase Temperature (with caution) increase_time->increase_temp check_catalyst Check Catalyst Activity increase_temp->check_catalyst check_catalyst->end lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp adjust_base Adjust Base Concentration lower_temp->adjust_base adjust_base->end

Caption: Troubleshooting workflow for chalcone synthesis.

References

Overcoming low solubility of 4-Ethoxy-3-methoxybenzaldehyde in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 4-Ethoxy-3-methoxybenzaldehyde in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid at room temperature with a melting point of 64-65 °C. It is sparingly soluble in water, with a reported solubility of 1.16 mg/mL at 25 °C.[1][2] However, it is generally soluble in common organic solvents such as ethanol (B145695) and ether.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: Incomplete dissolution is a common issue. Several strategies can be employed to address this:

  • Heating: Gently warming the reaction mixture can significantly increase the solubility of this compound.

  • Co-solvents: Introducing a co-solvent in which the compound is more soluble can enhance the overall solvating power of the reaction medium.

  • Alternative Solvents: If possible, switching to a solvent with a higher capacity to dissolve this compound may be the most effective solution.

  • Sonication: Applying ultrasonic waves can help to break down solid agglomerates and promote dissolution.

Q3: My reaction is stalling, and I suspect it's due to the low concentration of dissolved this compound. How can I confirm this and what are the next steps?

A3: To confirm if low solubility is the issue, you can take a small, filtered sample of the reaction mixture and analyze the concentration of the dissolved aldehyde using techniques like HPLC or UV-Vis spectroscopy. If the concentration is significantly lower than expected, you can try the strategies mentioned in A2. Additionally, for reactions involving a solid base or catalyst, phase-transfer catalysts can be employed to facilitate the reaction between the dissolved aldehyde and the solid reactant.

Q4: After my reaction, the product has precipitated along with unreacted this compound. How can I purify my desired product?

A4: Purification can be achieved through recrystallization. The key is to find a solvent or solvent system in which your desired product has a significantly different solubility profile from this compound, especially with respect to temperature. A good recrystallization solvent will dissolve your product at an elevated temperature but allow it to crystallize upon cooling, while the unreacted aldehyde remains in solution or vice versa.

Troubleshooting Guides

Issue 1: Poor Solubility in Nonpolar Solvents

Symptoms:

  • A significant amount of solid this compound remains undissolved in solvents like hexane, cyclohexane, or toluene, even with stirring.

  • The reaction rate is extremely slow or non-existent.

Troubleshooting Workflow:

start Poor solubility in nonpolar solvent step1 Add a polar aprotic co-solvent (e.g., THF, Ethyl Acetate) start->step1 step2 Observe for dissolution step1->step2 step3 Increase temperature gently step2->step3 Not Dissolved step5 Switch to a more polar solvent system step2->step5 Partially Dissolved end_success Proceed with reaction step2->end_success Dissolved step3->step2 step4 Consider solvent-free reaction conditions (if applicable) step3->step4 No improvement step3->end_success Dissolved step4->end_success Applicable & Successful end_fail Re-evaluate reaction strategy step4->end_fail step5->end_success

Caption: Troubleshooting poor solubility in nonpolar solvents.

Detailed Steps:

  • Introduce a Co-solvent: Add a small amount of a polar aprotic co-solvent such as tetrahydrofuran (B95107) (THF) or ethyl acetate. These solvents can help to solvate the polar functional groups of this compound, increasing its overall solubility in the nonpolar medium.

  • Gentle Heating: If a co-solvent is not sufficient or desirable, gently heat the reaction mixture. Be mindful of the boiling points of your solvents and the thermal stability of your reactants.

  • Solvent-Free Conditions: For certain reactions, such as some Knoevenagel condensations, it may be possible to run the reaction neat (without solvent), often with microwave irradiation or grinding of the solid reactants.

  • Change of Solvent System: If the above steps fail, it is likely that a fundamentally different solvent system is required. Consider a switch to a more polar solvent like acetonitrile (B52724) or dimethylformamide (DMF), if compatible with your reaction chemistry.

Issue 2: Precipitation of Starting Material During Reaction

Symptoms:

  • The reaction mixture, which was initially a clear solution, becomes cloudy or a precipitate forms as the reaction progresses.

  • TLC or other in-process analysis shows the presence of unreacted this compound in the precipitate.

Troubleshooting Workflow:

start Precipitation during reaction step1 Is the reaction exothermic? start->step1 step4 Is the product less soluble than the starting material? start->step4 step2 Cool the reaction mixture step1->step2 Yes step3 Add more solvent step1->step3 No step2->step3 end_success Continue reaction step3->end_success step4->step3 No step5 Filter and wash the precipitate step4->step5 Yes end_fail Isolate and purify product step5->end_fail

References

Technical Support Center: Catalyst Selection and Optimization for 4-Ethoxy-3-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 4-ethoxy-3-methoxybenzaldehyde. The content is divided into two main sections: the synthesis of this compound via Williamson ether synthesis, and its subsequent use in Knoevenagel condensation reactions.

Section 1: Synthesis of this compound via Phase-Transfer Catalyzed Etherification

The synthesis of this compound is commonly achieved through the Williamson ether synthesis, specifically the O-alkylation of isovanillin (B20041) with an ethylating agent. The use of a phase-transfer catalyst (PTC) is a highly effective method to facilitate this reaction between the aqueous phase (containing the deprotonated isovanillin) and the organic phase (containing the ethylating agent).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my yield of this compound consistently low?

A1: Low yields in this phase-transfer catalyzed etherification can stem from several factors. Here is a systematic approach to troubleshooting the issue:

  • Incomplete Deprotonation: The phenolic hydroxyl group of isovanillin must be deprotonated to form the nucleophilic phenoxide. If the base is too weak or used in an insufficient amount, the reaction will not proceed to completion.

  • Catalyst Inactivity or Inefficiency: The phase-transfer catalyst may be degraded or an inappropriate choice for your specific conditions.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. The most common side reactions are the E2 elimination of the alkyl halide and C-alkylation of the phenol (B47542) ring.

  • Suboptimal Reaction Conditions: Reaction time, temperature, and solvent choice can significantly impact the yield.

Q2: How do I choose the most appropriate phase-transfer catalyst?

A2: Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts for this reaction.[1] The choice of catalyst can influence the reaction rate and yield. Tetrabutylammonium (B224687) bromide (TBAB) is a frequently used and effective catalyst for this synthesis.[1] Other options include benzyltriethylammonium chloride and tetrabutylammonium fluoride (B91410).[1] The catalyst's role is to transport the phenoxide anion from the aqueous phase to the organic phase where it can react with the ethylating agent.

Q3: What are the common side products, and how can I minimize them?

A3: The primary side reactions in this Williamson ether synthesis are:

  • E2 Elimination: The phenoxide ion is a strong base and can induce the elimination of the ethylating agent (e.g., ethyl bromide) to form ethylene, particularly at higher temperatures. To minimize this, use a primary ethylating agent and avoid excessively high reaction temperatures.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2] O-alkylation is generally kinetically favored.[2] Using polar aprotic solvents can help to favor O-alkylation.

Q4: What is the optimal base and solvent for this reaction?

A4: A moderately strong base is required to deprotonate the phenolic hydroxyl group of isovanillin. Sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃) are commonly and effectively used.[1] For the solvent, using water is a green and effective option when employing a phase-transfer catalyst.[1]

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the yield and purity of 3-ethoxy-4-methoxybenzaldehyde (B45797) (an isomer of the target compound, synthesized under similar conditions) using different phase-transfer catalysts.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Tetrabutylammonium FluorideNaOHWater25496.199.9
Tetrabutylammonium FluorideNaOHWater25495.399.8
Benzyltriethylammonium ChlorideNaOHWater25494.899.9
Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This protocol is adapted from a patented procedure for the synthesis of 3-ethoxy-4-methoxybenzaldehyde.

Materials:

  • Isovanillin

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Fluoride

  • Ethyl Bromide

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide (157 g) in water (1500 ml).

  • Add isovanillin (500 g), tetrabutylammonium fluoride (120 g), and ethyl bromide (537 g) to the solution.

  • Stir the reaction mixture at 25°C for 4 hours.

  • Collect the resulting solid product by suction filtration.

  • The product is a white solid powder.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Workup prep Dissolve NaOH in Water add_reagents Add Isovanillin, PTC, and Ethyl Bromide prep->add_reagents react Stir at 25°C for 4h add_reagents->react filtration Suction Filtration react->filtration product Collect Solid Product filtration->product

Experimental workflow for synthesis.

troubleshooting_low_yield start Low Yield Observed check_base Is the base strong enough and in sufficient quantity? start->check_base yes_base Yes check_base->yes_base no_base No check_base->no_base check_ptc Is the Phase-Transfer Catalyst (PTC) active? yes_base->check_ptc fix_base Use stronger base (e.g., NaOH) or increase stoichiometry. no_base->fix_base yes_ptc Yes check_ptc->yes_ptc no_ptc No check_ptc->no_ptc check_conditions Are reaction conditions (temp, time) optimal? yes_ptc->check_conditions fix_ptc Use fresh or a different PTC (e.g., TBAB). no_ptc->fix_ptc yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions check_side_reactions Analyze for side products (e.g., by GC-MS). yes_conditions->check_side_reactions fix_conditions Increase reaction time or gently heat, monitoring for side reactions. no_conditions->fix_conditions

Troubleshooting guide for low yield.

Section 2: Knoevenagel Condensation of this compound

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a basic catalyst. This compound is an excellent substrate for this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Knoevenagel condensation is not proceeding or has a very low conversion rate. What are the common causes?

A1: Low conversion in a Knoevenagel condensation can be attributed to several factors:

  • Catalyst Issues: The base catalyst (e.g., piperidine (B6355638), ammonium acetate) may be inappropriate for your substrates, deactivated, or used in an insufficient amount.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents often favor the reaction.

  • Suboptimal Temperature: The reaction may be too slow at room temperature. Gentle heating can often improve the rate and yield.

  • Water Removal: The reaction produces water as a byproduct. Failure to remove this water can shift the equilibrium back towards the reactants.

  • Reactivity of Methylene Compound: The active methylene compound must have sufficiently electron-withdrawing groups to be readily deprotonated by the weak base.

Q2: How do I choose a suitable catalyst for the Knoevenagel condensation?

A2: The catalyst's role is to deprotonate the active methylene compound. Weak bases are typically used to avoid self-condensation of the aldehyde. Common catalysts include:

  • Amines: Piperidine and pyridine (B92270) are classic choices.

  • Ammonium Salts: Ammonium acetate (B1210297) is an effective and environmentally benign option.

  • Heterogeneous Catalysts: Solid-supported bases can simplify purification.

Q3: I'm observing the formation of side products. What are they and how can I avoid them?

A3: The primary side reaction is the Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product. This can be more prevalent with longer reaction times and higher temperatures. To minimize this, monitor the reaction closely (e.g., by TLC) and stop it once the starting aldehyde is consumed. Using a slight excess of the aldehyde can also suppress this side reaction.

Q4: How can I effectively remove the water generated during the reaction?

A4: If the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used for continuous water removal, driving the reaction to completion. Alternatively, adding molecular sieves to the reaction mixture can also effectively sequester the water.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)

This is a general protocol for the Knoevenagel condensation of a benzaldehyde (B42025) derivative with malononitrile.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the solution.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Diagram

knoevenagel_mechanism cluster_activation Catalyst Activation cluster_addition Nucleophilic Addition cluster_elimination Elimination start Active Methylene Compound + Base carbanion Carbanion Formation start->carbanion Deprotonation alkoxide Alkoxide Intermediate carbanion->alkoxide Nucleophilic Attack aldehyde This compound aldehyde->alkoxide protonation Protonation alkoxide->protonation dehydration Dehydration protonation->dehydration product α,β-Unsaturated Product dehydration->product - H2O

General mechanism of Knoevenagel condensation.

References

Troubleshooting peak tailing in HPLC analysis of 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 4-ethoxy-3-methoxybenzaldehyde. Below you will find troubleshooting advice and frequently asked questions in a structured format to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a "tail."[1] This can negatively impact your analysis by reducing resolution between closely eluting peaks and causing inaccurate quantification.[2][3] For this compound, which contains polar functional groups (ether, aldehyde), peak tailing is a common issue.

Q2: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

The most common causes for peak tailing of this compound are:

  • Secondary Interactions: The polar groups on this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions are a common cause of peak tailing for polar analytes.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions between the analyte and the stationary phase, contributing to peak tailing.[4][5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to peak distortion.[7][8][9] A void at the column inlet can also cause tailing.[1][10]

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to poor peak shape.[3][4][11]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[4]

Q3: My chromatogram for this compound shows significant peak tailing. Where do I start troubleshooting?

A logical first step is to determine if the issue is specific to your analyte or a system-wide problem. Inject a standard compound that is known to give a good peak shape on your system. If the standard also shows tailing, the problem is likely with the HPLC system (e.g., extra-column volume, detector issues) or the column itself.[10][12] If the standard's peak shape is good, the issue is likely related to the specific interaction of this compound with your column and mobile phase.

Troubleshooting Guide

The following table summarizes common issues and recommended actions to resolve peak tailing for this compound.

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Use a modern, end-capped C18 column or a column with low silanol activity.[1][13][14]Improved peak symmetry due to reduced interaction between the analyte and active sites on the stationary phase.
Add a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase (use with caution and check for compatibility).[11]TEA will preferentially interact with the silanol groups, masking them from the analyte and improving peak shape.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For a neutral analyte like this compound, a slightly acidic mobile phase (e.g., containing 0.1% formic acid or phosphoric acid) can help to suppress the ionization of residual silanol groups.[1][13][15] An HPLC method for this compound suggests a mobile phase of acetonitrile (B52724), water, and phosphoric acid.[13]A symmetrical peak shape as the secondary interactions are minimized.
Column Contamination Perform a column wash procedure.[7][8] See Protocol 1 for a detailed procedure.Removal of strongly retained compounds, leading to improved peak shape and resolution.
Use a guard column to protect the analytical column from contaminants.[9][10][15]Longer column lifetime and more consistent performance.
Sample Overload Reduce the injection volume or dilute the sample.[3][4][11]Sharper, more symmetrical peaks.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition.[2][4]Improved peak shape, especially for early eluting peaks.
Extra-Column Volume Minimize tubing length and use tubing with a small internal diameter. Ensure all fittings are properly connected to avoid dead volume.[4][12]Reduced band broadening and sharper peaks.

Experimental Protocols

Protocol 1: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column.

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse the column direction to flush contaminants from the inlet frit.

  • Flush with 10-20 column volumes of your mobile phase without buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:buffer, flush with 50:50 acetonitrile:water). This removes precipitated buffer salts.

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • Flush with 20-30 column volumes of 100% Isopropanol.

  • Flush with 20-30 column volumes of 100% Methylene Chloride (if compatible with your column and system).

  • Flush again with 20-30 column volumes of 100% Isopropanol.

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • Equilibrate the column with your initial mobile phase composition until the baseline is stable.

  • Reconnect the column in the correct direction and test its performance with a standard.

Protocol 2: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Procedure:

  • Prepare a series of mobile phases with varying pH values. A good starting point for a reverse-phase method for this compound would be to use a mobile phase of acetonitrile and water with a small amount of acid.[13] You can test different concentrations of formic acid or phosphoric acid (e.g., 0.05%, 0.1%, 0.2%).

  • Start with your current mobile phase composition and inject your standard of this compound.

  • Systematically change the mobile phase to the next pH value and allow the system to equilibrate until the baseline is stable.

  • Inject your standard and record the peak shape (asymmetry factor).

  • Compare the chromatograms obtained at different pH values to identify the optimal pH that provides a symmetrical peak (asymmetry factor close to 1).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_system Inject a Known Standard. Does it also tail? start->check_system system_issue System-wide Issue check_system->system_issue Yes analyte_issue Analyte-Specific Issue check_system->analyte_issue No check_connections Check for Dead Volume (fittings, tubing) system_issue->check_connections check_column_health Column Health Issue analyte_issue->check_column_health check_connections->check_column_health wash_column Perform Column Wash (Protocol 1) check_column_health->wash_column Contamination Suspected replace_column Replace Column check_column_health->replace_column Void or Degraded optimize_mp Optimize Mobile Phase pH (Protocol 2) check_column_health->optimize_mp Column OK resolved Peak Shape Improved wash_column->resolved replace_column->resolved check_sample Check Sample Concentration and Solvent optimize_mp->check_sample dilute_sample Dilute Sample or Change Solvent check_sample->dilute_sample Overload or Solvent Mismatch check_sample->resolved OK dilute_sample->resolved

A logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Minimizing Byproduct Formation in Schiff Base Synthesis with 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Schiff bases using 4-Ethoxy-3-methoxybenzaldehyde. Our goal is to help you optimize your reaction conditions to minimize byproduct formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of Schiff bases from this compound?

The most frequently encountered impurities are unreacted starting materials, namely this compound and the primary amine.[1] Additionally, hydrolysis of the Schiff base product back to the starting materials can occur if water is present in the reaction mixture or during workup.[2]

Q2: Can this compound undergo self-condensation as a side reaction?

Yes, aldehydes, particularly under basic conditions, can undergo self-condensation reactions, such as the aldol (B89426) condensation. While this compound lacks alpha-protons and therefore cannot form an enolate to initiate the aldol reaction in the traditional sense, it can still participate as an electrophile. If the reaction conditions are not carefully controlled, this can lead to the formation of undesired byproducts.

Q3: My Schiff base reaction is not going to completion. What are the likely causes and how can I address this?

Incomplete conversion is a common issue and can be attributed to the reversible nature of Schiff base formation.[2] To drive the reaction towards the product, it is crucial to remove the water formed as a byproduct.[2] This can be achieved by:

  • Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).

  • Dehydrating agents: Adding molecular sieves (3Å or 4Å) or anhydrous sodium sulfate (B86663) to the reaction mixture.

Additionally, optimizing the stoichiometry by using a slight excess of the more volatile or easily removable reactant can also improve conversion.[2]

Q4: What is the optimal pH for Schiff base synthesis with this compound?

The formation of Schiff bases is typically catalyzed by either acid or base. However, the pH must be carefully controlled. A mildly acidic condition (pH 4-5) is often optimal.[2] If the pH is too low (highly acidic), the amine will be protonated, rendering it non-nucleophilic. If the pH is too high (highly basic), it may not be sufficient to protonate the hydroxyl group of the hemiaminal intermediate to facilitate the elimination of water.

Q5: My purified Schiff base shows signs of decomposition over time. How can I improve its stability?

The primary cause of decomposition is hydrolysis of the imine bond. To enhance stability, ensure the purified product is stored in a dry environment, for instance, in a desiccator over a drying agent. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for sensitive compounds.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to equilibrium. 2. Hydrolysis of the product during workup. 3. Suboptimal reaction temperature. 4. Inefficient catalyst.1. Remove water using a Dean-Stark trap or a dehydrating agent (e.g., molecular sieves).[2] 2. Ensure anhydrous conditions during workup and purification. 3. Optimize the reaction temperature; refluxing in a suitable solvent is common. 4. Use a catalytic amount of a mild acid (e.g., acetic acid).
Multiple Spots on TLC (including starting materials) 1. Incomplete reaction. 2. Hydrolysis of the product on the silica (B1680970) gel plate.1. Increase reaction time or temperature, and ensure water is being removed. 2. Use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to suppress hydrolysis on the TLC plate.
Formation of an Oily Product Instead of a Solid 1. Presence of impurities. 2. The Schiff base may have a low melting point.1. Attempt to purify the oil by column chromatography or by washing with a solvent in which the impurities are soluble but the product is not. 2. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Trituration with a non-polar solvent like hexane (B92381) can also be effective.[2]
Product is Difficult to Purify by Column Chromatography 1. Decomposition of the Schiff base on silica gel.1. Use a less acidic stationary phase, such as neutral alumina, for chromatography. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small percentage of triethylamine. 3. Consider purification by recrystallization as an alternative.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Schiff Base Synthesis

Parameter Effect on Yield and Purity Recommendations for this compound
Solvent The choice of solvent can affect reaction rate and product solubility. Protic solvents like ethanol (B145695) are common, while aprotic solvents like toluene are used for azeotropic water removal.Ethanol is a good starting point for initial trials. For difficult reactions, switching to toluene with a Dean-Stark apparatus is recommended.
Catalyst Acid or base catalysis can significantly increase the reaction rate. Mild acids like acetic acid are often effective.Use a few drops of glacial acetic acid as a catalyst.[3]
Temperature Higher temperatures generally favor the forward reaction by facilitating dehydration. Refluxing is a common practice.Refluxing the reaction mixture in a suitable solvent is recommended to ensure the reaction goes to completion.
Reaction Time The time required for completion varies depending on the reactivity of the amine and the reaction conditions.Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Water Removal Crucial for driving the equilibrium towards the product and achieving high yields.[2]The use of a Dean-Stark apparatus or the addition of molecular sieves is highly recommended.[2]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol outlines a general procedure for the synthesis of a Schiff base via the condensation of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.1 eq)

  • Ethanol (or Toluene)

  • Glacial Acetic Acid (catalytic amount)

  • Molecular Sieves 4Å (optional, if not using a Dean-Stark apparatus)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add the primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • If using molecular sieves, add them to the flask. If using a Dean-Stark apparatus, fill the trap with toluene and attach it to the flask and condenser.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, typically more non-polar, spot indicates product formation.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
  • Prepare the TLC plate: Draw a baseline in pencil on a silica gel plate.

  • Spot the plate: Apply small spots of the starting aldehyde, the starting amine, and the reaction mixture on the baseline.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analyze the results: The formation of a new spot with an Rf value different from the starting materials indicates the progress of the reaction. The reaction is considered complete when the spots corresponding to the starting materials have disappeared or their intensity has significantly decreased.

Visualizations

Schiff_Base_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Aldehyde, Amine) mix Mix Reactants in Solvent prep_reactants->mix prep_solvent Select Solvent (e.g., Ethanol, Toluene) prep_solvent->mix add_catalyst Add Catalyst (e.g., Acetic Acid) mix->add_catalyst heat Heat to Reflux add_catalyst->heat remove_water Remove Water (Dean-Stark/Mol. Sieves) heat->remove_water monitor Monitor by TLC remove_water->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Evaporation) cool->isolate purify Purify Product (Recrystallization) isolate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize Troubleshooting_Byproduct_Formation decision decision issue issue solution solution start Start: Analyze Crude Product (TLC/NMR) is_sm_present Unreacted Starting Materials Present? start->is_sm_present is_hydrolysis Evidence of Hydrolysis? is_sm_present->is_hydrolysis No incomplete_reaction Incomplete Reaction is_sm_present->incomplete_reaction Yes is_other_byproduct Other Byproducts Observed? is_hydrolysis->is_other_byproduct No hydrolysis_issue Product Hydrolysis is_hydrolysis->hydrolysis_issue Yes side_reaction Side Reaction (e.g., Aldol Condensation) is_other_byproduct->side_reaction Yes pure_product Pure Product is_other_byproduct->pure_product No optimize_reaction Optimize Reaction: - Increase reaction time/temp - Ensure water removal - Check catalyst incomplete_reaction->optimize_reaction anhydrous_workup Use Anhydrous Workup/Purification hydrolysis_issue->anhydrous_workup optimize_conditions Optimize Conditions: - Adjust pH (mildly acidic) - Lower temperature - Use milder catalyst side_reaction->optimize_conditions optimize_reaction->start anhydrous_workup->start optimize_conditions->start

References

Technical Support Center: Scaling Up the Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Ethoxy-3-methoxybenzaldehyde, a key aroma chemical and pharmaceutical intermediate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the O-ethylation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). This method is favored for its readily available starting material and relatively straightforward procedure.

Q2: What are the primary challenges when scaling up the synthesis from vanillin?

Scaling up the O-ethylation of vanillin presents several challenges, including:

  • Reaction heterogeneity: The reaction often involves a solid-liquid phase, which can lead to mixing and mass transfer issues at a larger scale.

  • Exothermic reaction control: The ethylation reaction can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.

  • Byproduct formation: Incomplete reaction or side reactions can lead to the formation of impurities, such as the starting material (vanillin) and over-ethylated products, complicating purification.

  • Work-up and purification: Isolating the pure product from the reaction mixture can be challenging at scale, often involving extraction, crystallization, and filtration steps that need to be optimized.

Q3: What are the common impurities I should look for?

Common impurities include unreacted vanillin, and the byproduct 3,5-diethoxy-4-hydroxybenzaldehyde.[1] The presence of these can affect the final product's quality and aroma profile.

Q4: Are there alternative, more "green" synthesis routes?

Yes, research is ongoing into greener synthesis methods. Some approaches utilize water as a solvent and employ catalysts like potassium permanganate (B83412) and sodium borohydride (B1222165) to achieve high yields (60-90%).[2] Another innovative and environmentally friendly approach is the use of continuous flow microfluidic techniques, which can offer better control over reaction conditions, improve yields, and shorten reaction times.[3][4]

Q5: What safety precautions should be taken when handling the reagents involved?

Many reagents used in the synthesis, such as dimethyl sulfate (B86663), are toxic and should be handled with extreme care in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Refer to the Safety Data Sheet (SDS) for each chemical before use.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient stirring in a heterogeneous mixture. - Loss of product during work-up and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize temperature and reaction time based on small-scale experiments. - Ensure vigorous and efficient stirring to improve mass transfer. - Optimize extraction and crystallization solvents and procedures to minimize product loss.
Product is an oil or fails to crystallize - Presence of impurities inhibiting crystallization. - Cooling the solution too rapidly. - Inappropriate crystallization solvent.- Purify the crude product using column chromatography before crystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate.[7]
Formation of significant byproducts - Reaction temperature is too high. - Incorrect stoichiometry of reagents. - Presence of moisture or other reactive impurities.- Maintain strict temperature control throughout the reaction. - Carefully control the molar ratios of the reactants. - Use anhydrous solvents and ensure all glassware is dry.
Emulsion formation during extraction - The pH of the aqueous layer is not optimal. - High concentration of salts or other solutes.- Adjust the pH of the aqueous layer. - Add a saturated brine solution to the separatory funnel to help break the emulsion.[8] - Consider filtering the mixture through a pad of Celite.[8]

Experimental Protocols

Protocol 1: O-Ethylation of Vanillin

This protocol details the synthesis of this compound from vanillin.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Diethyl sulfate or Ethyl bromide

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., chloroform, ethyl acetate)

Procedure:

  • Dissolution: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve vanillin in ethanol.

  • Base Addition: Prepare a solution of NaOH or KOH in water and add it to the vanillin solution. The mixture should become a salt solution.

  • Ethylation: Gently heat the mixture to reflux. Slowly add diethyl sulfate or ethyl bromide to the reaction mixture over a period of time.

  • Reaction: Continue heating at reflux for several hours until the reaction is complete (monitor by TLC). A solid may precipitate during the reaction.[9]

  • Work-up:

    • Cool the reaction mixture.

    • Remove the excess ethylating agent and ethanol, often by distillation.[1][9]

    • Add water to the residue.[1]

    • Neutralize the solution with hydrochloric acid to a pH of 2-3 to precipitate the crude product.[1]

  • Purification:

    • Filter the crude product and wash it with water.

    • Recrystallize the solid from a suitable solvent, such as ethanol, to obtain pure this compound.

Comparative Data for Synthesis Methods
Synthesis Method Starting Material Key Reagents Typical Yield Reaction Conditions Reference
O-EthylationVanillinDiethyl sulfate, NaOH~80%Basic conditions[10]
Williamson Ether SynthesisIsovanillinEthyl bromide, KOH, Ethanol93%Reflux overnight[9]
From p-Hydroxybenzaldehydep-HydroxybenzaldehydeBromine, Sodium ethoxide, Copper(II) carbonate91%110 - 120 °C, 4 hours[1]
Microfluidic Synthesiso-EthoxyphenolChloroform, NaOH, Triethylamine82.3%55 °C, continuous flow[3][4]
Phase Transfer CatalysisIsovanillinEthyl bromide, NaOH, Benzyltriethylammonium chloride94.8%25 °C, 4 hours[11]

Visualized Workflows and Relationships

experimental_workflow Experimental Workflow: O-Ethylation of Vanillin start Start: Dissolve Vanillin in Ethanol add_base Add Aqueous Base (NaOH/KOH) start->add_base reflux Heat to Reflux add_base->reflux add_ethylating_agent Slowly Add Diethyl Sulfate / Ethyl Bromide reflux->add_ethylating_agent reaction Maintain Reflux for Several Hours (Monitor by TLC) add_ethylating_agent->reaction cool Cool Reaction Mixture reaction->cool distill Distill to Remove Excess Reagents cool->distill add_water Add Water to Residue distill->add_water neutralize Neutralize with HCl to pH 2-3 add_water->neutralize precipitate Precipitation of Crude Product neutralize->precipitate filter Filter and Wash with Water precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End: Pure this compound recrystallize->end

Caption: A step-by-step workflow for the synthesis of this compound via O-ethylation of vanillin.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_reaction Was the reaction complete? (Check TLC) low_yield->check_reaction no_completion Incomplete Reaction check_reaction->no_completion No yes_completion Reaction was complete check_reaction->yes_completion Yes optimize_conditions Action: Optimize reaction time, temperature, or stirring no_completion->optimize_conditions check_workup Was there significant product loss during work-up? yes_completion->check_workup yes_loss Product Loss During Work-up check_workup->yes_loss Yes optimize_purification Action: Optimize extraction and crystallization procedures yes_loss->optimize_purification

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.

References

Stability issues of 4-Ethoxy-3-methoxybenzaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Ethoxy-3-methoxybenzaldehyde under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally considered stable?

A1: this compound is generally stable under normal storage conditions, which include keeping it in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] However, its stability can be compromised under specific chemical conditions, particularly in strongly acidic or basic environments.

Q2: What are the primary degradation pathways for this compound under basic conditions?

A2: Under strongly basic conditions, this compound, which lacks alpha-hydrogens, is susceptible to the Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[2] In this case, the expected products are 4-ethoxy-3-methoxybenzyl alcohol and 4-ethoxy-3-methoxybenzoic acid.

Q3: What happens to this compound under acidic conditions?

A3: Aromatic aldehydes like this compound are generally more stable under acidic conditions compared to basic conditions. However, under harsh acidic conditions (e.g., concentrated acids, high temperatures), degradation can occur. Potential degradation pathways, although less common for this specific structure, could involve reactions at the aldehyde group or, under very forcing conditions, cleavage of the ether linkages. It is crucial to experimentally determine the stability profile under your specific acidic conditions.

Q4: I am observing unexpected peaks in my HPLC analysis after exposing this compound to basic conditions. What could they be?

A4: If you are working under strong basic conditions, the new peaks are likely the products of the Cannizzaro reaction: 4-ethoxy-3-methoxybenzyl alcohol and the corresponding carboxylate (4-ethoxy-3-methoxybenzoate), which will be protonated to 4-ethoxy-3-methoxybenzoic acid upon acidification of the sample for analysis.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Basic Conditions

Problem: You observe a significant and rapid loss of your this compound peak in HPLC analysis when your experimental conditions involve a basic pH.

Possible Cause: The basic conditions are likely inducing a Cannizzaro reaction. The rate of this reaction is dependent on the concentration of the base and the temperature.

Solutions:

  • pH Control: If possible for your experiment, maintain the pH in the neutral to slightly acidic range.

  • Temperature Control: If basic conditions are necessary, conduct the experiment at a lower temperature to reduce the reaction rate.

  • Reaction Time: Minimize the exposure time of the compound to the basic medium.

  • Use of a Sacrificial Aldehyde: In a synthetic context where the aldehyde needs to be reduced, a "crossed" Cannizzaro reaction can be employed using a more reactive aldehyde like formaldehyde (B43269) as a sacrificial reductant.[2]

Issue 2: Inconsistent Results in Stability Studies

Problem: You are getting variable results in your stability studies for this compound.

Possible Causes:

  • Inconsistent preparation of acidic or basic solutions.

  • Fluctuations in temperature during the experiment.

  • Variable exposure to light, which can cause photolytic degradation, although this is generally a slower process for this type of molecule.

  • Oxidation from exposure to air.

Solutions:

  • Standardized Procedures: Use calibrated equipment to prepare all solutions and maintain consistent concentrations.

  • Temperature Monitoring: Use a calibrated thermostat-controlled bath or oven for your stability studies.

  • Light Protection: Store samples in amber vials or protect them from light, especially if conducting long-term studies.

  • Inert Atmosphere: If oxidation is suspected, consider conducting experiments under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols and Data

The following are generalized protocols for forced degradation studies to assess the stability of this compound. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Acidic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid (HCl).

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

  • Sampling and Neutralization: At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).

  • HPLC Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Basic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide (NaOH).

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes, 1, 2, 4, and 8 hours).

  • Sampling and Neutralization: At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N hydrochloric acid (HCl).

  • HPLC Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Representative Quantitative Data

Disclaimer: The following data is representative and for illustrative purposes, based on the expected chemical behavior of substituted benzaldehydes. Actual results will depend on specific experimental conditions.

Table 1: Representative Stability Data for this compound under Acidic Conditions (0.1 N HCl at 60°C)

Time (hours)% this compound Remaining
0100
298.5
497.2
895.0
1292.8
2488.5

Table 2: Representative Stability Data for this compound under Basic Conditions (0.1 N NaOH at 60°C)

Time (hours)% this compound Remaining% 4-ethoxy-3-methoxybenzyl alcohol% 4-ethoxy-3-methoxybenzoic acid
010000
0.585.27.47.4
172.113.913.9
251.524.224.2
428.935.535.5
88.345.845.8

Visualizations

G cluster_acid Acidic Conditions cluster_base Basic Conditions EMBA This compound Deg_Products_Acid Potential Minor Degradation Products EMBA->Deg_Products_Acid Harsh Acidic Conditions (e.g., conc. acid, heat) EMBA2 2 x this compound Alcohol 4-Ethoxy-3-methoxybenzyl alcohol EMBA2->Alcohol Cannizzaro Reaction (Strong Base) Acid 4-Ethoxy-3-methoxybenzoic acid EMBA2->Acid Cannizzaro Reaction (Strong Base)

Potential degradation pathways under acidic and basic conditions.

G start Prepare 1 mg/mL Stock Solution of this compound stress Add Stressor (e.g., 0.1 N HCl or 0.1 N NaOH) start->stress incubate Incubate at Controlled Temperature (e.g., 60°C) stress->incubate sample Withdraw Samples at Defined Time Points incubate->sample neutralize Cool and Neutralize Sample sample->neutralize analyze Dilute and Analyze by HPLC neutralize->analyze end Determine % Degradation and Identify Products analyze->end

General experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of 4-Ethoxy-3-methoxybenzaldehyde and Vanillin in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and flavor industries, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes in terms of yield, purity, and overall efficiency. Among the vast array of aromatic aldehydes, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its close analog, 4-ethoxy-3-methoxybenzaldehyde (ethylvanillin), are frequently employed. This guide provides a comprehensive comparative analysis of these two compounds in various synthetic applications, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of this compound and vanillin is crucial as these characteristics influence their reactivity, solubility, and handling in a laboratory setting.

PropertyThis compoundVanillin
Molecular Formula C₁₀H₁₂O₃C₈H₈O₃
Molecular Weight 180.20 g/mol [1][2]152.15 g/mol [3]
Melting Point 50-53 °C[4]81-83 °C[3]
Boiling Point 289.4 ± 20.0 °C at 760 mmHg285 °C[3]
Appearance White to pale yellow crystalline powder[2]White to yellowish crystalline powder[3]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.Soluble in 125 parts water, 20 parts ethylene (B1197577) glycol, and 2 parts 95% ethanol; soluble in chloroform.

Performance in Synthesis: A Comparative Overview

Both this compound and vanillin are versatile building blocks in organic synthesis, primarily due to the reactivity of their aldehyde functional group. They readily undergo reactions such as condensation, oxidation, reduction, and are pivotal in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Schiff Base Formation

Schiff bases, or imines, are important intermediates in the synthesis of various biologically active compounds. The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a fundamental transformation.

While direct comparative studies are limited, the reactivity of the aldehyde group in both vanillin and this compound is influenced by the electronic nature of the substituents on the aromatic ring. The ethoxy group in this compound is slightly more electron-donating than the hydroxyl group in vanillin, which could subtly influence the electrophilicity of the carbonyl carbon. However, both are generally considered to be reactive partners in Schiff base formation.

Experimental Data for Schiff Base Synthesis using Vanillin:

Amine ReactantCatalyst/SolventYield (%)Reference
4-NitroanilineTannic acid (grindstone method)90.01[5]
BenzamideTannic acid (grindstone method)92.10[5]
p-AminoacetophenoneLime juice (grinding method)96.45[6]
Various aromatic aminesTriethylamineNot specified[7]
2-NitroanilineHot ethanol (reflux)Not specified[8]
3-NitroanilineHot ethanol (reflux)Not specified[8]
4-NitroanilineHot ethanol (reflux)Not specified[8]
Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aromatic aldehyde and a ketone or another aldehyde to form α,β-unsaturated ketones (chalcones) or aldehydes. The reactivity of the benzaldehyde (B42025) derivative is a key factor in the success of this reaction.

Electron-donating groups on the benzaldehyde ring can slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to slower reaction rates compared to unsubstituted benzaldehyde or those with electron-withdrawing groups[9]. However, both vanillin and this compound are effective substrates in this reaction.

Reported Yields for Claisen-Schmidt Condensation with Substituted Benzaldehydes:

Benzaldehyde DerivativeKetoneCatalyst/SolventYield (%)Reference
BenzaldehydeAcetophenoneNaOH/Ethanol43[5]
4-MethylbenzaldehydeAcetophenoneSolid NaOH (Solvent-free)High[5]
4-Methoxybenzaldehyde (B44291)AcetophenoneNaOH/Ethanol85[5]
3-NitrobenzaldehydeAcetophenoneNaOH/EthanolHigh[5]

While specific data for this compound in a directly comparable Claisen-Schmidt reaction was not found, its structural similarity to 4-methoxybenzaldehyde suggests it would also provide good to high yields.

Role in Pharmaceutical Synthesis

Both vanillin and this compound serve as crucial intermediates in the pharmaceutical industry.

Vanillin is a precursor for the synthesis of several active pharmaceutical ingredients (APIs), including L-DOPA (used in the treatment of Parkinson's disease), antimicrobial agents, and anti-inflammatory drugs[9]. Its reactive functional groups allow for a variety of chemical transformations, making it a valuable building block in drug development[9].

This compound is a key intermediate in the synthesis of Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used to treat certain types of psoriasis and psoriatic arthritis. The synthesis often involves the conversion of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) to its ethoxy derivative, which is then further elaborated to the final drug molecule.

Experimental Protocols

Synthesis of a Schiff Base from Vanillin and p-Toluidine (B81030) (Solvent-Free)

This protocol describes a green chemistry approach to the synthesis of a Schiff base from vanillin.

Materials:

  • Vanillin

  • p-Toluidine

  • Mortar and pestle

Procedure:

  • In a mortar, combine vanillin and p-toluidine in a 1:1 molar ratio.

  • Grind the mixture using a pestle for a specified time (e.g., 10, 15, or 20 minutes).

  • The progress of the reaction can be monitored by observing the physical state of the mixture, which should solidify upon completion.

  • The resulting solid product is the Schiff base, 2-methoxy-4-((p-tolylimino)methyl)phenol.

  • The product can be characterized by its melting point and spectroscopic techniques (UV-Vis, FTIR, GC-MS)[10].

Expected Yield: This method is reported to produce excellent yields[10].

Synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (Apremilast Intermediate Precursor)

This protocol outlines a key step in the synthesis of an intermediate for Apremilast, starting from a derivative of this compound.

Materials:

  • 3-Ethoxy-N,4-dimethoxy-N-methylbenzamide

  • Dimethyl sulfone

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF)

  • 6N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Toluene (B28343)

Procedure:

  • Dissolve dimethyl sulfone (0.25 mol) in THF (330 mL) and cool the solution to -75°C.

  • Add n-BuLi (0.22 mol) dropwise over 30 minutes, maintaining the temperature between -70 and -75°C. Stir the mixture for 1 hour.

  • Dissolve 3-ethoxy-N,4-dimethoxy-N-methylbenzamide (0.092 mol) in THF and add it dropwise to the reaction mixture over 20 minutes.

  • Stir the reaction for 2 hours at -70 to -75°C.

  • Quench the reaction with 6N HCl solution.

  • Extract the product with DCM and concentrate the organic layer.

  • Recrystallize the crude product from toluene to obtain 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone[9].

Yield: 70%[9].

Visualizing Molecular Pathways

Vanillin Biosynthesis Pathway

The biosynthesis of vanillin in the vanilla orchid (Vanilla planifolia) is a complex process involving several enzymatic steps. A simplified representation of the pathway starting from L-Phenylalanine is shown below.

Vanillin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_vanillin Vanillin Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Ferulic acid Ferulic acid p-Coumaric acid->Ferulic acid 4CL, HCT, C3'H, COMT Vanillin Vanillin Ferulic acid->Vanillin VpVAN

Caption: Simplified biosynthetic pathway of vanillin from L-Phenylalanine.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory and immune responses. Vanillin has been shown to modulate this pathway, contributing to its anti-inflammatory effects.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylation Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation p65 p65 p50 p50 NF-κB Complex p65 p50 IκBα NF-κB Complex:ikb->IκBα Active NF-κB p65 p50 NF-κB Complex->Active NF-κB Translocation Gene Transcription Gene Transcription Active NF-κB->Gene Transcription Binds to DNA Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Stimuli (e.g., LPS) Stimuli (e.g., LPS) Stimuli (e.g., LPS)->IKK Activation Vanillin Vanillin Vanillin->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory effect of vanillin.

Conclusion

Both this compound and vanillin are valuable aromatic aldehydes in synthetic chemistry. Vanillin, being naturally derived and extensively studied, has a broader range of documented applications and readily available synthetic protocols for various transformations. This compound, while synthetically accessible and crucial in specific high-value applications like the synthesis of Apremilast, has less extensive comparative data available in the public domain.

The choice between these two reagents will ultimately depend on the specific synthetic target, desired physicochemical properties of the final product, and cost considerations. For applications where the slightly more lipophilic nature of the ethoxy group is advantageous, this compound may be the preferred choice. For general-purpose synthesis of a wide range of derivatives and where cost is a significant factor, vanillin remains a highly attractive and versatile starting material. Further head-to-head comparative studies under identical reaction conditions are warranted to provide a more definitive quantitative comparison of their synthetic performance.

References

Validating 4-Ethoxy-3-methoxybenzaldehyde as a High-Purity Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within the pharmaceutical and flavor industries, the reliability of reference standards is paramount for accurate quantification and qualification of substances. This guide provides a comprehensive validation overview of 4-Ethoxy-3-methoxybenzaldehyde, also known as Ethylvanillin, as a robust analytical standard. Through a detailed examination of its physicochemical properties and the application of various analytical techniques, this document establishes its suitability for researchers, scientists, and drug development professionals. Furthermore, a comparative analysis with other commonly used vanillin (B372448) derivatives is presented to aid in the selection of the most appropriate standard for specific applications.

Physicochemical Properties and Purity Analysis

This compound is a white to light-yellow crystalline solid with a characteristic sweet, vanilla-like odor. Its fundamental properties are summarized in Table 1. The purity of an analytical standard is its most critical attribute. For this compound, the primary methods for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Commercial suppliers typically guarantee a purity of greater than 98.0% as determined by GC.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number120-25-2[1]
Molecular FormulaC₁₀H₁₂O₃[1][2]
Molecular Weight180.20 g/mol [1][2]
Melting Point64-65 °C[1]
Boiling Point288-289 °C[1]
Solubility1.16 mg/mL in water at 25 °C[1]

Structural Confirmation: Spectroscopic Analysis

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide a detailed fingerprint of the molecule, ensuring the identity of the standard.

Table 2: Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Signals corresponding to ethoxy, methoxy, aromatic, and aldehyde protons are observed at their characteristic chemical shifts.
¹³C NMR Resonances for all 10 carbon atoms are present, consistent with the proposed structure.
Mass Spectrometry (GC-MS) The molecular ion peak [M]⁺ is observed at m/z 180, confirming the molecular weight. Fragmentation patterns are consistent with the structure.[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O (aldehyde), C-O-C (ether), and aromatic C-H stretching are present.

A logical workflow for the comprehensive validation of an analytical standard is depicted in the following diagram.

Validation_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_comparison Comparative Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity Confirmation MS Mass Spectrometry Purification->MS Identity Confirmation IR IR Spectroscopy Purification->IR Identity Confirmation HPLC HPLC Analysis Purification->HPLC Purity Determination GC GC Analysis Purification->GC Purity Determination Comparison Comparison with Other Standards NMR->Comparison MS->Comparison IR->Comparison HPLC->Comparison GC->Comparison

Caption: Workflow for the validation of an analytical standard.

Comparative Analysis with Alternative Standards

This compound serves as a superior alternative to other vanillin-related compounds, such as vanillin and isovanillin, for certain applications. The ethoxy group in this compound can provide different chromatographic retention times and mass spectrometric fragmentation patterns, which can be advantageous in complex matrices.

Table 3: Comparison of Vanillin Derivatives as Analytical Standards

ParameterThis compoundVanillin (4-Hydroxy-3-methoxybenzaldehyde)Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)
Molecular Weight 180.20 g/mol 152.15 g/mol 152.15 g/mol
Melting Point 64-65 °C81-83 °C112-114 °C
Purity (Typical) >98.0% (GC)>99%>99%
Key Differentiator Ethoxy groupHydroxyl group at position 4Hydroxyl group at position 3

The choice of standard often depends on the specific analyte being quantified. The structural differences between these compounds lead to distinct analytical behaviors.

Comparative_Analysis cluster_standards Analytical Standards cluster_properties Key Properties Standard1 This compound Prop1 Molecular Weight Standard1->Prop1 Distinct Prop2 Retention Time Standard1->Prop2 Distinct Prop3 MS Fragmentation Standard1->Prop3 Distinct Standard2 Vanillin Standard2->Prop1 Distinct Standard2->Prop2 Distinct Standard2->Prop3 Distinct Standard3 Isovanillin Standard3->Prop1 Distinct Standard3->Prop2 Distinct Standard3->Prop3 Distinct

Caption: Comparative properties of vanillin-related standards.

Experimental Protocols

Detailed methodologies are crucial for the replication of validation experiments. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Method for Purity and Volatile Impurities
  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Sample Preparation: Prepare a solution of the standard in a suitable solvent like dichloromethane (B109758) at a concentration of about 1 mg/mL.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Techniques: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.

The following diagram illustrates the general workflow for chromatographic analysis.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh and Dissolve Standard Dilution Dilute to Working Concentration Sample->Dilution Injection Inject Sample into HPLC/GC Dilution->Injection Separation Separation on Column Injection->Separation Detection UV or FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: General workflow for chromatographic purity analysis.

References

A Comparative Guide to the Biological Activity of 4-Ethoxy-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives synthesized from 4-ethoxy-3-methoxybenzaldehyde and its structurally related analogs. The content is based on available experimental data and aims to offer an objective overview of the antimicrobial, antioxidant, and anticancer potential of these compounds.

Data Presentation

The biological activities of various benzaldehyde (B42025) derivatives are summarized below. Due to limited publicly available data specifically for this compound derivatives, this guide includes findings from closely related structures, such as those derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and other substituted benzaldehydes. This comparative approach allows for an initial assessment of the potential bioactivities of this class of compounds.

Table 1: Antimicrobial Activity of Benzaldehyde Schiff Base Derivatives
Compound IDTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Reference
Anisaldehyde Derivative (PC2)Escherichia coliGram-Negative250500[1]
Anisaldehyde Derivative (PC2)Staphylococcus aureusGram-Positive62.5125[1]
Anisaldehyde Derivative (PC2)Candida albicans-62.5-[1]
Benzaldehyde Derivative (PC1)Escherichia coliGram-Negative62.5125[1]
Benzaldehyde Derivative (PC1)Staphylococcus aureusGram-Positive62.5125[1]
Benzaldehyde Derivative (PC1)Candida albicans-250-[1]
4-nitrobenzaldehyde Derivative (PC3)Escherichia coliGram-Negative250>500[1]
4-nitrobenzaldehyde Derivative (PC3)Staphylococcus aureusGram-Positive62.5250[1]
4-nitrobenzaldehyde Derivative (PC3)Candida albicans-62.5-[1]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). Data for anisaldehyde (methoxybenzaldehyde) derivatives are presented as a close structural analog to this compound derivatives.

Table 2: Antioxidant Activity of Chalcone Derivatives
Compound ClassAssayIC50 (µg/mL)Reference
Monosubstituted ChalconesHydrogen Peroxide Radical Scavenging25-95[2]
Monosubstituted ChalconesNitric Oxide Radical Scavenging25-95[2]
Monosubstituted ChalconesSuperoxide Radical Scavenging25-95[2]
Monosubstituted ChalconesReducing Power Assay25-95[2]
Hydroxy Chalcone Derivative 2DPPH Radical Scavenging48.37[3]
Hydroxy Chalcone Derivative 5DPPH Radical Scavenging65.36[3]
Ascorbic Acid (Standard)DPPH Radical Scavenging6.21[3]

Note: IC50 (half maximal inhibitory concentration). A lower IC50 value indicates higher antioxidant activity. The data represents a range for a library of compounds and specific examples from another study.

Table 3: Anticancer Activity of Hydrazone Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
4-methoxysalicylaldehyde hydrazone 12K-562 (Leukemia)0.03[4]
4-methoxysalicylaldehyde hydrazone 14K-562 (Leukemia)0.05[4]
4-methoxysalicylaldehyde hydrazone 12HL-60 (Leukemia)0.04[4]
4-methoxysalicylaldehyde hydrazone 14HL-60 (Leukemia)0.06[4]
4-methoxysalicylaldehyde hydrazone 12MCF-7 (Breast Cancer)0.23[4]
4-methoxysalicylaldehyde hydrazone 14MCF-7 (Breast Cancer)0.23[4]
Hydrazone 1eA-549 (Lung Cancer)13.39[5]
Hydrazone 1dPC-3 (Prostate Cancer)9.38[5]
Oxadiazole 2lMDA-MB-231 (Breast Cancer)22.73[5]

Note: IC50 (half maximal inhibitory concentration). A lower IC50 value indicates higher cytotoxic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth), negative (broth only), and vehicle (microorganism, broth, and solvent) controls are included.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

  • MBC Determination: An aliquot from the wells with no visible growth is sub-cultured on agar (B569324) plates. The MBC is the lowest concentration that results in no growth on the agar plate.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compound and the standard. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug). Untreated cells serve as a negative control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives and a hypothetical signaling pathway that could be influenced by these compounds.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Reaction with Amine/Ketone/Hydrazine Start->Reaction Condensation Product Derivative (Schiff Base/Chalcone/Hydrazone) Reaction->Product Purification Antimicrobial Antimicrobial Assay (MIC/MBC) Product->Antimicrobial Antioxidant Antioxidant Assay (DPPH, IC50) Product->Antioxidant Anticancer Anticancer Assay (MTT, IC50) Product->Anticancer signaling_pathway cluster_pathway Hypothetical Apoptosis Pathway Derivative Benzaldehyde Derivative Receptor Death Receptor Derivative->Receptor Induces Caspase8 Caspase-8 Receptor->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

A Comparative Analysis of 4-Ethoxy-3-methoxybenzaldehyde and Isovanillin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical and biological properties of 4-Ethoxy-3-methoxybenzaldehyde and its structural isomer, isovanillin (B20041), supported by experimental data and detailed protocols.

In the landscape of aromatic aldehydes, structural isomers often exhibit distinct properties that render them suitable for different applications in research and pharmaceutical development. This guide provides a comprehensive comparative study of this compound and isovanillin (3-hydroxy-4-methoxybenzaldehyde), focusing on their key physicochemical and biological characteristics. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds.

Physicochemical Properties: A Tabulated Comparison

The structural variance between this compound and isovanillin—specifically the substitution of an ethoxy group for a hydroxyl group at position 4—imparts differences in their physical and chemical properties. A summary of these properties is presented in the table below.

PropertyThis compoundIsovanillin (3-hydroxy-4-methoxybenzaldehyde)
Molecular Formula C₁₀H₁₂O₃[1][2]C₈H₈O₃[3][4]
Molecular Weight 180.20 g/mol [1][2]152.15 g/mol [3]
Appearance Colorless to pale yellow solid/powder[1]White to light tan or pink crystalline powder
Melting Point 50-53 °C[1]113-116 °C[4]
Boiling Point 285-287 °C179 °C at 15 mmHg
Solubility in Water Slightly soluble2.27 g/L at 20°C
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1]Soluble in DMSO, acetone, and methanol (B129727)
logP (o/w) 1.630.95 - 1.25

Biological Activity and Applications: A Comparative Overview

While both compounds are utilized as intermediates in organic synthesis, their biological profiles show notable distinctions.

Isovanillin is well-documented for its diverse biological activities. It is a selective and reversible inhibitor of aldehyde oxidase (AO), an enzyme involved in the metabolism of various aldehydes and drugs. Unlike its more common isomer, vanillin (B372448), which is a substrate for AO, isovanillin is not metabolized by this enzyme, making it a valuable tool for studying drug metabolism. Furthermore, isovanillin and its derivatives have demonstrated a range of pharmacological effects, including anticancer, antioxidant, antimicrobial, and antidiarrheal properties.[5]

This compound , on the other hand, is primarily recognized for its application in the flavor and fragrance industry, imparting a sweet, vanilla-like aroma.[1] It also serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.[6][7] While its specific biological activities are less extensively studied compared to isovanillin, its structural similarity to other biologically active benzaldehyde (B42025) derivatives suggests potential for further investigation.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Determination of Melting Point

Objective: To accurately determine the melting point range of the solid compounds.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Sample of this compound or Isovanillin

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[8]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[8]

  • The recorded range is the melting point of the substance. For pure compounds, this range is typically narrow (0.5-2 °C).

Determination of Aqueous Solubility

Objective: To quantify the solubility of the compounds in water at a specific temperature.

Materials:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Distilled or deionized water

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of water.

  • Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant liquid.

  • Dilute the supernatant with a suitable solvent (if necessary) to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in g/L or mg/mL.

Aldehyde Oxidase (AO) Inhibition Assay

Objective: To determine the inhibitory effect of the compounds on aldehyde oxidase activity.

Materials:

  • Partially purified aldehyde oxidase (e.g., from guinea pig liver)[9]

  • Phosphate (B84403) buffer (e.g., Sorenson's phosphate buffer, pH 7.0) containing 0.1 mM EDTA[9]

  • Substrate for AO (e.g., vanillin or phenanthridine)[9]

  • Test compounds (this compound and isovanillin) dissolved in a suitable solvent (e.g., DMSO)

  • UV/VIS spectrophotometer with temperature control[9]

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and the AO enzyme fraction in a cuvette.

  • Add the test compound at various concentrations to the cuvette and incubate for a short period at 37 °C.

  • Initiate the enzymatic reaction by adding the substrate (e.g., vanillin).

  • Monitor the rate of substrate oxidation by measuring the change in absorbance at the appropriate wavelength (e.g., 310 nm for vanillin) over time.[9]

  • A control reaction without the inhibitor should be run in parallel.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging (Antioxidant) Assay

Objective: To evaluate the free radical scavenging activity of the compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)[10]

  • Test compounds (this compound and isovanillin) dissolved in methanol at various concentrations.

  • A standard antioxidant (e.g., Trolox or ascorbic acid) for comparison.

  • Microplate reader or spectrophotometer.

Procedure:

  • In a 96-well plate, add a specific volume of the test compound solution at different concentrations to the wells.[10]

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[11]

  • Measure the absorbance of the solution at approximately 517 nm.[10][11]

  • A control containing only the solvent and DPPH solution is also measured.

  • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against the concentration of the compound.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in comparing these two compounds, the following diagrams illustrate a general experimental workflow and a logical decision-making pathway.

Experimental_Workflow cluster_synthesis Compound Acquisition cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Activity Screening cluster_analysis Data Analysis & Comparison Synthesis_Iso Synthesis of Isovanillin MP Melting Point Determination Synthesis_Iso->MP Solubility Solubility Assay Synthesis_Iso->Solubility Spectroscopy Spectroscopic Analysis (FTIR, NMR) Synthesis_Iso->Spectroscopy AO_Assay Aldehyde Oxidase Inhibition Assay Synthesis_Iso->AO_Assay Antioxidant_Assay Antioxidant (DPPH) Assay Synthesis_Iso->Antioxidant_Assay Other_Assays Other Bioassays (e.g., Antimicrobial) Synthesis_Iso->Other_Assays Synthesis_4E3M Synthesis of This compound Synthesis_4E3M->MP Synthesis_4E3M->Solubility Synthesis_4E3M->Spectroscopy Synthesis_4E3M->AO_Assay Synthesis_4E3M->Antioxidant_Assay Synthesis_4E3M->Other_Assays Data_Comp Comparative Data Analysis MP->Data_Comp Solubility->Data_Comp Spectroscopy->Data_Comp AO_Assay->Data_Comp Antioxidant_Assay->Data_Comp Other_Assays->Data_Comp

Caption: A generalized experimental workflow for the comparative analysis.

Logical_Relationship Start Start: Need for an Aromatic Aldehyde Intermediate Decision1 Primary Application? Start->Decision1 Flavor Flavor & Fragrance Decision1->Flavor Flavoring Pharma Pharmaceutical Synthesis & Biological Studies Decision1->Pharma Bioactivity Select_4E3M Select 4-Ethoxy-3- methoxybenzaldehyde Flavor->Select_4E3M Decision2 Key Biological Target? Pharma->Decision2 AO_Target Aldehyde Oxidase Modulation Decision2->AO_Target Antioxidant_Target Antioxidant Activity Decision2->Antioxidant_Target Other_Target Other Biological Targets Decision2->Other_Target Select_Iso Select Isovanillin AO_Target->Select_Iso Antioxidant_Target->Select_Iso Consider_Both Consider Both for Further Screening Other_Target->Consider_Both

Caption: A decision-making pathway for selecting between the two compounds.

References

A Spectroscopic Comparison of 4-Ethoxy-3-methoxybenzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-Ethoxy-3-methoxybenzaldehyde with its common precursors, vanillin (B372448) and isovanillin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data for the identification and characterization of these compounds.

Introduction

This compound, a substituted benzaldehyde (B42025) derivative, is a compound of interest in various chemical syntheses. Its structural similarity to vanillin and isovanillin, which are common starting materials in its synthesis, necessitates clear and distinct spectroscopic characterization to ensure reaction monitoring and product purity. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, vanillin, and isovanillin, facilitating a direct comparison of their characteristic spectral features.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment This compound Vanillin Isovanillin
Aldehyde (-CHO)9.83 (s)9.75 (s)9.83 (s)
Aromatic H7.44 (d, J=1.9 Hz), 7.42 (dd, J=8.8, 1.9 Hz), 6.97 (d, J=8.8 Hz)7.40 (m)7.44 (d, J=1.9 Hz), 7.42 (dd, J=8.8, 1.9 Hz), 6.97 (d, J=8.8 Hz)
Hydroxyl (-OH)-~5.8 (s)6.12 (s)
Methoxy (-OCH₃)3.97 (s)3.80 (s)3.97 (s)
Ethoxy (-OCH₂CH₃)4.15 (q), 1.48 (t)--

Solvent: Chloroform-d (CDCl₃). Data sourced from multiple consistent online databases.[1][2][3]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Assignment This compound Vanillin Isovanillin
Aldehyde (C=O)191.1191.0191.2
Aromatic C-O154.5, 149.3151.9, 147.2151.8, 147.1
Aromatic C129.9130.3129.9
Aromatic CH126.6, 111.5, 111.0127.4, 114.5, 108.9127.3, 112.5, 110.8
Methoxy (-OCH₃)56.156.356.1
Ethoxy (-OCH₂CH₃)64.5, 14.7--

Data sourced from multiple consistent online databases.[1][4]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode This compound Vanillin Isovanillin
O-H Stretch (Phenolic)-~3325~3300
C-H Stretch (Aromatic)~3083~3085~3100
C-H Stretch (Aldehyde)~2840~2840~2840
C=O Stretch (Aldehyde)~16801665~1670
C=C Stretch (Aromatic)~1580, ~15101590, 1510~1590, ~1510
C-O Stretch (Ether)~12601260~1260

Data obtained via KBr pellet or ATR-Neat techniques.[2][5][6][7]

Mass Spectrometry Data

Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS

Compound Molecular Ion (M⁺) Major Fragment Ions
This compound180151, 152
Vanillin152151, 137, 109
Isovanillin152151, 123, 109

Data sourced from NIST Mass Spectrometry Data Center and other databases.[1][4][8][9]

Experimental Protocols

Standardized protocols for acquiring the spectroscopic data are crucial for reproducibility and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required.

  • Data Processing : Perform a Fourier transform on the Free Induction Decay (FID). Apply phase and baseline corrections to the resulting spectrum.

  • Data Analysis : Calibrate the spectrum using the TMS signal at 0 ppm. Identify the chemical shifts, multiplicities, and coupling constants for all signals. For ¹H NMR, integrate the peaks to determine the relative number of protons.[1]

Infrared (IR) Spectroscopy

Solid Sample Preparation (KBr Pellet Method) :

  • Grinding : Grind a small amount of dry potassium bromide (KBr) into a fine powder using an agate mortar and pestle.

  • Mixing : Add a small quantity of the sample (approximately 1-2% by weight) to the KBr and grind the mixture thoroughly to ensure homogeneity.

  • Pellet Formation : Place the mixture into a pellet press and apply high pressure to form a thin, transparent, or translucent pellet.

  • Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1][10]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

  • Data Presentation : The output is a mass spectrum, which plots the relative ion intensity versus the mass-to-charge ratio (m/z). Identify the molecular ion peak and the major fragment ions.[1]

Visualized Pathways and Workflows

Synthesis of this compound from Isovanillin

The synthesis of this compound can be achieved through the ethylation of isovanillin.[11]

Synthesis_Pathway Isovanillin Isovanillin Product This compound Isovanillin->Product Ethylation Reagents Ethylating Agent (e.g., Diethyl sulfate (B86663) or Ethyl bromide) Base (e.g., K₂CO₃ or NaOH) Reagents->Product

Caption: Synthesis of this compound from Isovanillin.

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation A Weigh Sample B Dissolve in Solvent (for NMR) or Prepare KBr Pellet (for IR) A->B E Mass Spectrometry A->E MS Sample C NMR Spectroscopy (¹H, ¹³C) B->C NMR Sample D IR Spectroscopy B->D IR Sample F Process Raw Data (FT, Baseline Correction) C->F D->F E->F G Analyze Spectra (Peak Picking, Integration) F->G H Structure Elucidation & Comparison G->H

Caption: Generalized workflow for spectroscopic analysis.

References

A Comparative Guide to Catalysts in the Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 4-ethoxy-3-methoxybenzaldehyde, a key intermediate in the pharmaceutical and flavor industries, is critically dependent on the choice of catalyst and reaction conditions. This guide provides an objective comparison of different catalytic systems for the Williamson ether synthesis of this compound from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and an ethylating agent. The data presented is compiled from various sources to aid in the selection of the most effective synthetic route.

Comparison of Catalytic Performance

The following table summarizes the quantitative data for the synthesis of this compound using various catalysts. The primary reaction involves the ethylation of isovanillin (B20041) with bromoethane (B45996).

Catalyst/Base SystemCatalyst TypeBaseSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Tetrabutylammonium (B224687) FluoridePhase-Transfer CatalystSodium Hydroxide (B78521)Water4 hours2596.199.9[1][2]
Benzyltriethylammonium ChloridePhase-Transfer CatalystSodium HydroxideWater4 hours2594.899.9[1]
Tetrabutylammonium FluoridePhase-Transfer CatalystPotassium CarbonateWater4 hours2595.199.8[1]
Potassium HydroxideBase (Conventional)Potassium HydroxideEthanol (B145695)/WaterOvernightReflux93Not Specified[3]
Diethyl Sulfate (uncatalyzed)Alkylating AgentUnspecified BaseNot SpecifiedNot SpecifiedNot Specified~80Not Specified[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Phase-Transfer Catalysis with Tetrabutylammonium Fluoride and Sodium Hydroxide[1][2]
  • Materials:

    • 3-hydroxy-4-methoxybenzaldehyde (isovanillin): 500 g

    • Sodium hydroxide: 157 g

    • Tetrabutylammonium fluoride: 120 g

    • Bromoethane: 537 g

    • Water: 1500 ml

  • Procedure:

    • In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.

    • Add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane to the flask.

    • Stir the mixture at 25°C for 4 hours.

    • After the reaction is complete, the product is isolated by suction filtration to obtain a white solid powder of 3-ethoxy-4-methoxybenzaldehyde (B45797).

Phase-Transfer Catalysis with Benzyltriethylammonium Chloride and Sodium Hydroxide[1]
  • Materials:

    • 3-hydroxy-4-methoxybenzaldehyde (isovanillin): 500 g

    • Sodium hydroxide: 157 g

    • Benzyltriethylammonium chloride: 104 g

    • Bromoethane: 537 g

    • Water: 1500 ml

  • Procedure:

    • In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.

    • Add 500 g of isovanillin, 104 g of benzyltriethylammonium chloride, and 537 g of bromoethane.

    • Stir the reaction mixture at 25°C for 4 hours.

    • Isolate the resulting white solid powder of 3-ethoxy-4-methoxybenzaldehyde via suction filtration.

Phase-Transfer Catalysis with Tetrabutylammonium Fluoride and Potassium Carbonate[1]
  • Materials:

    • 3-hydroxy-4-methoxybenzaldehyde (isovanillin): 500 g

    • Potassium carbonate: 542 g

    • Tetrabutylammonium fluoride: 120 g

    • Bromoethane: 537 g

    • Water: 1500 ml

  • Procedure:

    • In a 3 L dry reaction flask, dissolve 542 g of potassium carbonate in 1500 ml of water.

    • Add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane.

    • Stir the mixture at 25°C for 4 hours.

    • Collect the product, a white solid powder of 3-ethoxy-4-methoxybenzaldehyde, by suction filtration.

Conventional Williamson Ether Synthesis with Potassium Hydroxide[3]
  • Materials:

    • 3-hydroxy-4-methoxybenzaldehyde: 100 g

    • Potassium hydroxide (KOH): 44 g

    • Water: 44 ml

    • Ethanol: 200 ml

    • Ethyl bromide: 56 ml

    • Chloroform (B151607) (for extraction)

  • Procedure:

    • Dissolve 100 g of 3-hydroxy-4-methoxybenzaldehyde in 200 ml of ethanol in a suitable reaction vessel.

    • Prepare a solution of 44 g of KOH in 44 ml of water and add it to the ethanolic solution of the starting material.

    • Heat the mixture to reflux, at which point the mixture should fully dissolve.

    • Slowly add 56 ml of ethyl bromide to the refluxing mixture. A yellow solid is expected to precipitate after approximately 15 minutes.

    • Continue heating the mixture at reflux overnight.

    • Remove the excess ethyl bromide and solvent under reduced pressure (in vacuo).

    • Partition the residue between water and chloroform.

    • Dry the chloroform layer and evaporate the solvent to yield a pale yellow oil, which crystallizes from ethanol to give 3-ethoxy-4-methoxybenzaldehyde.

Experimental Workflow and Logical Relationships

The synthesis of this compound via the Williamson ether synthesis follows a straightforward logical progression. The diagrams below illustrate the general experimental workflow and the key relationships between the reactants and catalysts.

experimental_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product isovanillin 3-Hydroxy-4-methoxy- benzaldehyde reaction Williamson Ether Synthesis isovanillin->reaction ethyl_bromide Bromoethane ethyl_bromide->reaction base Base (e.g., NaOH, KOH, K2CO3) base->reaction catalyst Catalyst (e.g., PTC or None) catalyst->reaction solvent Solvent (e.g., Water, Ethanol) solvent->reaction conditions Temperature & Time conditions->reaction workup Work-up & Isolation reaction->workup product 4-Ethoxy-3-methoxy- benzaldehyde workup->product

Caption: General experimental workflow for the synthesis of this compound.

logical_relationship start Start: 3-Hydroxy-4-methoxybenzaldehyde base Addition of Base (Deprotonation) start->base alkoxide Formation of Alkoxide Intermediate base->alkoxide ptc Phase-Transfer Catalyst (Transfers Alkoxide to Organic Phase) alkoxide->ptc In PTC method ethylation Nucleophilic Attack on Bromoethane (SN2) alkoxide->ethylation In conventional method ptc->ethylation product Product: This compound ethylation->product

Caption: Logical relationship of key steps in the catalyzed synthesis of this compound.

References

Comparative Antifungal Efficacy of Benzaldehyde Derivatives: A Focus on 4-Ethoxy-3-methoxybenzaldehyde and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide provides a comparative analysis of the antifungal efficacy of various benzaldehyde (B42025) derivatives for researchers, scientists, and drug development professionals. It synthesizes available experimental data on their performance against several fungal pathogens and outlines the methodologies used for their evaluation. While direct antifungal studies on 4-Ethoxy-3-methoxybenzaldehyde are limited in the current literature, this guide draws comparisons from structurally similar and isomeric compounds, such as vanillin (B372448) and its derivatives, to infer potential activity and guide future research.

Introduction to Benzaldehydes as Antifungal Agents

Benzaldehyde and its derivatives are a class of aromatic organic compounds that have garnered significant interest for their broad-spectrum biological activities, including antifungal properties.[1][2] These compounds are naturally occurring in many plants and are also readily synthesized, making them attractive candidates for the development of new antimicrobial agents.[2] The antimicrobial efficacy of benzaldehydes is often influenced by the substitution patterns on the benzene (B151609) ring, with hydroxyl, methoxy (B1213986), and ethoxy groups playing a crucial role in their activity.[3][4][5] The primary mechanism of action for many of these derivatives involves the disruption of the fungal cellular antioxidation system and damage to the cell membrane, leading to inhibited growth and cell death.[3][5]

Comparative Antifungal Activity

The antifungal efficacy of benzaldehyde derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.[3] The following tables summarize the reported MIC and MFC values for several benzaldehyde derivatives against common fungal pathogens. It is important to note the absence of specific data for this compound, highlighting a gap in the current research landscape.

Table 1: Antifungal Activity of Benzaldehyde Derivatives against Yeast Pathogens

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference(s)
VanillinCandida albicans12505000[3][6]
Cryptococcus neoformans>10001761[3][6]
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)Cryptococcus neoformans62.5Not Specified[3]
o-Ethyl vanillin (3-ethoxy-2-hydroxybenzaldehyde)Cryptococcus neoformans125Not Specified[3]
3-AnisaldehydeFood spoilage yeasts1.97 mMNot Specified[2]
BenzaldehydeFood spoilage yeasts3.30 mMNot Specified[2]

Table 2: Antifungal Activity of Benzaldehyde Derivatives against Filamentous Fungi

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference(s)
VanillinAspergillus flavus200 - 240240[3][5]
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)Aspergillus flavus100160[3][5]
2-Hydroxy-4-methoxybenzaldehydeAspergillus flavus70140[5]
2-Hydroxy-5-methoxybenzaldehydeAspergillus flavus100140[5]

Note: Lower MIC and MFC values indicate higher antifungal potency. mM values can be converted to µg/mL by multiplying by the molecular weight of the compound.

Experimental Protocols

The evaluation of the antifungal properties of benzaldehyde derivatives involves standardized laboratory procedures. The following are detailed methodologies for key experiments cited in the comparison of antifungal activities.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

  • Preparation of Test Compounds: Stock solutions of the benzaldehyde derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate using a liquid growth medium, such as RPMI 1640 broth, to achieve a range of final concentrations.

  • Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared from a fresh culture. The final inoculum concentration is typically adjusted to 0.5-2.5 x 10³ cells/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells containing only the medium (negative control), the fungus in the medium (growth control), and the fungus in the medium with the solvent (solvent control) are also included.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC can be ascertained to understand if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

  • Subculturing: An aliquot (e.g., 10 µL) is taken from each well of the microdilution plate that shows no visible growth.

  • Plating: The aliquot is plated onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

  • Incubation: The agar plates are incubated at an appropriate temperature and duration to allow for fungal growth.

  • MFC Determination: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plates, indicating a ≥99.9% killing of the initial inoculum.

Visualized Workflows and Mechanisms

To better illustrate the experimental processes and proposed mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mfc MFC Determination A Prepare stock solutions of benzaldehyde derivatives C Serially dilute compounds in 96-well plate A->C B Prepare standardized fungal inoculum D Inoculate wells with fungal suspension B->D E Incubate at 35°C for 24-48 hours D->E F Determine MIC (no visible growth) E->F G Subculture from clear wells onto agar plates F->G H Incubate plates G->H I Determine MFC (no fungal growth) H->I

Caption: Workflow for determining MIC and MFC of antifungal compounds.

G cluster_compound Benzaldehyde Derivative cluster_cell Fungal Cell A Benzaldehyde Derivative B Cell Membrane Disruption A->B Direct Interaction C Mitochondrial Dysfunction A->C Induces F Inhibition of Growth & Cell Death B->F D Increased Reactive Oxygen Species (ROS) C->D Leads to E Oxidative Stress D->E Causes E->F

Caption: Proposed antifungal mechanisms of action for benzaldehyde derivatives.

Conclusion

The available data indicates that benzaldehyde derivatives, particularly those with hydroxyl and methoxy substitutions, possess significant antifungal properties. Structure-activity relationship studies suggest that the position of these functional groups on the benzene ring is critical for their efficacy. While vanillin itself shows moderate antifungal activity, its isomers, such as o-vanillin, exhibit enhanced potency against a range of fungal pathogens.

The lack of specific antifungal data for this compound represents a clear research opportunity. Given the demonstrated activity of its structural analogs, it is plausible that this compound could also exhibit valuable antifungal properties. Further investigation into its MIC and MFC against a panel of clinically relevant fungi is warranted to fully assess its potential as a novel antifungal agent. The experimental protocols and mechanisms of action detailed in this guide provide a framework for such future studies.

References

Cytotoxicity of Chalcones Derived from 4-Ethoxy-3-methoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of chalcone (B49325) derivatives synthesized from 4-ethoxy-3-methoxybenzaldehyde (ethyl vanillin). The information presented herein is intended to assist researchers in the fields of medicinal chemistry and oncology in understanding the structure-activity relationships of these compounds and to provide a basis for the design of novel anticancer agents.

Introduction to Chalcones and Their Anticancer Potential

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core.[1] Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Both natural and synthetic chalcones have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and notably, anticancer properties.[1][2] The anticancer effects of chalcones are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells, disrupt the cell cycle, and inhibit angiogenesis.[3]

The synthesis of chalcones is typically straightforward, often achieved through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and a substituted acetophenone. This synthetic accessibility allows for the creation of a wide array of derivatives, enabling the systematic investigation of structure-activity relationships. This guide focuses on chalcones derived from this compound, a readily available precursor, to evaluate the impact of substitutions on the second aromatic ring on their cytotoxic activity.

Comparative Cytotoxicity Data

The in vitro cytotoxic efficacy of chalcone derivatives is commonly evaluated using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for a chalcone derivative synthesized from this compound against a panel of human cancer cell lines and non-tumoral cell lines.

Compound IDStructureCell LineCell TypeIC50 (µM)
b16 (E)-1-(4-Ethoxy-3-methoxyphenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-oneHepG2Human Liver Cancer12.3 ± 1.5
HeLaHuman Cervical Cancer15.6 ± 1.8
MCF-7Human Breast Cancer18.9 ± 2.1
A549Human Lung Cancer> 40
SW1990Human Pancreatic Cancer10.8 ± 1.2
Non-tumoral Cell Lines
HMLEHuman Mammary Epithelial> 40
L02Human Liver> 40

Experimental Protocols

The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Cell Viability

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well sterile microplates

  • Chalcone derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan crystals

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, carefully remove the medium containing the compounds and add 20 µL of the MTT solution to each well. Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, remove the MTT solution and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Chalcones exert their cytotoxic effects through various molecular mechanisms, with the induction of apoptosis being a prominent pathway.

Apoptotic Signaling Pathway

The diagram below illustrates a generalized signaling pathway for apoptosis induced by chalcone derivatives, which often involves the intrinsic (mitochondrial) pathway. Chalcones can induce cellular stress, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately resulting in the activation of caspases and the execution of programmed cell death.

Chalcone_Apoptosis_Pathway Chalcone Chalcone Derivative CellularStress Cellular Stress (e.g., ROS generation) Chalcone->CellularStress Bcl2Family Modulation of Bcl-2 Family Proteins CellularStress->Bcl2Family Bax Bax (pro-apoptotic) Activation Bcl2Family->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Bcl2Family->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by chalcones.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram outlines the typical workflow for the in vitro evaluation of the cytotoxic potential of newly synthesized chalcone derivatives.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_screening Cytotoxicity Screening cluster_mechanistic Mechanistic Studies Synthesis Claisen-Schmidt Condensation of This compound and an acetophenone CellCulture Cell Line Culture (e.g., MCF-7, HepG2) Synthesis->CellCulture MTT MTT Assay CellCulture->MTT IC50 IC50 Determination MTT->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI staining) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycle WesternBlot Western Blot Analysis (Apoptotic Proteins) CellCycle->WesternBlot

Caption: Experimental workflow for evaluating chalcone cytotoxicity.

References

A Comparative Analysis of Vanillin, Isovanillin, and Ethylvanillin through Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural, electronic, and thermodynamic properties of three key aromatic aldehydes, providing researchers, scientists, and drug development professionals with a comprehensive computational comparison.

Vanillin (B372448), isovanillin (B20041), and ethylvanillin are structurally similar aromatic aldehydes that exhibit distinct sensory and chemical properties. Understanding the nuances of their molecular structure and electronic behavior is crucial for applications ranging from flavor chemistry to drug design. This guide presents a comparative study of these three compounds using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties. The data presented herein is sourced from various theoretical and experimental studies, providing a robust basis for comparison.

Molecular Structures: A Subtle Divergence

The foundational differences between vanillin, isovanillin, and ethylvanillin lie in the substitution patterns on the benzene (B151609) ring. Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde), differ in the relative positions of the hydroxyl and methoxy (B1213986) groups. Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is an analog of vanillin where the methoxy group is replaced by an ethoxy group. These subtle structural variations have a significant impact on their chemical and physical properties.

DFT calculations, corroborated by experimental gas electron diffraction data, provide precise insights into the geometric parameters of these molecules. The following tables summarize key bond lengths and angles for the most stable conformers.

Table 1: Selected Bond Lengths (Å) from DFT and Experimental Data
BondVanillinIsovanillinEthylvanillin
C-C (average in ring)1.3971.4021.397
C1-C(aldehyde)1.4711.4791.471
C=O (aldehyde)1.2141.2211.206
C4-O (hydroxyl)1.361-1.352
C3-O (hydroxyl)-1.357-
C3-O (methoxy/ethoxy)1.374-1.365
C4-O (methoxy)-1.369-
O-C (methyl/ethyl)1.4281.4221.427
Data sourced from gas electron diffraction studies supported by MP2 and B3LYP calculations with a 6-31G* basis set.*[1][2]
Table 2: Selected Bond Angles (°) from DFT and Experimental Data
AngleVanillinIsovanillinEthylvanillin
C2-C1-C(aldehyde)122.7124.6121.7
C1-C=O119.4121.3128.8
C3-C4-O(H)119.1-119.6
C4-C3-O(H)-121.2-
C4-C3-O(Me/Et)112.2-112.8
C3-C4-O(Me)-114.4-
C3-O-C(Me/Et)121.7-115.1
C4-O-C(Me)-123.8-
Data sourced from gas electron diffraction studies supported by MP2 and B3LYP calculations with a 6-31G* basis set.*[1][2]

Electronic Properties: Unveiling Reactivity and Stability

The electronic properties of these molecules, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are key indicators of their chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally implies higher reactivity. The dipole moment is another important electronic property that influences solubility and intermolecular interactions.

DFT calculations at the B3LYP/6-311++G(**) level of theory have been used to determine these properties for vanillin and isovanillin.[3][4]

Table 3: Calculated Electronic Properties
PropertyVanillinIsovanillinEthylvanillin
HOMO Energy (eV)-6.12-6.08Not Available
LUMO Energy (eV)-1.73-1.78Not Available
HOMO-LUMO Gap (ΔE) (eV)4.394.30Not Available
Dipole Moment (Debye)4.353.12Not Available
Data for Vanillin and Isovanillin calculated using DFT B3LYP/6-311++G(**) method.[3][4]

The lower HOMO-LUMO gap in isovanillin suggests it may be slightly more reactive than vanillin. The significant difference in their dipole moments is also noteworthy and likely contributes to differences in their physical properties, such as solubility and boiling point.

Thermodynamic Properties: A Look at Stability

The thermodynamic stability of these molecules can be assessed by their standard molar enthalpy of formation (ΔfH°), which represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

Table 4: Thermodynamic Properties
PropertyVanillinIsovanillinEthylvanillin
Standard Molar Enthalpy of Formation (gas phase, 298.15 K)-375.8 ± 2.1 kJ/molNot AvailableNot Available
Experimental and computational data for vanillin.

Experimental and Computational Protocols

The data presented in this guide is derived from studies employing a combination of experimental techniques and computational modeling. Below is a generalized protocol for the DFT calculations, representative of the methodologies cited.

DFT Calculation Protocol
  • Molecular Structure Input and Optimization:

    • The initial 3D structures of vanillin, isovanillin, and ethylvanillin are built using molecular modeling software (e.g., GaussView).

    • A geometry optimization is performed to find the lowest energy conformation of each molecule. This is typically done using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(**)). The "Opt" keyword is used in the Gaussian input file.

  • Frequency Calculations:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides theoretical vibrational spectra (IR and Raman). The "Freq" keyword is used.

  • Calculation of Electronic Properties:

    • From the optimized geometry, a single-point energy calculation is performed to obtain detailed electronic properties.

    • HOMO and LUMO energies are extracted from the output file.

    • The dipole moment is also calculated and reported in the output.

  • Thermodynamic Property Calculation:

    • Thermochemical data, including the enthalpy of formation, can be calculated from the output of the frequency calculation. This often involves using atomization or isodesmic reaction schemes for higher accuracy.

Experimental Validation

The computational results are often validated by comparison with experimental data. For instance, calculated vibrational frequencies are compared with experimental FT-IR and FT-Raman spectra.[3] Similarly, calculated geometric parameters are compared with data from techniques like gas electron diffraction.[1][2]

Workflow for Comparative DFT Studies

The logical flow of a comparative DFT study of these aromatic aldehydes can be visualized as follows:

DFT_Workflow cluster_input Input Preparation cluster_computation Computational Steps cluster_analysis Data Analysis and Comparison Molecule Select Molecules (Vanillin, Isovanillin, Ethylvanillin) Method Choose DFT Method (e.g., B3LYP/6-311++G**) Molecule->Method Define Computational Model Opt Geometry Optimization Method->Opt Perform Calculation Freq Frequency Calculation Opt->Freq Verify Minimum Energy SPE Single-Point Energy Calculation Opt->SPE Use Optimized Geometry Structural Structural Parameters (Bond Lengths, Angles) Opt->Structural Thermo Thermodynamic Properties (Enthalpy of Formation) Freq->Thermo Electronic Electronic Properties (HOMO-LUMO, Dipole Moment) SPE->Electronic Comparison Comparative Analysis Structural->Comparison Electronic->Comparison Thermo->Comparison

Caption: Workflow for a comparative DFT study.

Conclusion

This guide provides a foundational comparison of vanillin, isovanillin, and ethylvanillin based on DFT calculations and experimental data. The presented data highlights the subtle yet significant differences in their structural and electronic properties, which ultimately govern their macroscopic behavior. For researchers in drug development and related fields, these computational insights can aid in understanding molecular interactions and designing new molecules with desired properties. Further computational and experimental studies are encouraged to fill the existing data gaps, particularly for the electronic and thermodynamic properties of ethylvanillin and the thermodynamic properties of isovanillin, to enable an even more comprehensive understanding of these important aromatic aldehydes.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that dictates the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of various analytical methods for assessing the purity of 4-Ethoxy-3-methoxybenzaldehyde, a key intermediate in organic synthesis. Detailed experimental protocols, comparative performance data, and visual workflows are presented to aid in the selection of the most appropriate analytical strategy.

Introduction to Purity Analysis

This compound, an aromatic aldehyde, serves as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Ensuring its purity is paramount to avoid the introduction of unwanted side products in subsequent reactions, which could compromise the yield and integrity of the final product. A variety of analytical techniques can be employed to determine the purity of this compound, each with its own set of advantages and limitations. This guide will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point Analysis.

Comparison of Key Analytical Methods

The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.

ParameterHPLC (UV Detection)GC-FIDQuantitative NMR (¹H-NMR)Melting Point Analysis
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of nuclei in a magnetic field.Temperature at which a solid transitions to a liquid.
Typical Purity Result ≥98%≥98%Highly accurate, can serve as a primary method.Indicates the presence of impurities by a depressed and broadened range.
Linearity (R²) >0.999[1]>0.999[2]Not applicable in the same sense, but highly linear response.Not applicable.
Limit of Detection (LOD) 15-25 ng/L (for substituted benzaldehydes by LC-MS)[3]~0.2 µg L⁻¹ (for benzaldehyde)[4]Dependent on concentration and number of scans.Dependent on the nature and amount of impurity.
Limit of Quantification (LOQ) 0.045 to 0.38 μ g/cig (for various aldehydes)[4]Typically 3x LOD.Dependent on concentration and number of scans.Not applicable.
Accuracy (% Recovery) 98-102%[1]98-102%[2]Excellent, often used for certifying reference materials.Not a quantitative method for purity percentage.
Precision (%RSD) < 2%[3]< 10%[4]Excellent, with low uncertainty.Not applicable.
Strengths - Robust and widely applicable for non-volatile impurities.- High resolution and sensitivity.- Excellent for volatile and semi-volatile impurities (e.g., residual solvents).- High sensitivity with FID.- Provides structural information.- Can be a primary ratio method, not requiring a specific reference standard of the analyte.- Highly accurate and precise.- Simple and rapid qualitative assessment of purity.- Inexpensive.
Limitations - Not suitable for volatile compounds.- Peak identification is not definitive without a mass spectrometer.- Not suitable for non-volatile or thermally labile compounds.- Requires derivatization for some compounds.- Lower sensitivity compared to chromatographic methods.- Requires a relatively pure and soluble sample.- Higher instrumentation cost.- Non-specific.- Insensitive to small amounts of impurities.- Eutectic mixtures can give sharp melting points.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for this compound and similar aromatic aldehydes.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC (RP-HPLC) method suitable for determining the purity of this compound and identifying non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The exact ratio may need to be optimized. For improved peak shape, 0.1% formic acid can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Purity Assessment Workflow
Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for assessing the purity of this compound and quantifying volatile impurities, such as residual solvents.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of about 1 mg/mL.

Data Analysis:

  • Purity is determined by the area percentage of the main peak.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve gc GC-FID System dissolve->gc chromatogram Obtain Chromatogram gc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

GC-FID Purity Assessment Workflow
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate purity value without the need for a specific reference standard of this compound. The purity is determined relative to a certified internal standard of known purity.

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Reagents and Standards:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • High-purity internal standard with a known purity value (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

Experimental Protocol:

  • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

  • Add the deuterated solvent to dissolve the sample and standard completely.

  • Acquire the ¹H-NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

qNMR_Workflow start Start prep Prepare Sample: - Weigh Analyte - Weigh Internal Standard - Add Deuterated Solvent start->prep acquire Acquire ¹H-NMR Spectrum prep->acquire process Process Spectrum: - Phasing - Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate end End calculate->end

References

Comparative Guide to the Structure-Activity Relationship of 4-Ethoxy-3-methoxybenzaldehyde Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-ethoxy-3-methoxybenzaldehyde scaffold and its close structural analogs. Due to a lack of extensive research on a systematic series of this compound derivatives, this guide draws upon experimental data from closely related substituted benzaldehyde (B42025) derivatives, particularly chalcones and Schiff bases, to elucidate potential SAR trends for anticancer and antimicrobial activities.

Anticancer Activity of Structurally Related Chalcone (B49325) Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a well-studied class of compounds synthesized from substituted benzaldehydes and acetophenones. Their anticancer activity is influenced by the substitution patterns on both aromatic rings.

Key Structure-Activity Relationship Observations:
  • Role of the α,β-Unsaturated Carbonyl Group: This Michael acceptor is crucial for the biological activity of many chalcones, often implicated in their interaction with biological nucleophiles.

  • Substitution on the Benzaldehyde Ring (B-ring): The presence and position of electron-donating groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups can significantly modulate anticancer potency. For instance, methoxy substitutions on the B-ring have been shown to enhance cytotoxicity in various cancer cell lines.

  • Substitution on the Acetophenone (B1666503) Ring (A-ring): Modifications on this ring also contribute to the overall activity profile.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of a series of methoxychalcone derivatives against various human cancer cell lines. These compounds share structural similarities with potential derivatives of this compound.

Compound IDB-Ring SubstitutionA-Ring SubstitutionCancer Cell LineIC₅₀ (µM)Reference
1 4-OCH₃4'-NH₂HL-60< 1.0[1]
2 4-OCH₃4'-NH₂K5622.3[1]
3 2,4-(OCH₃)₂4'-NH₂HL-601.1[1]
4 2,4-(OCH₃)₂4'-NH₂K5624.3[1]
5 3,4-(OCH₃)₂4'-NH₂HL-601.2[1]
6 3,4-(OCH₃)₂4'-NH₂K5624.9[1]
7 3,4,5-(OCH₃)₃4'-NH₂HL-601.5[1]
8 3,4,5-(OCH₃)₃4'-NH₂K5625.8[1]

Antimicrobial Activity of Structurally Related Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with significant antimicrobial potential. The imine or azomethine (-C=N-) group is a key feature of these molecules.

Key Structure-Activity Relationship Observations:
  • The Azomethine Group: The C=N linkage is often essential for the biological activity of Schiff bases.

  • Substituents on the Benzaldehyde Ring: Electron-withdrawing or donating groups can influence the antimicrobial spectrum and potency.

  • The Amine Moiety: The nature of the amine condensed with the benzaldehyde derivative also plays a critical role in determining the antimicrobial activity.

Comparative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of Schiff base derivatives of substituted benzaldehydes against various microbial strains.

Compound IDBenzaldehyde DerivativeAmine DerivativeMicrobial StrainMIC (µg/mL)Reference
SB-1 Benzaldehydep-AminophenolEscherichia coli62.5[2]
SB-1 Benzaldehydep-AminophenolStaphylococcus aureus62.5[2]
SB-2 Anisaldehyde (4-methoxybenzaldehyde)p-AminophenolEscherichia coli250[2]
SB-2 Anisaldehyde (4-methoxybenzaldehyde)p-AminophenolStaphylococcus aureus62.5[2]
SB-3 4-Nitrobenzaldehydep-AminophenolStaphylococcus aureus62.5[2]
SB-4 Cinnamaldehydep-AminophenolEscherichia coli62.5[2]

Experimental Protocols

Detailed methodologies for the synthesis of chalcone and Schiff base derivatives, as well as for the key biological assays, are provided below.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Substituted acetophenone

  • Ethanol (B145695) or Methanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of the substituted benzaldehyde and substituted acetophenone in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for the appropriate time (typically a few hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[3]

Synthesis of Schiff Base Derivatives

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Primary amine

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

Procedure:

  • Dissolve equimolar amounts of the substituted benzaldehyde and the primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

  • Filter the product, wash with cold ethanol, and dry under vacuum.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6]

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][7][8]

Procedure (Broth Microdilution Method):

  • Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under appropriate conditions for the microorganism.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow: Synthesis of Chalcone and Schiff Base Derivatives

G cluster_chalcone Chalcone Synthesis cluster_schiff_base Schiff Base Synthesis A This compound C Claisen-Schmidt Condensation (Base Catalyst, Ethanol) A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D E This compound G Condensation Reaction (Acid Catalyst, Ethanol, Reflux) E->G F Primary Amine F->G H Schiff Base Derivative G->H

Caption: General synthetic workflows for chalcone and Schiff base derivatives.

Signaling Pathway: Chalcone-Induced Apoptosis

G Chalcone Chalcone Derivative Mitochondria Mitochondria Chalcone->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway induced by chalcone derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Ethoxy-3-methoxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Ethoxy-3-methoxybenzaldehyde is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This compound is classified as an irritant and must be handled as hazardous waste.[1][2][3] Adherence to the following procedural guidelines is essential for safe and compliant disposal.

I. Immediate Safety and Hazard Information

Before handling, it is critical to be aware of the primary hazards associated with this compound. This information dictates the necessary safety precautions for disposal.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation.[1][3]ExclamationP264: Wash hands and any exposed skin thoroughly after handling.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
Eye Irritation Causes serious eye irritation.[1][3]ExclamationP280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Respiratory Irritation May cause respiratory irritation.[1][3]ExclamationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

II. Procedural Disposal Plan: Step-by-Step Protocol

This protocol outlines the necessary steps for the safe collection and disposal of waste containing this compound. This includes pure compound, solutions, and contaminated lab materials.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation risk.[5]

  • Protective Gear: Always wear appropriate PPE, including:

    • A flame-retardant laboratory coat.

    • Chemically resistant gloves (e.g., nitrile).[5]

    • Chemical safety goggles and/or a face shield.[5]

    • Closed-toe shoes.[5]

2. Waste Segregation and Collection:

  • Designated Container: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap for all this compound waste.[5]

  • Waste Stream: This chemical must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste streams like regular trash or pour it down the drain.[2][4][6]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".[5]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[5]

3. Disposal of Unused Product and Contaminated Materials:

  • Pure Compound/Solutions: Carefully transfer any unused or waste quantities of the chemical into the designated hazardous waste container. Avoid generating dust or aerosols.[5]

  • Contaminated Labware: Any items that have come into direct contact with the compound (e.g., pipette tips, weighing boats, gloves, paper towels) must also be placed in the same hazardous waste container.[5]

4. Decontamination of "Empty" Containers:

  • Triple Rinsing: To be considered non-hazardous, an "empty" container that held this compound must be triple-rinsed.[7] Use a suitable solvent such as acetone (B3395972) or ethanol (B145695) for rinsing.

  • Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected in the designated hazardous waste container along with other chemical waste.[5][7]

  • Disposal of Rinsed Containers: Once properly triple-rinsed, deface the original label, and dispose of the container according to your institution's specific guidelines for decontaminated chemical containers.[7]

5. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure secondary containment is used for liquid waste.[6]

  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8] All hazardous waste must be tracked from its point of generation to its final disposal facility ("cradle-to-grave") using a hazardous waste manifest system as required by regulations like the Resource Conservation and Recovery Act (RCRA).[9][10][11]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_waste_id Waste Identification cluster_collection Collection & Segregation cluster_decon Decontamination cluster_final Final Disposal PPE 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood 2. Work in Chemical Fume Hood PPE->FumeHood WasteType 3. Identify Waste Type FumeHood->WasteType Collect_Solid 5a. Collect Unused Solid & Contaminated Materials WasteType->Collect_Solid Solid Waste or Contaminated Debris Collect_Liquid 5b. Collect Waste Solutions & Rinsate WasteType->Collect_Liquid Liquid Waste or Unused Solution TripleRinse 6. Triple-Rinse 'Empty' Container with Solvent WasteType->TripleRinse 'Empty' Container HW_Container 4. Use Labeled Hazardous Waste Container Seal 8. Securely Seal Waste Container HW_Container->Seal Collect_Solid->HW_Container Collect_Liquid->HW_Container TripleRinse->Collect_Liquid Collect Rinsate Dispose_Container 7. Dispose of Rinsed Container per Institutional Policy TripleRinse->Dispose_Container Store 9. Store in Designated Area Seal->Store EHS 10. Arrange Pickup by EHS/ Licensed Contractor Store->EHS

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for 4-Ethoxy-3-methoxybenzaldehyde

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound (CAS No. 120-25-2). Adherence to these procedures is vital for ensuring a safe laboratory environment and proper chemical management.

Key Safety and Physical Data

A summary of essential quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1][2][3][4]
Molecular Weight180.20 g/mol [1][2][5]
Melting Point50-53 °C (lit.)[2][5]
Boiling Point288.00 to 289.00 °C @ 760.00 mm Hg[1]
Flash Point119.6 ± 8.2 °C[2]
AppearanceYellow Fine Crystalline Powder[3]
Solubility in Water1.16 mg/mL at 25 °C[1]
Hazard ClassIRRITANT[3]
GHS Hazard StatementsH315, H319, H335[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin contact, eye irritation, and respiratory exposure.[1][5][6]

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved N95 respirator or equivalent, particularly when handling the powder form or in areas with inadequate ventilation.[5][7]

  • Body Protection: A lab coat or chemical-resistant apron.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Conduct all handling of this compound powder within a certified chemical fume hood to minimize inhalation risks.[6]
  • Before use, ensure that all necessary PPE is correctly worn.
  • Use a dedicated, clean weighing vessel and utensils.
  • Close the container tightly after dispensing the required amount.[3]

2. Dissolution and Reaction:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.
  • If heating is required, use a well-controlled heating mantle and monitor the temperature closely.
  • Ensure all reaction vessels are properly clamped and secured.

3. Post-Reaction Work-up and Storage:

  • Allow reaction mixtures to cool to room temperature before opening.
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[3][8] The substance is also sensitive to air and light.[3][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste from reactions and cleaning in a labeled, sealed, and appropriate hazardous waste container. Do not pour any waste down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8][9][10]

Emergency Procedures: First Aid

In the event of exposure to this compound, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek medical attention.[8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][11] If irritation persists, seek medical attention.[11]

  • Inhalation: Move the affected person to fresh air.[8][9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[11]

Visualizing Safe Chemical Handling Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the workflow for managing a chemical spill.

Standard Operating Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Chemical prep_fumehood->prep_weigh handling_dissolve Dissolve/React prep_weigh->handling_dissolve handling_monitor Monitor Reaction handling_dissolve->handling_monitor cleanup_cool Cool Reaction handling_monitor->cleanup_cool cleanup_store Store Securely cleanup_cool->cleanup_store cleanup_waste Segregate Waste cleanup_cool->cleanup_waste

Caption: Standard procedure for handling this compound.

Chemical Spill Workflow for this compound spill_assess Assess Spill spill_evacuate Evacuate Area (if necessary) spill_assess->spill_evacuate spill_ppe Don Additional PPE spill_assess->spill_ppe Minor Spill spill_report Report Incident spill_evacuate->spill_report Major Spill spill_contain Contain Spill spill_ppe->spill_contain spill_neutralize Neutralize/Absorb spill_contain->spill_neutralize spill_collect Collect Waste spill_neutralize->spill_collect spill_clean Clean & Decontaminate Area spill_collect->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose spill_dispose->spill_report

Caption: Workflow for managing a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.